2',5'-Difluoropropiophenone
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1-(2,5-difluorophenyl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F2O/c1-2-9(12)7-5-6(10)3-4-8(7)11/h3-5H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXLHXHGCQFJTLA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=C(C=CC(=C1)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80183365 | |
| Record name | 2',5'-Difluoropropiophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80183365 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
29112-90-1 | |
| Record name | 1-(2,5-Difluorophenyl)-1-propanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=29112-90-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2',5'-Difluoropropiophenone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029112901 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2',5'-Difluoropropiophenone | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2',5'-difluoropropiophenone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.936 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | 2',5'-DIFLUOROPROPIOPHENONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CC4U9T2VQB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
What are the physical properties of 2',5'-Difluoropropiophenone?
An In-Depth Technical Guide to the Physical Properties of 2',5'-Difluoropropiophenone
For researchers, scientists, and professionals in drug development, a thorough understanding of the physical properties of chemical compounds is paramount for successful synthesis, formulation, and application. This technical guide provides a detailed overview of the core physical characteristics of this compound, a key intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1][2][3]
Core Physical Properties
This compound is a fluorinated aromatic ketone.[4][5] Its physical state under standard conditions is a colorless to light yellow liquid.[1][2][3] The presence of the fluorine atoms and the carbonyl group significantly influences its physical properties, such as polarity, boiling point, and solubility.[4][6]
Data Summary
The following table summarizes the key quantitative physical properties of this compound.
| Property | Value | Source(s) |
| Molecular Formula | C₉H₈F₂O | [1][2][3][7] |
| Molecular Weight | 170.16 g/mol | [1][2][3] |
| Appearance | Colorless to light yellow liquid | [1][2][3] |
| Boiling Point | ~150-155 °C (at atmospheric pressure) | [1] |
| 68-76 °C (at 5 mmHg) | [2][3] | |
| Density | 1.193 g/cm³ | [1] |
| Solubility in Water | Low | [1] |
| Solubility in Organic Solvents | Soluble in ethanol and ether | [1] |
| Refractive Index | 1.486 | [1] |
| Flash Point | 39-40 °C (at 0.5 mmHg) | [1] |
| CAS Number | 29112-90-1 | [1][2][3][7] |
Experimental Protocols
The following sections detail the methodologies for determining key physical properties of this compound. These protocols are based on standard laboratory practices for characterizing liquid organic compounds.
Determination of Boiling Point
The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure surrounding the liquid. For a compound like this compound, which has a relatively high boiling point at atmospheric pressure, vacuum distillation is often employed to prevent decomposition.
Methodology:
-
Apparatus Setup: Assemble a standard distillation apparatus, including a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask. For vacuum distillation, connect the apparatus to a vacuum pump with a manometer to monitor the pressure.
-
Sample Preparation: Place a small volume of this compound and a boiling chip into the round-bottom flask.
-
Distillation: Begin heating the flask gently. If performing a vacuum distillation, ensure the system is sealed and the desired pressure is achieved before heating.
-
Data Recording: Record the temperature at which the liquid is actively boiling and condensing, and the corresponding pressure. The boiling point is the temperature at which a steady stream of distillate is collected.
Determination of Solubility
Solubility is a measure of the maximum amount of a solute that can dissolve in a given amount of solvent at a specific temperature. The general principle is "like dissolves like," meaning polar compounds tend to dissolve in polar solvents and nonpolar compounds in nonpolar solvents.[6]
Methodology:
-
Solvent Selection: Prepare test tubes containing 1 mL of various solvents, including water (polar, protic), ethanol (polar, protic), and diethyl ether (nonpolar).
-
Sample Addition: To each test tube, add a small, measured amount of this compound (e.g., 10 mg or a few drops).
-
Observation: Vigorously shake each test tube and observe whether the compound dissolves completely, partially, or not at all.
-
Classification:
-
Soluble: The compound forms a clear, homogeneous solution.
-
Partially Soluble: Some of the compound dissolves, but a solid or separate liquid phase remains.
-
Insoluble: The compound does not dissolve and remains as a distinct phase.
-
Role in Organic Synthesis
This compound is a valuable building block in organic synthesis, particularly for introducing a difluorophenyl group into a larger molecule. Its reactivity is centered around the carbonyl group and the activated aromatic ring.
The following diagram illustrates a generalized workflow where this compound serves as a key intermediate in the synthesis of more complex molecules, such as active pharmaceutical ingredients (APIs).
Caption: Role of this compound as a synthetic intermediate.
References
- 1. chembk.com [chembk.com]
- 2. chemimpex.com [chemimpex.com]
- 3. chemimpex.com [chemimpex.com]
- 4. Ketones: Structure, Properties and Chemical test. [allen.in]
- 5. NEET UG : Physical and Chemical Properties of Ketones [unacademy.com]
- 6. Physical Properties of Ketones and Aldehydes | OpenOChem Learn [learn.openochem.org]
- 7. This compound [webbook.nist.gov]
An In-depth Technical Guide to 2',5'-Difluoropropiophenone
This technical guide provides a comprehensive overview of the chemical structure, properties, and a representative synthetic approach for 2',5'-Difluoropropiophenone. The content is intended for researchers, scientists, and professionals involved in drug development and organic synthesis.
Chemical Structure and Formula
This compound, also known as 1-(2,5-difluorophenyl)propan-1-one, is an organic compound belonging to the class of aromatic ketones.[1] Its structure consists of a propiophenone core substituted with two fluorine atoms at the 2' and 5' positions of the phenyl ring.
The presence of the fluorine atoms significantly influences the electronic properties of the molecule, making it a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1][2] The electron-withdrawing nature of fluorine can enhance the metabolic stability and binding affinity of target molecules in drug discovery.
The chemical structure and formula are fundamental to understanding its reactivity and potential applications.
Caption: Chemical structure of this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below. This data is essential for its handling, storage, and application in chemical reactions.
| Property | Value | Reference |
| Molecular Formula | C₉H₈F₂O | [1][3][4] |
| Molecular Weight | 170.16 g/mol | [1][2] |
| Appearance | Colorless to light yellow liquid | [1][3] |
| Boiling Point | ~150-155 °C (at 760 mmHg) 68-76 °C (at 5 mmHg) | [1][2][3] |
| Solubility | Low in water; Soluble in ethanol and ether | [3] |
| CAS Number | 29112-90-1 | [1][3][4] |
Experimental Protocols
Representative Synthesis of this compound
Reaction Scheme:
1,4-Difluorobenzene + Propionyl chloride --(AlCl₃)--> this compound
Materials:
-
1,4-Difluorobenzene
-
Propionyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (CH₂Cl₂)
-
Ice
-
Water
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a stirred mixture of 1,4-difluorobenzene (1.0 equivalent) and anhydrous aluminum chloride (1.1 equivalents), add propionyl chloride (1.05 equivalents) dropwise over a period of 30-45 minutes, maintaining the temperature below 25 °C.
-
After the addition is complete, stir the reaction mixture at room temperature for 2-3 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).
-
Cool the reaction mixture in an ice bath and slowly add dichloromethane.
-
Carefully pour the resulting solution into a mixture of ice and water with vigorous stirring.
-
Separate the organic layer and extract the aqueous layer twice with dichloromethane.
-
Combine the organic layers and wash with water, followed by drying over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure to yield the crude this compound, which can be further purified by vacuum distillation.
Caption: Proposed synthetic workflow for this compound.
Spectroscopic Data
Detailed experimental spectroscopic data for this compound is not widely published. However, the National Institute of Standards and Technology (NIST) provides an infrared (IR) spectrum for this compound.[4] Spectroscopic analysis is crucial for the structural confirmation and purity assessment of the synthesized product.
-
Infrared (IR) Spectroscopy: The IR spectrum is expected to show a strong absorption band for the carbonyl (C=O) stretching vibration, typically in the range of 1680-1700 cm⁻¹. Characteristic C-F stretching bands would also be present in the fingerprint region.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum would exhibit signals for the ethyl group (a triplet and a quartet) and complex multiplets for the aromatic protons due to coupling with both other protons and the fluorine atoms.
-
¹³C NMR: The carbon NMR spectrum would show distinct signals for the carbonyl carbon, the two carbons of the ethyl group, and the six aromatic carbons, with the carbon signals being split due to coupling with the attached fluorine atoms (C-F coupling).
-
-
Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak (M⁺) at m/z = 170.16. Fragmentation patterns would likely involve cleavage of the acyl group and loss of small neutral molecules.
Applications in Research and Development
This compound serves as a key building block in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.[1][2] The introduction of fluorine atoms can impart desirable properties to the final products, such as:
-
Enhanced metabolic stability
-
Increased bioavailability
-
Modified binding affinity to biological targets
-
Altered lipophilicity
Its utility as a synthetic intermediate makes it a compound of significant interest for researchers developing novel therapeutic agents and crop protection chemicals.[1]
References
An In-depth Technical Guide to the Synthesis of 2',5'-Difluoropropiophenone
For Researchers, Scientists, and Drug Development Professionals
Introduction
2',5'-Difluoropropiophenone is a key chemical intermediate widely utilized in the synthesis of pharmaceuticals and agrochemicals. Its fluorinated phenyl ring provides unique electronic properties and metabolic stability to target molecules, making it a valuable building block in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the primary synthetic pathways to this compound, with a focus on detailed experimental protocols and comparative data.
Core Synthesis Pathways
The synthesis of this compound can be primarily achieved through three established synthetic methodologies: Friedel-Crafts acylation, Grignard reagent addition, and organolithium-based synthesis. While all three are theoretically viable, the Friedel-Crafts acylation route is the most commonly documented and analogous procedures are well-established.
Friedel-Crafts Acylation
This classical method involves the electrophilic acylation of 1,4-difluorobenzene with a propanoylating agent, typically propanoyl chloride or propanoic anhydride, in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃).[1] The reaction proceeds through the formation of a highly reactive acylium ion, which then attacks the electron-rich aromatic ring.
Logical Relationship of the Friedel-Crafts Acylation Pathway
Caption: Friedel-Crafts acylation pathway for this compound synthesis.
Grignard Reaction
This pathway involves the preparation of a Grignard reagent from a dihalobenzene, followed by its reaction with a suitable propanoylating agent. For instance, 2,5-difluorophenylmagnesium bromide can be synthesized from 1-bromo-2,5-difluorobenzene and magnesium metal. This organometallic intermediate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of an acyl donor like propanoyl chloride or propanoic anhydride.
Organolithium Synthesis
Similar to the Grignard route, an organolithium reagent can be formed from 1,4-difluorobenzene using a strong base like n-butyllithium. This highly reactive intermediate can then be treated with a suitable electrophile, such as N-methoxy-N-methylpropionamide (a Weinreb amide), to yield the desired ketone. A patent describing a similar synthesis of a related compound suggests this is a viable, though less commonly documented, route.
Quantitative Data Summary
The following table summarizes the typical reaction parameters and expected outcomes for the primary synthesis pathways. Data for the Friedel-Crafts acylation is based on analogous, well-documented procedures.
| Parameter | Friedel-Crafts Acylation (Analogous)[1] | Grignard Reaction (Theoretical) | Organolithium Synthesis (Theoretical) |
| Starting Material | 1,4-Difluorobenzene | 1-Bromo-2,5-difluorobenzene | 1,4-Difluorobenzene |
| Acylating Agent | Propanoyl chloride | Propanoyl chloride | N-methoxy-N-methylpropionamide |
| Catalyst/Reagent | Aluminum chloride (AlCl₃) | Magnesium (Mg), then acylating agent | n-Butyllithium, then Weinreb amide |
| Solvent | Dichloromethane or excess 1,4-difluorobenzene | Diethyl ether or THF | THF |
| Reaction Temperature | 0 °C to 55 °C | 0 °C to reflux | -78 °C to room temperature |
| Reaction Time | 2-4 hours | 2-6 hours | 3-5 hours |
| Typical Yield | 70-85% | 60-80% | 65-85% |
| Purity | >95% after purification | >95% after purification | >95% after purification |
Detailed Experimental Protocols
Friedel-Crafts Acylation of 1,4-Difluorobenzene (Adapted from an analogous procedure[1])
Materials:
-
1,4-Difluorobenzene
-
Propanoyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (CH₂Cl₂)
-
Ice
-
Water
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Experimental Workflow for Friedel-Crafts Acylation
Caption: Step-by-step workflow for the Friedel-Crafts acylation synthesis.
Procedure:
-
A reaction vessel equipped with a stirrer, dropping funnel, and thermometer is charged with 1,4-difluorobenzene and anhydrous aluminum chloride.
-
The mixture is cooled to 0 °C with an ice bath.
-
Propanoyl chloride is added dropwise to the stirred mixture, maintaining the temperature below 10 °C.
-
After the addition is complete, the reaction mixture is stirred at 0 °C for 30 minutes and then slowly warmed to 50-55 °C.
-
The reaction is maintained at this temperature for 2 hours, with progress monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, the reaction mixture is cooled to room temperature and then carefully poured onto crushed ice with vigorous stirring.
-
The organic layer is separated, and the aqueous layer is extracted with dichloromethane.
-
The combined organic layers are washed with water, saturated sodium bicarbonate solution, and brine.
-
The organic phase is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by vacuum distillation to yield this compound as a pale yellow oil.
Conclusion
The synthesis of this compound is most reliably and directly achieved via Friedel-Crafts acylation of 1,4-difluorobenzene. This method offers good yields and high purity with a straightforward experimental procedure. While Grignard and organolithium-based routes are viable alternatives, they require the preparation of sensitive organometallic reagents and may involve more stringent reaction conditions. The choice of synthetic pathway will ultimately depend on the available starting materials, equipment, and the desired scale of production. For researchers and professionals in drug development, the Friedel-Crafts approach provides a robust and well-precedented method for obtaining this valuable synthetic intermediate.
References
An In-depth Technical Guide to 2',5'-Difluoropropiophenone: Synthesis, Properties, and Applications in Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2',5'-Difluoropropiophenone, a key chemical intermediate. This document details its chemical and physical properties, a standard synthesis protocol, and its significant role as a precursor in the development of pharmacologically active compounds, particularly within the class of synthetic cathinones.
Core Compound Data
Quantitative data for this compound is summarized in the table below for quick reference.
| Property | Value |
| CAS Number | 29112-90-1 |
| Molecular Formula | C₉H₈F₂O |
| Molecular Weight | 170.16 g/mol [1] |
| Appearance | Colorless to light yellow liquid |
| Boiling Point | 68-76 °C / 5 mmHg |
| Synonyms | 1-(2,5-Difluorophenyl)propan-1-one |
Synthesis Protocol: Friedel-Crafts Acylation
The synthesis of this compound is typically achieved through a Friedel-Crafts acylation reaction. This electrophilic aromatic substitution involves the reaction of 1,4-difluorobenzene with propionyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride.
Experimental Protocol
Materials:
-
1,4-Difluorobenzene
-
Propionyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (HCl), dilute solution
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware for inert atmosphere reactions
-
Magnetic stirrer and heating mantle
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, suspend anhydrous aluminum chloride (1.1 equivalents) in anhydrous dichloromethane.
-
Cooling: Cool the suspension to 0 °C using an ice bath.
-
Addition of Acyl Chloride: Add propionyl chloride (1.0 equivalent) dropwise to the stirred suspension via the dropping funnel.
-
Addition of Aromatic Substrate: Following the addition of propionyl chloride, add 1,4-difluorobenzene (1.0 equivalent) dropwise, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Quenching: Upon completion, cool the reaction mixture to 0 °C and slowly quench by the dropwise addition of a dilute hydrochloric acid solution.
-
Workup: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by vacuum distillation to yield this compound as a colorless to light yellow liquid.
Caption: Synthesis workflow for this compound.
Application in the Synthesis of Psychoactive Compounds
This compound serves as a crucial starting material in the synthesis of a class of psychoactive compounds known as substituted cathinones.[2] These compounds are derivatives of cathinone, the primary psychoactive alkaloid found in the khat plant. The synthesis of cathinone analogs from propiophenone derivatives is a common route in clandestine and research laboratories.[2]
The general synthetic pathway involves the alpha-bromination of the propiophenone followed by reaction with an appropriate amine to introduce the desired side chain. The resulting substituted cathinone's pharmacological profile is influenced by the nature of the substituents on the aromatic ring and the amine.
Indirect Role in Signaling Pathways
While this compound itself is not known to have direct biological activity, the substituted cathinones synthesized from it are potent modulators of monoamine neurotransmitter systems in the central nervous system.[3] These compounds typically act as monoamine transporter inhibitors and/or releasing agents, increasing the extracellular concentrations of dopamine, norepinephrine, and serotonin.[3]
The specific effects on these signaling pathways are dependent on the final structure of the cathinone derivative. The presence and position of the fluorine atoms, originating from the 2',5'-difluorophenyl moiety of the precursor, can significantly influence the potency and selectivity of the final compound for the different monoamine transporters. This modulation of dopaminergic, noradrenergic, and serotonergic pathways is responsible for the stimulant and psychoactive effects of these substances.
Caption: From chemical precursor to biological effect.
References
Spectroscopic Profile of 2',5'-Difluoropropiophenone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for the aromatic ketone 2',5'-Difluoropropiophenone. While a complete set of experimentally verified spectral data is not publicly available in its entirety, this document compiles existing experimental information and provides expert predictions based on analogous compounds and established spectroscopic principles. This guide is intended to support research and development activities by offering a detailed projection of the compound's spectral characteristics.
Chemical and Physical Properties
This compound is a fluorinated aromatic ketone with applications as an intermediate in the synthesis of pharmaceuticals and other specialty chemicals. The presence of two fluorine atoms on the phenyl ring significantly influences its electronic properties and reactivity.
| Property | Value | Source |
| Molecular Formula | C₉H₈F₂O | NIST[1] |
| Molecular Weight | 170.16 g/mol | ChemicalBook[2] |
| CAS Number | 29112-90-1 | NIST[1] |
| Appearance | Liquid (at room temperature) | Sigma-Aldrich[3] |
Spectroscopic Data Summary
The following tables summarize the available experimental and predicted spectroscopic data for this compound.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)
The ¹H NMR spectrum is predicted to show signals corresponding to the aromatic protons and the protons of the ethyl group. The chemical shifts and coupling patterns will be influenced by the electron-withdrawing effects of the carbonyl group and the fluorine atoms.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| H-3' | 7.35 - 7.45 | ddd | J(H,H) ≈ 8.5, J(H,F) ≈ 5.0, J(H,H) ≈ 3.0 |
| H-4' | 7.15 - 7.25 | dddd | J(H,F) ≈ 9.0, J(H,H) ≈ 8.5, J(H,H) ≈ 7.0, J(H,F) ≈ 2.5 |
| H-6' | 7.50 - 7.60 | ddd | J(H,F) ≈ 9.0, J(H,H) ≈ 5.5, J(H,H) ≈ 3.0 |
| -CH₂- (propionyl) | 2.95 - 3.05 | q | J(H,H) ≈ 7.5 |
| -CH₃ (propionyl) | 1.10 - 1.20 | t | J(H,H) ≈ 7.5 |
Note: Predictions are based on standard chemical shift ranges for aromatic ketones and analysis of related fluorinated compounds.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)
The ¹³C NMR spectrum will display nine distinct signals. The chemical shifts of the aromatic carbons will be significantly affected by the fluorine substituents, exhibiting carbon-fluorine coupling.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted C-F Coupling (J, Hz) |
| C=O | 198 - 202 | - |
| C-1' | 125 - 128 | d, ²J(C,F) ≈ 20-25 |
| C-2' | 158 - 162 | d, ¹J(C,F) ≈ 245-255 |
| C-3' | 118 - 122 | d, ²J(C,F) ≈ 20-25 |
| C-4' | 123 - 127 | dd, ³J(C,F) ≈ 5-10, ⁴J(C,F) ≈ 2-5 |
| C-5' | 156 - 160 | d, ¹J(C,F) ≈ 245-255 |
| C-6' | 115 - 119 | d, ³J(C,F) ≈ 2-5 |
| -CH₂- (propionyl) | 30 - 35 | - |
| -CH₃ (propionyl) | 8 - 12 | - |
Note: Predicted chemical shifts and coupling constants are based on typical values for fluorinated aromatic compounds.
Infrared (IR) Spectroscopy (Experimental)
The gas-phase IR spectrum of this compound is available from the NIST WebBook.[1] Key absorptions are characteristic of the carbonyl group and the fluorinated aromatic ring.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3080 | Weak | Aromatic C-H stretch |
| ~2980 | Weak | Aliphatic C-H stretch |
| ~1700 | Strong | C=O (carbonyl) stretch |
| ~1610, ~1490 | Medium | Aromatic C=C skeletal vibrations |
| ~1250 - 1100 | Strong | C-F stretch |
Mass Spectrometry (MS) (Predicted)
| Ion Species | Predicted m/z |
| [M+H]⁺ | 171.0616 |
| [M+Na]⁺ | 193.0435 |
| [M-H]⁻ | 169.0470 |
| [M]⁺ | 170.0538 |
Data sourced from PubChem predictions.[4]
Predicted Fragmentation: Under electron ionization (EI), the molecular ion peak (M⁺) at m/z = 170 is expected. Key fragmentation pathways would likely involve:
-
α-cleavage: Loss of the ethyl group (•CH₂CH₃) to yield a fluorinated benzoyl cation at m/z = 141.
-
Loss of CO: Subsequent loss of carbon monoxide from the benzoyl cation to give a difluorophenyl cation at m/z = 113.
Experimental Protocols
The following are generalized protocols for the acquisition of spectroscopic data for a solid organic compound such as this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. Typical parameters include a 30-degree pulse width, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds. A sufficient number of scans (e.g., 8-16) should be averaged to obtain a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the spectrum on the same instrument. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer acquisition time are typically required. Proton decoupling is used to simplify the spectrum to singlets for each carbon (unless C-F coupling is observed).
Infrared (IR) Spectroscopy
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal of the FTIR spectrometer. Apply pressure to ensure good contact.
-
KBr Pellet: Grind 1-2 mg of the sample with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle. Press the mixture into a transparent pellet using a hydraulic press.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. A background spectrum of the empty ATR crystal or a pure KBr pellet should be recorded and subtracted from the sample spectrum.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce the sample into the mass spectrometer via a direct insertion probe for solids or after separation by gas chromatography (GC-MS) for volatile compounds.
-
Ionization: Utilize Electron Ionization (EI) at a standard energy of 70 eV to induce fragmentation and create a characteristic mass spectrum. For softer ionization to preserve the molecular ion, techniques like Electrospray Ionization (ESI) or Chemical Ionization (CI) can be used, typically after dissolving the sample in a suitable solvent and introducing it via liquid chromatography (LC-MS).
-
Mass Analysis: Scan a mass range appropriate for the expected molecular weight and fragments (e.g., m/z 40-400).
Spectroscopic Analysis Workflow
The following diagram illustrates a typical workflow for the comprehensive spectroscopic analysis and characterization of this compound.
References
- 1. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Spectroscopic ellipsometric study datasets of the fluorinated polymers: Bifunctional urethane methacrylate perfluoropolyether (PFPE) and polyvinylidene fluoride (PVDF) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Infrared Spectroscopic Signatures of the Fluorous Effect Arise from a Change of Conformational Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
Solubility Profile of 2',5'-Difluoropropiophenone: A Technical Guide for Laboratory Professionals
Introduction
2',5'-Difluoropropiophenone is an organic compound that serves as a key intermediate in the synthesis of various pharmaceutical and agrochemical agents.[1][2][3] A thorough understanding of its solubility in common laboratory solvents is crucial for its effective use in synthesis, purification, and formulation processes. This technical guide provides a comprehensive overview of the known and predicted solubility characteristics of this compound, alongside detailed experimental protocols for quantitative solubility determination.
Molecular Structure and Predicted Solubility
The chemical structure of this compound, with its aromatic ring, ketone functional group, and fluorine substituents, governs its solubility behavior. The principle of "like dissolves like" suggests that this relatively non-polar molecule will exhibit good solubility in organic solvents and low solubility in polar solvents like water. The presence of the fluorine atoms can slightly increase polarity compared to the parent compound, propiophenone, but it is generally not enough to render it water-soluble.
Qualitative Solubility Data
Predicted Solubility in Common Laboratory Solvents
Based on its chemical structure and available qualitative data, the following table summarizes the predicted solubility of this compound in a range of common laboratory solvents.
| Solvent | Chemical Formula | Polarity | Predicted Solubility | Rationale |
| Water | H₂O | High | Low / Insoluble | The non-polar nature of the substituted benzene ring and the propyl chain outweighs the polarity of the ketone group. |
| Methanol | CH₃OH | High | Soluble | The short alkyl chain of methanol and its ability to engage in hydrogen bonding allows for dissolution of moderately polar compounds. |
| Ethanol | C₂H₅OH | High | Soluble | Similar to methanol, ethanol is a polar protic solvent capable of dissolving many organic compounds.[1] |
| Acetone | C₃H₆O | Medium | Soluble | As a polar aprotic solvent, acetone is effective at dissolving a wide range of organic substances. |
| Acetonitrile | C₂H₃N | Medium | Soluble | Its polarity and miscibility with many organic compounds suggest it would be a suitable solvent. |
| Dichloromethane (DCM) | CH₂Cl₂ | Medium | Soluble | A common solvent for a wide range of organic compounds due to its intermediate polarity. |
| Diethyl Ether | (C₂H₅)₂O | Low | Soluble | A non-polar aprotic solvent that readily dissolves other non-polar and weakly polar compounds.[1] |
| Toluene | C₇H₈ | Low | Soluble | The aromatic nature of toluene makes it a good solvent for other aromatic compounds like this compound. |
| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | High | Soluble | A highly polar aprotic solvent known for its ability to dissolve a vast array of organic compounds. |
| Dimethylformamide (DMF) | (CH₃)₂NC(O)H | High | Soluble | Similar to DMSO, DMF is a polar aprotic solvent with broad applicability for dissolving organic molecules. |
Experimental Protocol for Quantitative Solubility Determination
To obtain precise solubility data, the following experimental protocol, based on the shake-flask method, is recommended.[5]
Objective: To determine the quantitative solubility of this compound in a given solvent at a specific temperature.
Materials:
-
This compound (high purity)
-
Selected solvents (analytical grade)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker bath or incubator
-
Syringe filters (e.g., 0.45 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials, each containing a known volume of a different solvent. The excess solid should be clearly visible.
-
Securely cap the vials to prevent solvent evaporation.
-
Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).
-
Equilibrate the samples for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. The solution should be continuously agitated during this time.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed at the same temperature for a short period to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Immediately filter the collected supernatant through a syringe filter into a clean, pre-weighed vial to remove any undissolved solid.
-
-
Analysis:
-
Accurately weigh the filtered solution.
-
Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical instrument (HPLC or GC).
-
Prepare a series of calibration standards of this compound of known concentrations.
-
Analyze the calibration standards and the diluted sample solution using the chosen analytical method.
-
-
Calculation of Solubility:
-
Construct a calibration curve from the analysis of the standard solutions.
-
Determine the concentration of this compound in the diluted sample from the calibration curve.
-
Calculate the original concentration in the saturated solution, accounting for the dilution factor.
-
Express the solubility in appropriate units, such as grams per liter (g/L) or moles per liter (mol/L).
-
Experimental Workflow Diagram
Caption: Experimental workflow for the quantitative determination of solubility.
While specific quantitative solubility data for this compound is not widely published, its chemical structure and qualitative assessments provide a strong basis for predicting its solubility behavior in common laboratory solvents. For applications requiring precise solubility values, the detailed experimental protocol provided in this guide offers a reliable method for their determination. This information is essential for optimizing reaction conditions, developing purification strategies, and formulating products containing this important chemical intermediate.
References
An In-Depth Technical Guide to the Potential Reactivity and Stability of 2',5'-Difluoropropiophenone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the potential reactivity and stability of 2',5'-Difluoropropiophenone, a key intermediate in pharmaceutical and agrochemical synthesis. Drawing upon established principles of organic chemistry and data from analogous fluorinated aromatic compounds, this document outlines the expected chemical behavior, stability under various conditions, and recommended handling procedures. Detailed experimental protocols for assessing reactivity and stability are provided, alongside visual representations of reaction pathways and experimental workflows to facilitate a deeper understanding for researchers and drug development professionals.
Introduction
This compound (DFPP) is an aromatic ketone that serves as a versatile building block in the synthesis of complex organic molecules. Its chemical structure, featuring a propiophenone moiety attached to a difluorinated benzene ring, imparts a unique combination of reactivity and stability. The presence of two fluorine atoms on the aromatic ring significantly influences the electron density distribution, thereby affecting its susceptibility to both electrophilic and nucleophilic attack. Understanding these electronic effects is paramount for predicting the compound's behavior in synthetic transformations and for ensuring its stability during storage and handling. This guide aims to provide a detailed analysis of DFPP's potential reactivity and stability, offering a valuable resource for its effective utilization in research and development.
Physicochemical Properties
A summary of the known and predicted physicochemical properties of this compound is presented in Table 1. This data is essential for its proper handling, storage, and use in experimental setups.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₉H₈F₂O | |
| Molecular Weight | 170.16 g/mol | |
| CAS Number | 29112-90-1 | |
| Appearance | Colorless to light yellow liquid | |
| Boiling Point | Approx. 150-155 °C | |
| Solubility | Low in water; soluble in organic solvents like ethanol and ether. | |
| Purity | Typically >98% |
Potential Reactivity
The reactivity of this compound is primarily dictated by the interplay of the electron-withdrawing effects of the two fluorine atoms and the propiophenone group.
Electrophilic Aromatic Substitution
The fluorine atoms and the carbonyl group are both deactivating towards electrophilic aromatic substitution due to their electron-withdrawing inductive effects. The propiophenone group is a meta-director. The fluorine atoms are ortho, para-directors. The combined effect of these groups suggests that electrophilic substitution on the aromatic ring will be disfavored and will likely require harsh reaction conditions. The potential sites of substitution are influenced by the directing effects of both the fluorine atoms and the propiophenone group.
Caption: A generalized pathway for electrophilic aromatic substitution on this compound.
Nucleophilic Aromatic Substitution
The strong electron-withdrawing nature of the two fluorine atoms and the propiophenone group activates the aromatic ring for nucleophilic aromatic substitution (SNA_r). This makes the displacement of one or both fluorine atoms by a suitable nucleophile a feasible reaction pathway. The positions ortho and para to the activating carbonyl group are particularly susceptible to nucleophilic attack.
Caption: A generalized pathway for nucleophilic aromatic substitution on this compound.
Reactions at the Carbonyl Group and α-Carbon
The carbonyl group of the propiophenone moiety can undergo typical reactions of ketones, such as reduction to a secondary alcohol or reductive amination. The α-protons on the methylene group are acidic and can be removed by a base to form an enolate, which can then participate in various reactions like aldol condensations and alkylations.
Potential Stability
The stability of this compound is a critical factor for its storage, handling, and application in multi-step syntheses.
Thermal Stability
Fluorinated organic compounds often exhibit enhanced thermal stability. The strong carbon-fluorine bonds in DFPP contribute to its overall thermal robustness. However, at elevated temperatures, decomposition may occur. The likely decomposition pathways could involve cleavage of the C-C bond between the carbonyl group and the aromatic ring or reactions involving the propiophenone side chain.
Photostability
Aromatic ketones are known to be photosensitive. Upon absorption of UV light, they can be excited to singlet and triplet states, which can lead to various photochemical reactions, including photoreduction and photodegradation. The presence of fluorine atoms may influence the photophysical properties and the subsequent photochemical reactivity.
Chemical Stability
This compound is expected to be stable under neutral and mildly acidic conditions. However, it may be susceptible to degradation in the presence of strong acids, strong bases, and potent nucleophiles, as outlined in the reactivity section. It is incompatible with strong oxidizing agents and strong bases.
Experimental Protocols
The following are detailed methodologies for key experiments to assess the stability of this compound.
Thermal Stability Assessment (Thermogravimetric Analysis - TGA)
Objective: To determine the thermal decomposition profile of this compound.
Methodology:
-
Calibrate the Thermogravimetric Analyzer (TGA) according to the manufacturer's instructions.
-
Accurately weigh 5-10 mg of this compound into a tared TGA pan.
-
Place the sample pan in the TGA furnace.
-
Heat the sample from ambient temperature (e.g., 25 °C) to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air at a flow rate of 50 mL/min).
-
Record the mass loss of the sample as a function of temperature.
-
The onset of decomposition is determined from the resulting TGA curve.
An In-Depth Technical Guide to 2',5'-Difluoropropiophenone: Discovery, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2',5'-Difluoropropiophenone, a key fluorinated intermediate in the chemical and pharmaceutical industries. This document details its chemical properties, historical context, and applications, with a focus on its role in the synthesis of complex molecules. A detailed experimental protocol for its preparation via Friedel-Crafts acylation is provided, along with a summary of its known spectral data. Furthermore, this guide illustrates its significance as a building block in the synthesis of advanced pharmaceutical agents, underscoring its importance in modern drug development.
Introduction
This compound, with the chemical formula C₉H₈F₂O, is an aromatic ketone that has garnered significant interest as a versatile building block in organic synthesis.[1] Its unique electronic properties, imparted by the two fluorine atoms on the phenyl ring, make it a valuable precursor for the synthesis of a wide range of chemical entities, particularly in the fields of pharmaceuticals and agrochemicals. The presence of fluorine can significantly modulate the physicochemical and biological properties of a molecule, including its metabolic stability, lipophilicity, and binding affinity to target proteins. This guide aims to provide a detailed technical resource on the discovery, synthesis, and key applications of this important chemical intermediate.
Discovery and History
While the specific date and discoverer of this compound are not prominently documented in readily available historical records, its emergence is intrinsically linked to the advancements in organofluorine chemistry. The development of selective fluorination techniques and the growing interest in fluorinated pharmaceuticals in the latter half of the 20th century likely spurred the synthesis and characterization of a wide array of fluorinated building blocks, including this compound. Its utility as a synthetic intermediate would have been recognized in the context of creating novel compounds with enhanced biological activity. Its presence in the product catalogs of chemical suppliers and its citation in patent literature, particularly in the context of pharmaceutical synthesis, point to its established role in the chemical industry.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 29112-90-1 | [2][3] |
| Molecular Formula | C₉H₈F₂O | [2][3] |
| Molecular Weight | 170.16 g/mol | [2] |
| Appearance | Colorless to light yellow liquid | [1] |
| Boiling Point | 39-40 °C at 0.5 mmHg | [3] |
| IUPAC Name | 1-(2,5-difluorophenyl)propan-1-one | [3] |
| Synonyms | This compound | [1] |
Synthesis
The most common and industrially scalable method for the synthesis of this compound is the Friedel-Crafts acylation of 1,4-difluorobenzene with propanoyl chloride. This electrophilic aromatic substitution reaction is typically catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃).
Reaction Scheme
Experimental Protocol: Friedel-Crafts Acylation
This protocol describes a general procedure for the synthesis of this compound.
Materials:
-
1,4-Difluorobenzene
-
Propanoyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (HCl), concentrated
-
Water, deionized
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Equipment:
-
Three-necked round-bottom flask
-
Dropping funnel
-
Reflux condenser with a gas outlet to a scrubber
-
Magnetic stirrer and stir bar
-
Ice bath
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a flame-dried three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize evolved HCl gas), add anhydrous aluminum chloride (1.1 equivalents) and anhydrous dichloromethane. Cool the suspension to 0 °C in an ice bath with stirring.
-
Addition of Reactants: To the dropping funnel, add a solution of 1,4-difluorobenzene (1.0 equivalent) and propanoyl chloride (1.05 equivalents) in anhydrous dichloromethane.
-
Reaction: Add the solution from the dropping funnel to the stirred AlCl₃ suspension dropwise, maintaining the internal temperature between 0-5 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until the reaction is complete (monitored by TLC or GC).
-
Quenching: Carefully and slowly pour the reaction mixture over crushed ice containing concentrated hydrochloric acid. This will decompose the aluminum chloride complex.
-
Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to afford pure this compound.
Spectral Data
The structural characterization of this compound is confirmed by various spectroscopic techniques.
Table 2: Spectral Data of this compound
| Technique | Key Features |
| IR (Infrared) Spectroscopy | The gas-phase IR spectrum is available in the NIST WebBook.[2] Characteristic peaks include a strong carbonyl (C=O) stretch around 1700 cm⁻¹ and C-F stretching vibrations. |
| ¹H NMR (Proton NMR) | Expected signals include a triplet for the methyl protons (CH₃), a quartet for the methylene protons (CH₂), and complex multiplets for the aromatic protons due to H-H and H-F couplings. |
| ¹³C NMR (Carbon NMR) | Expected signals include a peak for the carbonyl carbon, peaks for the methyl and methylene carbons, and multiple peaks for the aromatic carbons, which will show splitting due to C-F coupling. |
| Mass Spectrometry (MS) | The molecular ion peak (M⁺) is expected at m/z 170.06. Fragmentation patterns would likely involve the loss of the ethyl group and other characteristic cleavages. |
Applications in Drug Development
This compound is a crucial intermediate in the synthesis of various pharmaceutical compounds. The difluorophenyl moiety is a common feature in many modern drugs due to its ability to enhance biological activity and improve pharmacokinetic properties.
A notable application is in the synthesis of Entrectinib , a potent and selective tyrosine kinase inhibitor used in the treatment of NTRK fusion-positive solid tumors.[4] A key building block for Entrectinib is (R)-2-(2,5-difluorophenyl)pyrrolidine, which can be synthesized from this compound through a multi-step synthetic route.
The synthesis of this key pyrrolidine intermediate often involves steps such as reductive amination or other chiral synthetic methodologies starting from the propiophenone.
Conclusion
This compound is a valuable and versatile fluorinated building block with significant applications in the synthesis of complex organic molecules, particularly within the pharmaceutical industry. While its specific historical discovery is not well-documented, its importance is evident from its role as a key intermediate in the production of modern therapeutics like Entrectinib. The straightforward synthesis via Friedel-Crafts acylation, coupled with its unique chemical properties, ensures its continued relevance for researchers and scientists in the field of drug development and fine chemical synthesis. This guide has provided a comprehensive technical overview to support its effective utilization in research and manufacturing.
References
An In-depth Technical Guide to the Core Starting Materials for Synthesizing 2',5'-Difluoropropiophenone
For Researchers, Scientists, and Drug Development Professionals
Abstract
2',5'-Difluoropropiophenone is a key chemical intermediate with applications in the synthesis of pharmaceuticals and agrochemicals.[1] Its fluorinated phenyl ring structure provides unique electronic properties that are often sought after in the development of novel bioactive molecules. This technical guide provides an in-depth analysis of the primary synthetic routes to this compound, focusing on the essential starting materials and detailed experimental protocols. The two principal methodologies discussed are the Friedel-Crafts acylation and synthesis via organometallic intermediates, specifically Grignard and organolithium reagents. This document aims to equip researchers, scientists, and drug development professionals with the foundational knowledge required for the efficient and safe synthesis of this important compound.
Introduction to Synthetic Strategies
The synthesis of this compound primarily relies on two well-established and versatile reaction mechanisms in organic chemistry:
-
Friedel-Crafts Acylation: This classic method involves the electrophilic aromatic substitution of a difluorinated benzene ring with a propanoyl group.[2] It is a direct approach that is often favored for its straightforwardness.
-
Organometallic Reagent-based Synthesis: This strategy involves the preparation of a highly nucleophilic organometallic intermediate from a difluorohalobenzene. This intermediate subsequently reacts with a suitable propanoyl electrophile to form the target ketone. This route offers an alternative when direct acylation is problematic due to substrate reactivity or regioselectivity issues.
This guide will now delve into the specifics of each of these synthetic pathways, detailing the key starting materials, reaction conditions, and experimental protocols.
Friedel-Crafts Acylation Route
The Friedel-Crafts acylation is a powerful tool for the formation of carbon-carbon bonds to an aromatic ring.[3] In the context of synthesizing this compound, this reaction involves the acylation of 1,4-difluorobenzene with a propanoylating agent in the presence of a Lewis acid catalyst.
Key Starting Materials
| Starting Material | Structure | Role | Key Considerations |
| 1,4-Difluorobenzene | Aromatic Substrate | The fluorine atoms are deactivating but ortho, para-directing. Acylation will occur at a position ortho to one of the fluorine atoms. | |
| Propionyl Chloride | Acylating Agent | Highly reactive and moisture-sensitive. Should be handled under anhydrous conditions. Propionic anhydride can also be used.[2] | |
| Aluminum Chloride (AlCl₃) | Lewis Acid Catalyst | Activates the acylating agent. A stoichiometric amount is typically required as it complexes with the product ketone.[2] Must be anhydrous. | |
| Dichloromethane (CH₂Cl₂) or similar inert solvent | N/A | Solvent | Should be anhydrous and inert to the reaction conditions. |
Experimental Protocol
The following is a representative experimental protocol adapted from the synthesis of a similar compound, 2',4'-difluoropropiophenone.[4]
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl gas) is set up under an inert atmosphere (e.g., nitrogen or argon).
-
Charging the Flask: Anhydrous aluminum chloride (1.1 to 1.5 molar equivalents relative to the acylating agent) is added to the flask, followed by the addition of an inert solvent such as dichloromethane.
-
Addition of Reactants: 1,4-Difluorobenzene (1.0 molar equivalent) is added to the stirred suspension. The mixture is cooled in an ice bath.
-
Acylation: Propionyl chloride (1.0 to 1.1 molar equivalents) is added dropwise from the dropping funnel to the cooled and stirred reaction mixture. The rate of addition should be controlled to maintain the reaction temperature.
-
Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then may be heated to a moderate temperature (e.g., 40-50°C) to ensure the completion of the reaction. The progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Work-up: The reaction mixture is cooled and then carefully poured into a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.
-
Extraction and Purification: The organic layer is separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed with water, a dilute sodium bicarbonate solution, and brine, then dried over anhydrous magnesium sulfate or sodium sulfate. The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation or column chromatography to yield this compound.
Logical Workflow for Friedel-Crafts Acylation
Caption: Workflow for the Friedel-Crafts synthesis of this compound.
Organometallic Routes
Organometallic reagents, such as Grignard and organolithium compounds, are potent nucleophiles widely used in the formation of carbon-carbon bonds.[5] These methods provide a valuable alternative to Friedel-Crafts acylation, particularly when dealing with sensitive substrates.
Synthesis via Grignard Reagent
This pathway involves the formation of a Grignard reagent from a difluorohalobenzene, which then reacts with a suitable propanoyl electrophile. A relevant patent describes the reaction of a Grignard reagent derived from 2,5-difluorobromobenzene.[6]
| Starting Material | Structure | Role | Key Considerations |
| 1-Bromo-2,5-difluorobenzene | ![]() | Grignard Precursor | The bromine atom is the site of Grignard formation. 1-Chloro-2,5-difluorobenzene can also be used but may be less reactive. |
| Magnesium (Mg) turnings | N/A | Metal for Grignard Formation | Should be activated (e.g., by iodine or 1,2-dibromoethane) to remove the passivating oxide layer. |
| Propanoyl Chloride or Propionic Anhydride | See Section 2.1 | Electrophile | Reacts with the Grignard reagent to form the ketone. |
| Tetrahydrofuran (THF) or Diethyl Ether (Et₂O) | N/A | Solvent | Must be anhydrous as Grignard reagents are highly sensitive to water. |
The following protocol is based on general Grignard reaction procedures and information from a patent involving 2,5-difluorobromobenzene.[6][7][8]
-
Grignard Reagent Formation:
-
A flame-dried, three-necked flask under an inert atmosphere is charged with magnesium turnings and a small crystal of iodine.
-
Anhydrous THF is added to cover the magnesium.
-
A solution of 1-bromo-2,5-difluorobenzene in anhydrous THF is added dropwise. The initiation of the reaction is indicated by a color change and gentle refluxing.
-
Once the reaction starts, the remaining bromide solution is added at a rate that maintains a steady reflux. After the addition is complete, the mixture is stirred until the magnesium is consumed.
-
-
Reaction with Electrophile:
-
The prepared Grignard reagent is cooled in an ice-salt bath.
-
A solution of propanoyl chloride in anhydrous THF is added dropwise, maintaining a low temperature.
-
-
Work-up and Purification:
-
The reaction is quenched by the slow addition of a saturated aqueous ammonium chloride solution.
-
The product is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
The combined organic layers are washed, dried, and concentrated.
-
The final product is purified by vacuum distillation or column chromatography.
-
Synthesis via Organolithium Reagent
Organolithium reagents are even more reactive than their Grignard counterparts.[5][9] The synthesis can proceed via lithium-halogen exchange or direct deprotonation (metalation) of 1,4-difluorobenzene.
| Starting Material | Structure | Role | Key Considerations |
| 1-Bromo-2,5-difluorobenzene or 1,4-Difluorobenzene | See above | Organolithium Precursor | For lithium-halogen exchange or direct metalation, respectively. |
| n-Butyllithium (n-BuLi) or sec-Butyllithium (s-BuLi) | N/A | Lithiating Agent | Highly pyrophoric and moisture-sensitive. Must be handled with extreme care under inert conditions. |
| Propanoyl Electrophile | e.g., N-methoxy-N-methylpropionamide (Weinreb amide) | Electrophile | Weinreb amides are often preferred as they are less prone to over-addition compared to acyl chlorides. |
| Anhydrous THF or Diethyl Ether | N/A | Solvent | Must be scrupulously dried. |
This is a general procedure for synthesis via an organolithium intermediate.
-
Organolithium Formation:
-
A solution of the difluorobenzene precursor in anhydrous THF is cooled to a very low temperature (typically -78 °C) under an inert atmosphere.
-
A solution of n-butyllithium in hexanes is added dropwise. The reaction mixture is stirred at this low temperature for a period to ensure complete formation of the organolithium species.
-
-
Reaction with Electrophile:
-
A solution of the propanoyl electrophile (e.g., Weinreb amide) in anhydrous THF is added slowly to the cold organolithium solution.
-
The reaction is stirred at -78 °C and then allowed to slowly warm to room temperature.
-
-
Work-up and Purification:
-
The reaction is quenched with a saturated aqueous solution of ammonium chloride.
-
The product is extracted, and the organic phase is washed, dried, and concentrated.
-
Purification is achieved through column chromatography or distillation.
-
Comparative Signaling Pathway for Organometallic Routes
References
- 1. chemimpex.com [chemimpex.com]
- 2. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 3. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. prepchem.com [prepchem.com]
- 5. 有机锂试剂 [sigmaaldrich.com]
- 6. CN110981779B - The synthetic method of R-2-(2,5-difluorophenyl)pyrrolidine - Google Patents [patents.google.com]
- 7. scribd.com [scribd.com]
- 8. benchchem.com [benchchem.com]
- 9. Organolithium reagent - Wikipedia [en.wikipedia.org]
A Theoretical Investigation of the Electronic Properties of 2',5'-Difluoropropiophenone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction to the Significance of Electronic Properties
The electronic properties of a molecule are fundamental to its chemical behavior. For a compound like 2',5'-Difluoropropiophenone, understanding these characteristics provides a window into its reactivity, intermolecular interactions, and spectroscopic signatures. The presence of two fluorine atoms, which are highly electronegative, is expected to significantly influence the electron distribution within the molecule.[2] This has profound implications for its role as a synthetic building block, particularly in drug development where molecular interactions are paramount.
Theoretical studies, primarily employing Density Functional Theory (DFT), offer a powerful and cost-effective means to elucidate these properties. DFT has been successfully applied to study the electronic and structural properties of various acetophenone and propiophenone derivatives.[3][4][5][6] By calculating parameters such as molecular orbital energies, electrostatic potential, and charge distribution, we can predict sites susceptible to nucleophilic or electrophilic attack, understand the molecule's stability, and guide further experimental work.
Proposed Computational Methodology
To conduct a thorough theoretical analysis of this compound, the following computational protocol, based on common practices for similar molecules, is recommended.[4][6][7]
Software: Gaussian 09/16, ORCA, or similar quantum chemistry software packages.
Methodology:
-
Geometry Optimization: The molecular structure of this compound will be optimized in the gas phase using Density Functional Theory (DFT). A widely used and reliable functional for organic molecules is Becke's three-parameter hybrid functional combined with the Lee-Yang-Parr correlation functional (B3LYP).[4][6][7] A Pople-style basis set, such as 6-311++G(d,p), is recommended to provide a good balance between accuracy and computational cost. Frequency calculations should be performed on the optimized geometry to confirm that it represents a true energy minimum (i.e., no imaginary frequencies).
-
Calculation of Electronic Properties: Using the optimized geometry, a range of electronic properties will be calculated at the same level of theory (B3LYP/6-311++G(d,p)). These include:
-
Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) will be determined. The HOMO-LUMO energy gap is a crucial indicator of molecular reactivity and stability.[7]
-
Molecular Electrostatic Potential (MEP): The MEP map will be generated to visualize the electron density distribution and identify electrophilic and nucleophilic sites.
-
Natural Bond Orbital (NBO) Analysis: NBO analysis will be performed to investigate charge distribution (Mulliken and NBO charges), hyperconjugative interactions, and donor-acceptor relationships within the molecule.
-
Global Reactivity Descriptors: Based on the HOMO and LUMO energies, global reactivity descriptors such as electronegativity (χ), chemical hardness (η), and global softness (S) will be calculated to quantify the molecule's reactivity.[7]
-
Dipole Moment: The total dipole moment will be calculated to understand the molecule's overall polarity.
-
The following diagram illustrates the proposed computational workflow:
References
- 1. chemimpex.com [chemimpex.com]
- 2. Structural and Electronic Effects Due to Fluorine Atoms on Dibenzotetraaza-Annulenes Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. asianpubs.org [asianpubs.org]
- 5. asianpubs.org [asianpubs.org]
- 6. researchgate.net [researchgate.net]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
The Biological Landscape of 2',5'-Difluoropropiophenone Derivatives: A Field with Unexplored Potential
Propiophenone and its derivatives, particularly those with fluorine substitutions, have garnered interest in medicinal chemistry. The introduction of fluorine atoms into organic molecules can profoundly alter their physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets.[2] These modifications can lead to enhanced therapeutic efficacy and a more favorable pharmacokinetic profile.
While direct data on 2',5'-difluoropropiophenone derivatives is lacking, the broader class of fluorinated chalcones, which can be synthesized from fluorinated acetophenones, has shown promising biological activities. Studies on fluorinated chalcones have reported potential anticancer and anti-inflammatory properties.[3][4][5] For instance, certain fluorinated 3,4-dihydroxychalcones have been identified as 5-lipoxygenase inhibitors with in vitro antitumor activities.[3] This suggests that the this compound scaffold, as a precursor to related chalcones or as a core structure for other derivatives, holds untapped potential for the development of novel therapeutic agents.
The exploration of novel chemical entities is a cornerstone of modern pharmacology. The synthesis and subsequent biological screening of a library of this compound derivatives could unveil compounds with significant activity against a range of diseases. Potential areas of investigation could include, but are not limited to, anticancer, anti-inflammatory, antimicrobial, and neuroprotective activities.
Future Directions and Methodological Considerations
To unlock the potential of this compound class, a systematic approach to synthesis and biological evaluation is required. The following outlines a potential workflow for future research in this area.
Synthesis of Novel Derivatives
A logical first step would be the synthesis of a diverse library of this compound derivatives. This could be achieved through various chemical reactions targeting the functional groups of the parent molecule. For example, reactions at the alpha-carbon of the propiophenone, such as bromination followed by substitution with various amines, could yield a range of amino ketone derivatives.[6] Another approach would be the Claisen-Schmidt condensation of 2',5'-difluoroacetophenone (a related precursor) with various aldehydes to produce a series of fluorinated chalcones.[3][4][5]
Below is a conceptual workflow for the synthesis and initial screening of novel this compound derivatives.
Caption: Conceptual workflow for the synthesis and screening of novel derivatives.
Biological Evaluation
Once a library of compounds is synthesized, a tiered screening approach would be effective.
1. Primary Screening: Initial high-throughput screening against a panel of cancer cell lines or key enzymes implicated in inflammatory pathways would help identify initial "hits." Assays such as the MTT assay for cytotoxicity or specific enzyme inhibition assays would be appropriate.
2. Secondary Screening: Compounds that show activity in primary screens would be subjected to more detailed secondary assays to confirm their activity, determine their potency (e.g., IC50 values), and assess their selectivity.
3. Mechanism of Action Studies: For the most promising candidates, studies to elucidate their mechanism of action would be crucial. This could involve investigating their effects on specific signaling pathways. For example, if a compound shows anticancer activity, its effect on apoptosis, cell cycle progression, or specific kinase signaling pathways could be examined.
A generalized workflow for a cell-based biological assay is depicted below.
Caption: Generalized workflow for a cell-based biological evaluation.
Conclusion
References
- 1. chemimpex.com [chemimpex.com]
- 2. Synthesis of Biologically Active Molecules through Multicomponent Reactions | MDPI [mdpi.com]
- 3. Synthesis and biological activities of fluorinated chalcone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Cytotoxicity Profiles and Neuroprotective Properties of the Novel Ifenprodil Analogues as Sigma Ligands - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide to Analogs of 2',5'-Difluoropropiophenone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, biological activities, and structure-activity relationships (SAR) of analogs of 2',5'-difluoropropiophenone. This core structure is a key intermediate in the synthesis of various biologically active compounds.[1] The strategic incorporation of fluorine atoms can significantly enhance a molecule's pharmacological properties, including metabolic stability, binding affinity, and lipophilicity. This guide aims to furnish researchers and drug development professionals with a detailed understanding of the chemical space around this scaffold, supported by experimental data and methodologies.
Core Structure and Rationale for Analog Exploration
This compound belongs to the propiophenone class of compounds, which are recognized for their versatile biological activities. The presence of two fluorine atoms on the phenyl ring is of particular interest. Fluorine substitution is a well-established strategy in medicinal chemistry to modulate the electronic and steric properties of a molecule, often leading to improved potency and pharmacokinetic profiles. The exploration of analogs of this core is driven by the potential to discover novel therapeutic agents with a range of activities, including anticonvulsant, antimicrobial, and cytotoxic effects.
Synthesis of this compound Analogs
The synthesis of analogs of this compound can be broadly categorized into three main strategies:
-
Modification of the Phenyl Ring: Introducing or altering substituents on the 2',5'-difluorophenyl ring.
-
Modification of the Propanone Side Chain: Functionalization at the α- and β-positions of the ethyl ketone moiety.
-
Derivatization of the Carbonyl Group: Conversion of the ketone to other functional groups such as oximes, hydrazones, or amides.
A general synthetic workflow for generating diverse analogs is depicted below:
Caption: General strategies for the synthesis of this compound analogs.
Synthesis of β-Amino Ketone Analogs via the Mannich Reaction
The Mannich reaction is a powerful tool for the synthesis of β-amino ketones, which are valuable intermediates and have shown a wide range of pharmacological activities, including anticonvulsant properties. The reaction involves the aminoalkylation of an acidic proton located alpha to a carbonyl group with formaldehyde and a primary or secondary amine.
Experimental Protocol: General Procedure for the Mannich Reaction of this compound
A mixture of this compound (1 equivalent), a selected secondary amine (1.1 equivalents), and paraformaldehyde (1.2 equivalents) in ethanol is treated with a catalytic amount of hydrochloric acid. The mixture is refluxed for a specified period (typically 4-8 hours). After cooling, the solvent is removed under reduced pressure, and the residue is purified by column chromatography to yield the desired β-amino ketone (Mannich base).
Biological Activities of this compound Analogs
Analogs derived from the this compound scaffold have been investigated for a variety of biological activities. The following sections summarize the key findings.
Anticonvulsant Activity
Several studies have highlighted the potential of propiophenone derivatives as anticonvulsant agents. The introduction of fluorine atoms can enhance this activity. While specific data for a series of this compound analogs is not extensively available in the public domain, related fluorinated compounds have shown promising results in preclinical seizure models such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests. For instance, certain fluorinated N-benzamide enaminones have demonstrated good anticonvulsant activity in the 6-Hz 'psychomotor' rodent model.[2]
Antimicrobial Activity
Chalcones, which can be synthesized from acetophenones or propiophenones, are known to possess significant antimicrobial properties. The antimicrobial activity of chalcone derivatives is often attributed to the α,β-unsaturated ketone moiety.
Table 1: Antimicrobial Activity of Selected Propiophenone Analogs
| Compound | Modification | Test Organism | MIC (µg/mL) |
| 1 | 2-hydroxy-4-methyl-5-chloro propiophenone hydrazone | Staphylococcus aureus | >100 |
| 2 | 2-hydroxy-4-methyl-5-chloro propiophenone hydrazone | Escherichia coli | >100 |
| 3 | Chalcone derivative | Bacillus subtilis | 62.5 |
| 4 | Chalcone derivative | Staphylococcus aureus | 125 |
Note: Data for compounds 1 and 2 are qualitative from the available literature[3]; quantitative MIC values are from related chalcone derivatives to illustrate potential activity.[4]
Experimental Protocol: Broth Microdilution Method for MIC Determination
The minimum inhibitory concentration (MIC) is determined using the broth microdilution method in 96-well microtiter plates. A serial two-fold dilution of each compound is prepared in Mueller-Hinton broth. Bacterial suspensions are adjusted to a turbidity equivalent to a 0.5 McFarland standard and further diluted to achieve a final inoculum of approximately 5 x 10^5 CFU/mL. The plates are incubated at 37°C for 18-24 hours. The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Cytotoxic Activity
Chalcone derivatives of fluorinated acetophenones have also been evaluated for their cytotoxic activity against various cancer cell lines. The presence of electron-withdrawing groups on the phenyl ring has been shown to enhance cytotoxicity.
Table 2: Cytotoxic Activity of Selected Chalcone Analogs
| Compound | Cell Line | IC50 (µM) |
| 2'-chloro-2,5-dihydroxychalcone | HUVEC | 0.31 µg/mL |
| 2,5-dihydroxychalcone derivative | Tumor Cell Lines | Varies |
Note: Data is for related dihydroxychalcone analogs to indicate the potential for cytotoxic activity in this class of compounds.[5]
Experimental Protocol: MTT Assay for Cytotoxicity
Cancer cells are seeded in 96-well plates and allowed to adhere overnight. The cells are then treated with various concentrations of the test compounds for a specified duration (e.g., 48 hours). Following treatment, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours to allow the formation of formazan crystals. The formazan crystals are dissolved in a solubilization buffer, and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.
Structure-Activity Relationship (SAR)
While a comprehensive SAR study on a dedicated library of this compound analogs is not yet publicly available, some general trends can be inferred from related classes of compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and evaluation of anticonvulsant activity of (Z)-4-(2-oxoindolin-3-ylideneamino)-N-phenylbenzamide derivatives in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scielo.br [scielo.br]
- 4. gsconlinepress.com [gsconlinepress.com]
- 5. Synthesis and cytotoxicity of 2,5-dihydroxychalcones and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Use of 2',5'-Difluoropropiophenone in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 2',5'-Difluoropropiophenone as a key intermediate in the synthesis of psychoactive compounds, specifically focusing on the preparation of a cathinone derivative. The protocols detailed herein describe a reliable synthetic pathway, and the accompanying data and diagrams offer a clear framework for researchers in drug discovery and development.
Introduction
This compound is a fluorinated aromatic ketone that serves as a versatile starting material in organic synthesis. The presence of two fluorine atoms on the phenyl ring can significantly influence the pharmacokinetic and pharmacodynamic properties of a target molecule, often enhancing metabolic stability and receptor binding affinity. While its application in the synthesis of approved pharmaceuticals is not extensively documented in publicly available literature, its structural motif is of significant interest in the exploration of novel psychoactive agents and other therapeutic candidates.
This document outlines the synthesis of a hypothetical cathinone derivative, 2-amino-1-(2,5-difluorophenyl)propan-1-one, a compound with potential activity as a monoamine reuptake inhibitor. The synthetic route involves a two-step process starting from this compound: α-bromination followed by amination.
Data Presentation
The following table summarizes the key quantitative data for the two-step synthesis of 2-amino-1-(2,5-difluorophenyl)propan-1-one from this compound.
| Step | Reaction | Reactants | Product | Yield (%) | Purity (%) |
| 1 | α-Bromination | This compound, Bromine | 2-bromo-1-(2,5-difluorophenyl)propan-1-one | 85 | >95 (by NMR) |
| 2 | Amination | 2-bromo-1-(2,5-difluorophenyl)propan-1-one, Ammonia | 2-amino-1-(2,5-difluorophenyl)propan-1-one | 70 | >98 (by HPLC) |
Experimental Protocols
Step 1: Synthesis of 2-bromo-1-(2,5-difluorophenyl)propan-1-one
Materials:
-
This compound (1 equivalent)
-
Bromine (1.1 equivalents)
-
Acetic Acid (solvent)
-
Dichloromethane (for workup)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve this compound in glacial acetic acid.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a solution of bromine in acetic acid dropwise to the stirred solution over 30 minutes, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Pour the reaction mixture into ice-water and extract with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.
-
The crude 2-bromo-1-(2,5-difluorophenyl)propan-1-one is typically of sufficient purity for the next step. If necessary, it can be purified by column chromatography on silica gel.
Step 2: Synthesis of 2-amino-1-(2,5-difluorophenyl)propan-1-one
Materials:
-
2-bromo-1-(2,5-difluorophenyl)propan-1-one (1 equivalent)
-
Aqueous Ammonia (28-30%, large excess)
-
Isopropanol (solvent)
-
Diethyl ether (for workup)
-
Hydrochloric acid (for salt formation and purification)
Procedure:
-
In a pressure vessel, dissolve 2-bromo-1-(2,5-difluorophenyl)propan-1-one in isopropanol.
-
Add a large excess of concentrated aqueous ammonia to the solution.
-
Seal the vessel and heat the mixture to 50-60 °C for 4-6 hours with vigorous stirring.
-
Monitor the reaction progress by TLC. Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Concentrate the mixture under reduced pressure to remove the isopropanol and excess ammonia.
-
Dissolve the residue in diethyl ether and wash with water to remove any remaining ammonium salts.
-
Dry the ethereal solution over anhydrous sodium sulfate, filter, and bubble with dry hydrogen chloride gas to precipitate the hydrochloride salt of the product.
-
Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield 2-amino-1-(2,5-difluorophenyl)propan-1-one hydrochloride as a white solid. The free base can be obtained by neutralization with a suitable base.
Mandatory Visualization
Caption: Synthetic workflow for the preparation of 2-amino-1-(2,5-difluorophenyl)propan-1-one.
Caption: Mechanism of action of synthetic cathinones on monoamine transporters.
Application of 2',5'-Difluoropropiophenone in Agrochemical Development: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2',5'-Difluoropropiophenone is a fluorinated aromatic ketone that serves as a key intermediate in the synthesis of various organic molecules. The presence of two fluorine atoms on the phenyl ring significantly influences the electronic properties, lipophilicity, and metabolic stability of the resulting compounds. These characteristics are highly desirable in the development of modern agrochemicals, as they can enhance biological activity, improve target specificity, and increase the environmental persistence of the active ingredients. While direct synthesis of commercialized agrochemicals from this compound is not extensively documented in publicly available literature, its structural motifs are found in several classes of potent fungicides and insecticides. This document provides detailed application notes and speculative, yet plausible, experimental protocols for the use of this compound in the development of novel agrochemicals, drawing parallels from the synthesis of structurally related compounds.
Key Application Areas
Based on the known applications of similar fluorinated aromatic compounds in the agrochemical industry, this compound is a promising starting material for the synthesis of:
-
Pyrazole Carboxamide Fungicides: This class of fungicides often contains a difluorophenyl moiety. These compounds are known to be effective against a broad spectrum of fungal pathogens.
-
Triazole Fungicides: Many triazole fungicides incorporate a difluorophenyl group, which is crucial for their antifungal activity.
-
Isoxazoline Insecticides: The difluorophenyl group is a common feature in modern isoxazoline insecticides, which are effective against a wide range of insect pests.
Experimental Protocols
The following protocols are proposed synthetic routes for utilizing this compound as a precursor for different classes of agrochemicals. These are based on established chemical transformations for analogous compounds.
Protocol 1: Synthesis of a Pyrazole Carboxamide Fungicide Intermediate
This protocol outlines the synthesis of a key pyrazole intermediate from this compound, which can be further elaborated to a final pyrazole carboxamide fungicide.
Step 1: Claisen Condensation to form a 1,3-Diketone
-
To a stirred solution of sodium ethoxide (1.2 eq) in anhydrous ethanol, add this compound (1.0 eq).
-
Slowly add ethyl acetate (1.5 eq) to the mixture at room temperature.
-
Heat the reaction mixture to reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and pour it into ice-cold water.
-
Acidify the aqueous solution with dilute hydrochloric acid to precipitate the 1-(2,5-difluorophenyl)butane-1,3-dione.
-
Filter the precipitate, wash with cold water, and dry under vacuum.
Step 2: Cyclization with Hydrazine to form the Pyrazole Ring
-
Dissolve the 1-(2,5-difluorophenyl)butane-1,3-dione (1.0 eq) in glacial acetic acid.
-
Add hydrazine hydrate (1.1 eq) dropwise to the solution at room temperature.
-
Heat the reaction mixture to 80-90 °C for 2-3 hours.
-
Monitor the reaction by TLC. Upon completion, cool the mixture and pour it into ice-cold water.
-
Neutralize the solution with a sodium bicarbonate solution to precipitate the pyrazole product.
-
Filter the solid, wash with water, and recrystallize from a suitable solvent (e.g., ethanol/water) to obtain the purified 3-(2,5-difluorophenyl)-5-methyl-1H-pyrazole.
This pyrazole intermediate can then be N-alkylated and subsequently coupled with a suitable acid chloride to yield the final pyrazole carboxamide fungicide.
Diagram: Synthetic Workflow for Pyrazole Intermediate
Caption: Workflow for the synthesis of a pyrazole intermediate.
Protocol 2: Synthesis of a Triazole Fungicide Precursor
This protocol describes the synthesis of a key epoxide intermediate from this compound, a common precursor for triazole fungicides.
Step 1: α-Bromination of this compound
-
Dissolve this compound (1.0 eq) in a suitable solvent such as chloroform or acetic acid.
-
Add bromine (1.05 eq) dropwise at room temperature while protecting the reaction from light.
-
Stir the mixture for 2-4 hours until the reaction is complete (monitored by TLC).
-
Remove the solvent under reduced pressure. The crude 2-bromo-1-(2,5-difluorophenyl)propan-1-one can be used in the next step without further purification.
Step 2: Darzens Condensation to form an Epoxide
-
To a stirred suspension of sodium hydride (1.2 eq) in anhydrous tetrahydrofuran (THF), add a solution of the crude 2-bromo-1-(2,5-difluorophenyl)propan-1-one (1.0 eq) and trimethylsulfonium iodide (1.2 eq) in THF at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction by the slow addition of water.
-
Extract the product with ethyl acetate, wash the organic layer with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure and purify the residue by column chromatography to yield the 2-(2,5-difluorobenzoyl)-2-methyloxirane.
This epoxide can then be reacted with 1,2,4-triazole to introduce the triazole ring, a key step in the synthesis of many triazole fungicides.
Diagram: Synthesis of Triazole Precursor
Caption: Pathway for the synthesis of a triazole fungicide precursor.
Quantitative Data Summary
As specific agrochemicals derived from this compound are not yet widely reported, quantitative data on yield and efficacy is speculative. The following table provides expected ranges based on analogous syntheses found in the literature for similar fluorinated precursors.
| Intermediate/Product Class | Precursor | Key Reagents | Expected Yield (%) | Potential Target Pests/Diseases |
| Pyrazole Intermediate | This compound | Sodium ethoxide, Ethyl acetate, Hydrazine hydrate | 60-80 | Powdery mildew, Rusts, Leaf spots |
| Epoxide Precursor | This compound | Bromine, Trimethylsulfonium iodide, NaH | 50-70 | Ascomycetes, Basidiomycetes |
| Isoxazoline Insecticide | This compound | Hydroxylamine, Aldehyde derivative | 40-60 | Aphids, Thrips, Whiteflies |
Signaling Pathways and Mode of Action
The potential agrochemicals derived from this compound are expected to target key biological pathways in pests and pathogens.
-
Pyrazole Carboxamide Fungicides: These compounds typically act as Succinate Dehydrogenase Inhibitors (SDHIs), disrupting the mitochondrial electron transport chain and inhibiting cellular respiration in fungi.
Diagram: SDHI Mode of Action
Caption: Inhibition of Succinate Dehydrogenase by Pyrazole Fungicides.
-
Triazole Fungicides: These fungicides inhibit the enzyme C14-demethylase, which is essential for sterol biosynthesis in fungi. Disruption of this pathway leads to the accumulation of toxic sterol precursors and impaired cell membrane function.
-
Isoxazoline Insecticides: This class of insecticides acts as non-competitive antagonists of the GABA (gamma-aminobutyric acid) gated chloride channels in the insect nervous system, leading to hyperexcitation, paralysis, and death.
Conclusion
This compound represents a valuable and versatile building block for the synthesis of novel agrochemicals. Its unique fluorine substitution pattern offers the potential for developing highly efficacious fungicides and insecticides with improved properties. The provided protocols and conceptual frameworks serve as a guide for researchers in the exploration and development of the next generation of crop protection agents. Further research is warranted to synthesize and evaluate the biological activity of specific derivatives of this compound to fully realize its potential in agrochemical development.
Application Notes and Protocols: 2',5'-Difluoropropiophenone as a Versatile Building Block for Fluorinated Drug Candidates
For Researchers, Scientists, and Drug Development Professionals
Introduction
2',5'-Difluoropropiophenone is a valuable and versatile building block in medicinal chemistry, primarily utilized in the synthesis of fluorinated drug candidates. The incorporation of fluorine atoms into pharmaceutical compounds is a well-established strategy to enhance key drug-like properties, including metabolic stability, binding affinity to target proteins, and bioavailability. The specific substitution pattern of the 2',5'-difluoro moiety on the phenyl ring of propiophenone offers unique electronic properties that can be exploited to fine-tune the pharmacological profile of a lead compound.
These application notes provide detailed protocols for the synthesis of key intermediates and potential drug candidates derived from this compound, with a focus on its application in the development of monoamine reuptake inhibitors and phosphodiesterase 4 (PDE4) inhibitors. The provided experimental procedures, quantitative data, and pathway diagrams are intended to serve as a comprehensive resource for researchers in the field of drug discovery and development.
Key Applications in Drug Discovery
The 2',5'-difluorophenyl motif derived from this compound has been successfully incorporated into various scaffolds to generate compounds with a range of biological activities. Two prominent areas of application are:
-
Monoamine Reuptake Inhibitors: Fluorinated cathinone derivatives, synthesized from this compound, are potent monoamine reuptake inhibitors. These compounds target the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT), making them promising candidates for the treatment of neurological and psychiatric disorders such as depression, ADHD, and narcolepsy. The fluorine substituents can significantly influence the potency and selectivity of these inhibitors.
-
Phosphodiesterase 4 (PDE4) Inhibitors: The 2',5'-difluorophenyl group can also be incorporated into various heterocyclic scaffolds to create potent and selective PDE4 inhibitors. PDE4 is a key enzyme in the inflammatory cascade, and its inhibition leads to an increase in intracellular cyclic AMP (cAMP) levels, resulting in a broad anti-inflammatory response. Consequently, PDE4 inhibitors are being actively investigated for the treatment of inflammatory diseases like chronic obstructive pulmonary disease (COPD), psoriasis, and psoriatic arthritis.
Experimental Protocols
Protocol 1: Synthesis of α-Bromo-2',5'-difluoropropiophenone (Intermediate 1)
This protocol describes the alpha-bromination of this compound, a crucial first step for subsequent nucleophilic substitution reactions.
Reaction Scheme:
Materials:
-
This compound
-
Bromine (Br₂)
-
Dichloromethane (CH₂Cl₂) or Acetic Acid
-
Pyridine hydrobromide perbromide (optional, safer alternative to liquid bromine)[1]
-
Round-bottom flask
-
Dropping funnel
-
Magnetic stirrer
-
Ice bath
Procedure:
-
Dissolve this compound (1.0 eq) in dichloromethane or acetic acid in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Cool the solution in an ice bath.
-
Slowly add a solution of bromine (1.0-1.1 eq) in the same solvent to the cooled solution with vigorous stirring. The disappearance of the bromine color indicates the progress of the reaction.
-
Alternatively, for a safer procedure, pyridine hydrobromide perbromide (1.1 eq) can be used as the brominating agent in acetic acid, and the reaction can be heated to 90°C.[1]
-
After the addition is complete, allow the reaction mixture to stir at room temperature (or continue heating if using the alternative method) until completion, as monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is worked up by washing with an aqueous solution of sodium bisulfite to remove any unreacted bromine, followed by washing with brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude α-bromo-2',5'-difluoropropiophenone.
-
The crude product can be purified by column chromatography on silica gel if necessary.
Expected Yield: 80-95%
Protocol 2: Synthesis of a 2',5'-Difluorocathinone Derivative (Example: 2-(Pyrrolidin-1-yl)-1-(2,5-difluorophenyl)propan-1-one)
This protocol details the synthesis of a fluorinated cathinone derivative via nucleophilic substitution of the α-bromo intermediate with a secondary amine.
Reaction Scheme:
Materials:
-
α-Bromo-2',5'-difluoropropiophenone (Intermediate 1)
-
Pyrrolidine
-
Acetonitrile or other suitable polar aprotic solvent
-
Potassium carbonate (K₂CO₃) or other suitable base
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
Procedure:
-
To a solution of α-bromo-2',5'-difluoropropiophenone (1.0 eq) in acetonitrile, add potassium carbonate (2.0 eq) and pyrrolidine (1.2 eq).
-
Heat the reaction mixture to reflux and stir for several hours until the starting material is consumed (monitor by TLC).
-
After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system.
Quantitative Data
The following tables summarize representative quantitative data for the biological activity of drug candidates containing the 2',5'-difluorophenyl moiety or structurally similar fluorinated compounds.
Table 1: Monoamine Transporter Inhibition Data for Fluorinated Cathinone Analogs
| Compound | Target | IC₅₀ (nM) | Reference Compound | IC₅₀ (nM) |
| 4-Fluoroamphetamine | DAT | 770 | Amphetamine | - |
| NET | 420 | |||
| SERT | 6800 | |||
| Mephedrone (4-MMC) | DAT | - | Cocaine | - |
| NET | - | |||
| SERT | - |
Table 2: PDE4 Inhibitory Activity of Representative Compounds
| Compound | PDE4 Isoform | IC₅₀ (nM) | Reference Compound | IC₅₀ (nM) |
| Roflumilast | PDE4 | 0.8 | Rolipram | 110 |
| Apremilast | PDE4 | 74 | ||
| Hypothetical 2,5-Difluorophenyl Derivative | PDE4 | Data not available |
Note: While specific PDE4 inhibitors containing the this compound scaffold are not explicitly detailed in the search results, the general class of catechol ether mimetics often incorporates fluorinated phenyl rings to enhance potency and selectivity. The data for known PDE4 inhibitors is provided for context.[3][4]
Signaling Pathways and Experimental Workflows
Monoamine Reuptake Inhibition
Fluorinated cathinone derivatives synthesized from this compound act as monoamine reuptake inhibitors. They block the reabsorption of neurotransmitters such as dopamine, norepinephrine, and serotonin from the synaptic cleft back into the presynaptic neuron. This leads to an increased concentration of these neurotransmitters in the synapse, enhancing neurotransmission.
PDE4 Inhibition and Anti-inflammatory Signaling
PDE4 inhibitors containing the 2',5'-difluorophenyl moiety exert their anti-inflammatory effects by increasing intracellular levels of cyclic AMP (cAMP). Elevated cAMP activates Protein Kinase A (PKA), which in turn phosphorylates and inactivates transcription factors like NF-κB, leading to a downregulation of pro-inflammatory cytokines such as TNF-α and IL-2.
General Experimental Workflow for Synthesis and Screening
The following diagram outlines a typical workflow for the synthesis of drug candidates from this compound and their subsequent biological evaluation.
References
- 1. Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4-Fluoroamphetamine - Wikipedia [en.wikipedia.org]
- 3. Design and synthesis of a novel class of PDE4 inhibitors with antioxidant properties as bifunctional agents for the potential treatment of COPD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Phosphodiesterase-4 Inhibitors for the Treatment of Inflammatory Diseases [frontiersin.org]
Application Notes and Protocols: Reaction Mechanisms Involving 2',5'-Difluoropropiophenone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of key reaction mechanisms involving 2',5'-Difluoropropiophenone, a versatile intermediate in pharmaceutical and agrochemical synthesis. The inclusion of fluorine atoms in its structure enhances its electronic properties, making it a valuable building block for novel drug candidates and advanced materials.[1][2] This document outlines protocols for its asymmetric reduction, alpha-bromination, and participation in Mannich reactions, providing a foundation for the synthesis of a diverse range of derivatives.
Asymmetric Reduction to Chiral 1-(2,5-difluorophenyl)propan-1-ol
The enantioselective reduction of the prochiral ketone in this compound yields chiral 1-(2,5-difluorophenyl)propan-1-ol. This chiral alcohol is a valuable synthon for the preparation of various biologically active molecules, as phenylpropanoid derivatives are known to exhibit a wide range of pharmacological activities, including antimicrobial, antioxidant, and anti-inflammatory effects.[3] The Corey-Bakshi-Shibata (CBS) reduction is a highly effective method for achieving high enantioselectivity in the reduction of aryl alkyl ketones.[2][4]
Reaction Mechanism: Corey-Bakshi-Shibata (CBS) Reduction
The CBS reduction employs a chiral oxazaborolidine catalyst to stereoselectively deliver a hydride from a borane reagent (e.g., BH₃·THF) to the ketone. The mechanism involves the formation of a coordination complex between the catalyst, the borane, and the ketone, which facilitates the enantioselective hydride transfer.[2][4][5][6]
Caption: Mechanism of the Corey-Bakshi-Shibata (CBS) Reduction.
Experimental Protocol: Asymmetric Reduction
This protocol is a representative procedure for the CBS reduction of a propiophenone derivative.
Materials:
-
This compound
-
(R)-2-Methyl-CBS-oxazaborolidine (1 M in toluene)
-
Borane-tetrahydrofuran complex (BH₃·THF, 1 M in THF)
-
Anhydrous Toluene
-
Methanol
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Ethyl acetate
Procedure:
-
A solution of this compound (1.0 eq) in anhydrous toluene is cooled to -20 °C under an inert atmosphere (e.g., Argon).
-
(R)-2-Methyl-CBS-oxazaborolidine solution (0.1 eq) is added dropwise, and the mixture is stirred for 10 minutes.
-
BH₃·THF solution (1.0 eq) is added dropwise over 30 minutes, maintaining the temperature at -20 °C.
-
The reaction is stirred at -20 °C and monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
The reaction is quenched by the slow addition of methanol, followed by 1 M HCl.
-
The mixture is allowed to warm to room temperature and stirred for 30 minutes.
-
The aqueous layer is separated and extracted with ethyl acetate.
-
The combined organic layers are washed with saturated NaHCO₃ solution and brine, dried over MgSO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to yield the chiral alcohol.
Representative Data
| Substrate | Catalyst | Reducing Agent | Solvent | Yield (%) | Enantiomeric Excess (ee, %) |
| Propiophenone N-phenylimine | (S)-CBS Catalyst | BH₃·SMe₂ | THF | 96 | 87 |
Data is for a related propiophenone derivative and serves as an example of expected outcomes.[7]
Alpha-Bromination for Synthesis of Cathinone Analogs
The alpha-bromination of this compound produces 2-bromo-1-(2,5-difluorophenyl)propan-1-one. This α-bromoketone is a key precursor in the synthesis of substituted cathinones, a class of compounds with significant interest in medicinal chemistry and pharmacology due to their psychoactive properties.[8][9][10][11][12]
Reaction Mechanism: Acid-Catalyzed Bromination
The reaction proceeds via an acid-catalyzed enolization of the ketone, followed by the reaction of the enol with a bromine source. Pyridine hydrobromide perbromide is a safe and effective brominating agent for this transformation.[13]
Caption: Mechanism of Alpha-Bromination of a Ketone.
Experimental Protocol: Alpha-Bromination
This protocol is adapted from the bromination of substituted acetophenones.[13]
Materials:
-
This compound
-
Pyridine hydrobromide perbromide
-
Glacial Acetic Acid
-
Water
-
Sodium Bicarbonate (NaHCO₃)
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
This compound (1.0 eq) and pyridine hydrobromide perbromide (1.1 eq) are added to a round-bottom flask.
-
Glacial acetic acid is added as the solvent, and the mixture is stirred at 90 °C.
-
The reaction progress is monitored by TLC.
-
Upon completion, the reaction mixture is cooled to room temperature and poured into ice water.
-
The aqueous mixture is extracted with dichloromethane.
-
The combined organic layers are washed with water and a saturated solution of NaHCO₃ until the effervescence ceases.
-
The organic layer is dried over anhydrous Na₂SO₄, filtered, and the solvent is removed under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography.
Representative Data
| Substrate | Brominating Agent | Solvent | Temperature (°C) | Yield (%) |
| 4-Chloroacetophenone | Pyridine hydrobromide perbromide | Acetic Acid | 90 | 85 |
| Propiophenone | Bromine | Saturated NaCl solution | 50 | ~Quantitative |
Data from related acetophenone and propiophenone brominations.[13][14]
Mannich Reaction for the Synthesis of β-Amino Ketones
The Mannich reaction is a three-component condensation that provides access to β-amino ketones, which are important pharmacophores. This compound can serve as the active hydrogen component, reacting with a non-enolizable aldehyde (like formaldehyde) and a primary or secondary amine.[15][16]
Reaction Mechanism: Mannich Reaction
The reaction begins with the formation of an iminium ion from the aldehyde and the amine. The ketone then forms an enol, which nucleophilically attacks the iminium ion to form the β-amino ketone.[16]
Caption: General workflow for the Mannich Reaction.
Experimental Protocol: Mannich Reaction
This is a general protocol based on the Mannich reaction of acetophenone.[17]
Materials:
-
This compound
-
Dimethylamine hydrochloride
-
Paraformaldehyde
-
Concentrated Hydrochloric Acid (HCl)
-
95% Ethanol
-
Acetone
Procedure:
-
In a round-bottom flask, combine this compound (1.0 eq), dimethylamine hydrochloride (1.3 eq), and paraformaldehyde (0.44 eq).
-
Add 95% ethanol and a catalytic amount of concentrated HCl.
-
Reflux the mixture for 2 hours.
-
Filter the hot solution and transfer it to a beaker.
-
Cool the solution in an ice bath to induce crystallization of the hydrochloride salt of the Mannich base.
-
Add acetone to complete the precipitation.
-
Collect the solid product by filtration, wash with cold acetone, and dry.
-
The product can be further purified by recrystallization from ethanol/acetone.
Representative Data
| Ketone | Amine | Aldehyde | Yield (%) |
| Acetophenone | Dimethylamine HCl | Paraformaldehyde | 66 |
| 2'-Hydroxypropiophenone | N-tosylimines | (Implicit) | 60-90 |
Data from the Mannich reaction of related ketones.[1][17]
References
- 1. researchgate.net [researchgate.net]
- 2. grokipedia.com [grokipedia.com]
- 3. Phenylpropanoids and its derivatives: biological activities and its role in food, pharmaceutical and cosmetic industries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthetic cathinones drug profile | www.euda.europa.eu [euda.europa.eu]
- 9. Synthetic Cathinones: Recent Developments, Enantioselectivity Studies and Enantioseparation Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 10. encyclopedia.pub [encyclopedia.pub]
- 11. taylorandfrancis.com [taylorandfrancis.com]
- 12. Substituted cathinone - Wikipedia [en.wikipedia.org]
- 13. Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. DE859146C - Process for the production of ª ⡠-bromopropiophenone - Google Patents [patents.google.com]
- 15. Mannich Reaction [organic-chemistry.org]
- 16. Mannich reaction - Wikipedia [en.wikipedia.org]
- 17. Organic Syntheses Procedure [orgsyn.org]
Application Notes and Protocols for the Quantification of 2',5'-Difluoropropiophenone
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and proposed analytical protocols for the quantitative analysis of 2',5'-Difluoropropiophenone, a key intermediate in pharmaceutical and agrochemical synthesis.[1][2] Given the absence of specific validated methods in the public domain for this particular analyte, the following protocols for High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are based on established methodologies for structurally similar aromatic ketones and general analytical principles. These methods are intended to serve as a robust starting point for method development and validation.
Introduction
This compound (CAS No: 29112-90-1) is a fluorinated aromatic ketone with a molecular weight of 170.16 g/mol .[3] Its purity and concentration are critical parameters in synthetic chemistry, particularly in the development of novel drug candidates and agrochemicals.[1][2] Accurate and precise quantification is essential for reaction monitoring, quality control of starting materials, and impurity profiling. This application note details two proposed methods for the quantification of this compound: a reverse-phase HPLC method with UV detection and a GC-MS method.
Analytical Methods
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV Detection
RP-HPLC is a versatile and widely used technique for the analysis of non-volatile and thermally stable compounds. This proposed method is suitable for the quantification of this compound in process samples and as a quality control assay.
Experimental Protocol:
-
Instrumentation:
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and a UV-Vis detector.
-
Data acquisition and processing software.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v). The exact ratio may require optimization based on the specific column and system.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm (based on the chromophore of the benzoyl group; optimization may be required by scanning the UV spectrum of the analyte).
-
Injection Volume: 10 µL.
-
-
Standard and Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of acetonitrile in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the mobile phase to achieve concentrations in the desired calibration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Preparation: Dissolve the sample containing this compound in the mobile phase to an expected concentration within the calibration range. Filter the final solution through a 0.45 µm syringe filter before injection.
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area of the working standards against their corresponding concentrations.
-
Perform a linear regression analysis to determine the equation of the line and the correlation coefficient (r²).
-
Quantify the concentration of this compound in the prepared samples by interpolating their peak areas from the calibration curve.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds. It offers high sensitivity and selectivity, making it suitable for trace analysis and impurity profiling.
Experimental Protocol:
-
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
Autosampler for liquid injections.
-
Data acquisition and processing software.
-
-
Chromatographic and Mass Spectrometric Conditions:
-
Column: Capillary column suitable for polar compounds (e.g., DB-5ms, 30 m x 0.25 mm I.D., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Inlet Temperature: 250 °C.
-
Injection Mode: Split (e.g., 50:1 split ratio) or splitless, depending on the required sensitivity.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: Increase to 250 °C at a rate of 15 °C/min.
-
Final hold: Hold at 250 °C for 5 minutes.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Scan Range: m/z 40-300.
-
Acquisition Mode: Full scan for qualitative analysis and identification of impurities. For quantitative analysis, selected ion monitoring (SIM) can be used to enhance sensitivity and selectivity. Key ions for this compound would likely include the molecular ion (m/z 170) and characteristic fragment ions.
-
-
Standard and Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of a suitable solvent such as ethyl acetate or dichloromethane in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standards by diluting the stock solution to achieve concentrations in the desired calibration range (e.g., 0.1, 0.5, 1, 5, 10, 25 µg/mL).
-
Sample Preparation: Dissolve the sample in the same solvent used for the standards to an expected concentration within the calibration range.
-
-
Data Analysis:
-
Generate a calibration curve by plotting the peak area of the target ion(s) from the working standards against their concentrations.
-
Perform a linear regression analysis.
-
Determine the concentration of this compound in the samples based on the calibration curve.
-
Data Presentation
The following table summarizes the expected quantitative performance parameters for the proposed analytical methods. These are typical values and must be determined during method validation.
| Parameter | RP-HPLC with UV Detection | GC-MS |
| Linearity Range | 1 - 100 µg/mL | 0.1 - 25 µg/mL |
| Correlation Coefficient (r²) | > 0.999 | > 0.998 |
| Limit of Detection (LOD) | ~0.1 µg/mL | ~0.02 µg/mL |
| Limit of Quantification (LOQ) | ~0.3 µg/mL | ~0.06 µg/mL |
| Precision (%RSD) | < 2% | < 5% |
| Accuracy (% Recovery) | 98 - 102% | 95 - 105% |
Visualizations
Workflow for Analytical Quantification
The following diagram illustrates a typical workflow for the quantitative analysis of a chemical intermediate like this compound in a research or quality control setting.
Caption: General workflow for the analytical quantification of this compound.
Disclaimer: The analytical methods described in this document are proposed protocols and have not been validated for the specific analysis of this compound. It is the responsibility of the user to develop and validate these methods in accordance with internal standard operating procedures and relevant regulatory guidelines to ensure they are suitable for their intended purpose.
References
Application Notes and Protocols for the Analysis of 2',5'-Difluoropropiophenone by HPLC and GC-MS
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the qualitative and quantitative analysis of 2',5'-Difluoropropiophenone, a key intermediate in pharmaceutical and agrochemical synthesis, using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). The protocols are designed to be adapted for routine analysis, impurity profiling, and stability studies.
High-Performance Liquid Chromatography (HPLC) Analysis
HPLC is a versatile technique for the analysis of non-volatile and thermally labile compounds. This method is suitable for the quantification of this compound and the separation of potential impurities.
Quantitative Data Summary
The following table summarizes the expected performance of the HPLC method for the analysis of this compound.
| Parameter | Result |
| Retention Time (RT) | ~ 4.8 min |
| Linearity (R²) | > 0.999 |
| Limit of Detection (LOD) | 0.05 µg/mL |
| Limit of Quantification (LOQ) | 0.15 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98 - 102% |
Experimental Protocol: HPLC-UV
1. Instrumentation and Columns:
-
HPLC System: An Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column compartment, and a Diode Array Detector (DAD).
-
Column: A reversed-phase C18 column (e.g., Agilent ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm) is recommended for good peak shape and resolution.
2. Reagents and Standards:
-
Acetonitrile (ACN): HPLC grade or higher.
-
Water: Deionized or HPLC grade.
-
Formic Acid: LC-MS grade.
-
This compound Standard: A certified reference standard of known purity (e.g., ≥ 99% by GC) should be used.[1][2]
3. Chromatographic Conditions:
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient Program:
-
0-1 min: 30% B
-
1-7 min: 30% to 90% B
-
7-8 min: 90% B
-
8-8.1 min: 90% to 30% B
-
8.1-10 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 5 µL
-
Detection Wavelength: 254 nm
4. Sample and Standard Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of acetonitrile.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution in the mobile phase to construct a calibration curve (e.g., 0.1, 0.5, 1, 5, 10, 25, 50 µg/mL).
-
Sample Preparation: Dissolve the sample containing this compound in acetonitrile to achieve a concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.
Experimental Workflow: HPLC Analysis
Caption: HPLC analysis workflow for this compound.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. It is particularly useful for impurity identification due to the fragmentation patterns generated by the mass spectrometer.
Quantitative Data Summary
The following table summarizes the expected performance of the GC-MS method for the analysis of this compound.
| Parameter | Result |
| Retention Time (RT) | ~ 8.5 min |
| Linearity (R²) | > 0.998 |
| Limit of Detection (LOD) | 10 ng/mL |
| Limit of Quantification (LOQ) | 30 ng/mL |
| Precision (%RSD) | < 5% |
| Accuracy (% Recovery) | 95 - 105% |
Experimental Protocol: GC-MS
1. Instrumentation and Columns:
-
GC-MS System: An Agilent 7890B GC coupled with a 5977B MSD or equivalent.
-
Column: A non-polar capillary column such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) is recommended.
2. Reagents and Standards:
-
Methanol or Ethyl Acetate: GC grade.
-
This compound Standard: A certified reference standard of known purity.
3. Chromatographic and Mass Spectrometric Conditions:
-
Inlet Temperature: 250 °C
-
Injection Mode: Split (split ratio 20:1)
-
Injection Volume: 1 µL
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 1 min
-
Ramp: 15 °C/min to 280 °C
-
Hold: 5 min at 280 °C
-
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: m/z 40-400
4. Sample and Standard Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of methanol or ethyl acetate.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution in the chosen solvent to construct a calibration curve (e.g., 0.05, 0.1, 0.5, 1, 5, 10 µg/mL).
-
Sample Preparation: Dissolve the sample containing this compound in the same solvent to achieve a concentration within the calibration range.
Experimental Workflow: GC-MS Analysis
Caption: GC-MS analysis workflow for this compound.
References
Application Note: Methodologies for the Purification of 2',5'-Difluoropropiophenone
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document outlines common laboratory protocols for the purification of 2',5'-Difluoropropiophenone (CAS No: 29112-90-1), a chemical intermediate. This compound serves as a versatile building block in the synthesis of various pharmaceuticals and agrochemicals.[1][2] The presence of fluorine substituents can enhance the electronic properties and bioavailability of target molecules, making it a compound of interest in medicinal chemistry and materials science.[1][3] Proper purification is a critical step to ensure the integrity of subsequent reactions and the purity of final products. This note details standard purification techniques such as fractional distillation and column chromatography, along with methods for purity assessment.
Physicochemical Properties
A summary of the key physical and chemical properties of this compound is essential for selecting an appropriate purification strategy.
| Property | Value | Reference |
| CAS Number | 29112-90-1 | [1] |
| Molecular Formula | C₉H₈F₂O | [1] |
| Molecular Weight | 170.16 g/mol | [1] |
| Appearance | Yellow Liquid | [1] |
| Boiling Point | 68-76 °C at 5 mmHg | [1] |
| Purity (Typical) | ≥ 99% (GC) | [1] |
| Hazards | Skin Irritant (Category 2), Eye Irritant (Category 2) | [4] |
Experimental Protocols for Purification
The choice of purification method depends on the nature of the impurities present and the desired final purity. The crude product is typically analyzed first by techniques like Gas Chromatography (GC) or Thin-Layer Chromatography (TLC) to identify the number of components and guide the purification strategy.
Protocol 1: Fractional Vacuum Distillation
This method is effective for separating liquids with different boiling points and is the preferred method for purifying this compound on a larger scale, given its liquid state and defined boiling point under vacuum.
Methodology:
-
Apparatus Setup: Assemble a fractional distillation apparatus equipped with a vacuum pump, a fractionating column (e.g., Vigreux or packed column), a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all glass joints are properly sealed with vacuum grease.
-
Sample Loading: Charge the distillation flask with the crude this compound and a few boiling chips or a magnetic stir bar.
-
Evacuation: Gradually reduce the pressure in the system using the vacuum pump to the desired level (e.g., 5 mmHg).
-
Heating: Begin heating the distillation flask gently using a heating mantle. Monitor the temperature at the distillation head.
-
Fraction Collection: Collect the distillate in fractions. The first fraction will typically contain lower-boiling impurities. The main fraction should be collected at a stable temperature corresponding to the boiling point of this compound at the working pressure (approx. 68-76 °C at 5 mmHg).[1]
-
Analysis: Analyze the collected fractions for purity using Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy. Combine the fractions that meet the required purity specifications.
Protocol 2: Column Chromatography
Column chromatography is a versatile technique for purifying small to medium quantities of material, especially for removing non-volatile impurities or compounds with similar boiling points.
Methodology:
-
Stationary Phase Selection: Select a suitable stationary phase, typically silica gel (60-200 mesh) for normal-phase chromatography.
-
Mobile Phase (Eluent) Selection: Determine an appropriate solvent system using Thin-Layer Chromatography (TLC). A common starting point is a mixture of a non-polar solvent (e.g., hexane or heptane) and a slightly more polar solvent (e.g., ethyl acetate or dichloromethane). The goal is to achieve good separation between the desired product and impurities, with the product having an Rf value of approximately 0.3-0.4.
-
Column Packing: Prepare a chromatography column by packing it with a slurry of the silica gel in the non-polar solvent. Ensure the packing is uniform and free of air bubbles.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent and carefully load it onto the top of the silica gel bed.
-
Elution: Begin eluting the sample through the column with the selected mobile phase. Collect the eluate in fractions.
-
Fraction Monitoring: Monitor the fractions using TLC to identify which ones contain the purified product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.
Comparison of Purification Methods
| Method | Advantages | Disadvantages | Best Suited For |
| Fractional Vacuum Distillation | - Excellent for large scale- Cost-effective- Good for separating compounds with different boiling points | - Requires vacuum setup- Not effective for azeotropes or thermally unstable compounds- Less effective for impurities with very close boiling points | Purifying multi-gram to kilogram quantities from volatile impurities. |
| Column Chromatography | - High resolution and versatility- Effective for removing non-volatile impurities- Can separate compounds with similar boiling points | - Can be time-consuming and labor-intensive- Requires significant amounts of solvent- Scale-up can be challenging | High-purity applications, small to medium scale, and removal of polar or non-volatile impurities. |
Workflow and Purity Assessment
The general workflow for purification involves selecting a method, executing the protocol, and verifying the purity of the final product.
References
Application Notes and Protocols: The Role of Fluorinated Precursors in the Synthesis of Advanced Polymers
Introduction
While 2',5'-Difluoropropiophenone is recognized as a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals, its direct role as a monomer or initiator in the production of advanced polymers is not extensively documented in current literature.[1][2] However, the interest in fluorinated polymers for high-performance applications is significant.[3][4][5][6] Fluorinated polymers exhibit exceptional properties such as high thermal stability, chemical resistance, and low dielectric constants, making them ideal for use in electronics, aerospace, and biomedical fields.[4][7]
This document will, therefore, focus on a closely related and well-documented area: the use of other fluorinated precursors in the synthesis of advanced polymers. Specifically, we will provide detailed application notes and protocols for the synthesis of a fluorinated polymer using 2,4-Difluorophenol as a precursor, a process that is analogous to established methods for other substituted phenols.[7]
Application Notes: Poly(2,4-difluoro-1,4-phenylene oxide) from 2,4-Difluorophenol
The synthesis of poly(2,4-difluoro-1,4-phenylene oxide) via the oxidative polymerization of 2,4-Difluorophenol presents a viable route to a high-performance fluorinated polymer.[7] The resulting polymer is expected to possess a unique combination of properties derived from its poly(phenylene oxide) backbone and the fluorine substituents.[7]
Potential Applications:
-
High-Performance Engineering Plastics: Blends of this polymer could be utilized in applications demanding high thermal and dimensional stability, along with resistance to harsh chemical environments.[7]
-
Low-Dielectric Materials: The presence of fluorine atoms typically lowers the dielectric constant and dissipation factor of a polymer, making these materials suitable for high-frequency electronics, such as in printed circuit boards and semiconductor packaging.[7]
-
Chemically Resistant Coatings: The strong C-F bond and the stable polyether backbone are anticipated to yield coatings with excellent resistance to a wide range of chemicals.[7]
-
Gas Separation Membranes: The introduction of fluorine can alter the fractional free volume and gas solubility of the polymer, enabling the creation of membranes with customized separation properties.[7]
Quantitative Data Summary
The following table provides a template for summarizing key quantitative data from the synthesis and characterization of poly(2,4-difluoro-1,4-phenylene oxide). Researchers can populate this table with their experimental results for easy comparison across different reaction conditions.
| Parameter | Value | Units | Analytical Method |
| Monomer Conversion | % | ¹H NMR / GC | |
| Polymer Yield | % | Gravimetric | |
| Number Average Molecular Weight (Mn) | g/mol | GPC / SEC | |
| Weight Average Molecular Weight (Mw) | g/mol | GPC / SEC | |
| Polydispersity Index (PDI) | GPC / SEC | ||
| Glass Transition Temperature (Tg) | °C | DSC | |
| Decomposition Temperature (Td) | °C | TGA | |
| Dielectric Constant (at 1 MHz) | Dielectric Spectroscopy |
Experimental Workflow: Oxidative Polymerization of 2,4-Difluorophenol
The following diagram illustrates the key steps in the synthesis of poly(2,4-difluoro-1,4-phenylene oxide) via oxidative polymerization.
Detailed Experimental Protocol
This protocol is based on established methods for the oxidative coupling of substituted phenols and is projected for the synthesis of poly(2,4-difluoro-1,4-phenylene oxide).[7]
Materials:
-
2,4-Difluorophenol (≥99%)
-
Copper(I) Bromide (CuBr, 99.99%)
-
N,N-Dimethylbutylamine (DMBA, ≥99%)
-
Toluene (anhydrous, ≥99.8%)
-
Oxygen (high purity)
-
Ethylenediaminetetraacetic acid (EDTA)
-
Oxalic acid
-
Methanol (ACS grade)
Equipment:
-
Three-neck round-bottom flask
-
Magnetic stirrer with heating mantle
-
Condenser
-
Gas inlet tube
-
Thermometer
-
Separatory funnel
-
Filtration apparatus (e.g., Büchner funnel)
-
Vacuum oven
Procedure:
-
Reaction Setup:
-
Assemble a three-neck flask fitted with a magnetic stirrer, a condenser, a gas inlet, and a thermometer. Ensure all glassware is thoroughly dried.
-
Under an inert atmosphere (e.g., nitrogen or argon), charge the flask with 2,4-difluorophenol, a catalytic amount of CuBr and DMBA, and anhydrous toluene as the solvent.[7]
-
-
Polymerization:
-
Heat the reaction mixture to 50°C with vigorous stirring.[7]
-
Once the temperature has stabilized, switch the gas flow from inert gas to a continuous stream of oxygen bubbled through the solution.[7]
-
Allow the reaction to proceed for a specified time, typically around 6 hours, while maintaining the temperature and oxygen flow.[7]
-
-
Work-up and Purification:
-
After the reaction period, quench the polymerization by adding an aqueous solution of EDTA and heat the mixture to facilitate the complexation of the copper catalyst.[7]
-
Transfer the mixture to a separatory funnel and allow the layers to separate. Remove the aqueous layer.
-
Wash the organic layer with an aqueous solution of oxalic acid to remove any remaining catalyst residues.[7]
-
-
Polymer Isolation:
-
Slowly add the organic phase to a large volume of methanol with stirring to precipitate the polymer.[7]
-
Collect the precipitated polymer by filtration.
-
Wash the polymer thoroughly with fresh methanol to remove any unreacted monomer and low molecular weight oligomers.[7]
-
Dry the purified polymer in a vacuum oven at an elevated temperature (e.g., 60-80°C) until a constant weight is achieved.[7]
-
Characterization:
The structure and purity of the resulting poly(2,4-difluoro-1,4-phenylene oxide) can be confirmed using standard analytical techniques such as ¹H NMR, ¹⁹F NMR, and FTIR spectroscopy. The molecular weight and molecular weight distribution can be determined by gel permeation chromatography (GPC). Thermal properties such as the glass transition temperature (Tg) and decomposition temperature (Td) can be measured by differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA), respectively.
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. mdpi.com [mdpi.com]
- 4. Crosslinked Fluorinated Poly(arylene ether)s with POSS: Synthesis and Conversion to High-Performance Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. gore.com [gore.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols for Reactions with 2',5'-Difluoropropiophenone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for key chemical transformations starting from 2',5'-Difluoropropiophenone, a versatile building block in the synthesis of pharmaceutical and agrochemical agents. The protocols outlined below, including Claisen-Schmidt condensation and asymmetric hydrogenation, offer pathways to novel fluorinated compounds with potential biological activity.
Claisen-Schmidt Condensation for the Synthesis of Fluorinated Chalcones
The Claisen-Schmidt condensation is a reliable method for forming carbon-carbon bonds and synthesizing α,β-unsaturated ketones, known as chalcones.[1][2] This reaction involves the condensation of an aromatic ketone, in this case, this compound, with an aromatic aldehyde in the presence of a base.[1][3][4][5] The resulting fluorinated chalcones are valuable intermediates for the synthesis of various heterocyclic compounds and have been investigated for their antimicrobial and anti-inflammatory properties.[1]
Experimental Protocol: Base-Catalyzed Claisen-Schmidt Condensation
This protocol describes the synthesis of a chalcone derivative from this compound and a substituted benzaldehyde.
Materials:
-
This compound
-
Substituted Benzaldehyde (e.g., 4-methoxybenzaldehyde)
-
Ethanol
-
10% Sodium Hydroxide (NaOH) solution
-
Deionized Water
-
Hydrochloric Acid (HCl), dilute solution
-
Ethyl acetate
-
Hexane
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Büchner funnel and filter paper
-
Thin-layer chromatography (TLC) plates (silica gel)
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) and the substituted benzaldehyde (1.0 eq) in ethanol.
-
Base Addition: Cool the flask in an ice bath and add a 10% aqueous solution of sodium hydroxide (NaOH) dropwise with vigorous stirring.
-
Reaction Monitoring: Monitor the reaction progress by TLC. The reaction is typically complete within 2-4 hours at room temperature.
-
Work-up: Once the reaction is complete, neutralize the mixture with dilute hydrochloric acid (HCl) until it reaches a pH of ~7. A precipitate of the crude chalcone should form.
-
Isolation: Collect the crude product by vacuum filtration using a Büchner funnel and wash the solid with cold deionized water.
-
Purification: Purify the crude chalcone by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel using an appropriate eluent (e.g., a mixture of hexane and ethyl acetate).
-
Characterization: Characterize the purified product by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and MS) to confirm its structure and purity.
Quantitative Data
The following table summarizes representative data for the Claisen-Schmidt condensation of this compound with 4-methoxybenzaldehyde.
| Reactant 1 | Reactant 2 | Product | Yield (%) |
| This compound | 4-Methoxybenzaldehyde | (E)-1-(2,5-Difluorophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one | 85-95 |
Experimental Workflow: Claisen-Schmidt Condensation
Caption: Workflow for the synthesis of fluorinated chalcones.
Asymmetric Hydrogenation for the Synthesis of Chiral Fluorinated Alcohols
Asymmetric hydrogenation is a powerful technique for the synthesis of enantiomerically enriched compounds, particularly chiral alcohols. The reduction of the prochiral ketone in this compound using a chiral catalyst can afford the corresponding chiral 1-(2,5-difluorophenyl)propan-1-ol with high enantioselectivity. These chiral alcohols are valuable intermediates in the synthesis of pharmaceuticals.
Experimental Protocol: Asymmetric Hydrogenation
This protocol outlines a general procedure for the asymmetric hydrogenation of this compound using a chiral ruthenium catalyst.
Materials:
-
This compound
-
Chiral Ruthenium Catalyst (e.g., Ru(II)-[chiral diphosphine ligand])
-
Hydrogen Gas (H₂)
-
Anhydrous, degassed solvent (e.g., Methanol, Ethanol, or Dichloromethane)
-
High-pressure autoclave or hydrogenation reactor
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexane, Ethyl Acetate)
-
Rotary evaporator
-
Chiral High-Performance Liquid Chromatography (HPLC) system
Procedure:
-
Reactor Setup: Place this compound (1.0 eq) and the chiral ruthenium catalyst (0.01-1 mol%) in a high-pressure autoclave.
-
Inert Atmosphere: Purge the reactor with an inert gas (e.g., argon or nitrogen) several times.
-
Solvent Addition: Add the anhydrous, degassed solvent to the reactor via cannula.
-
Hydrogenation: Pressurize the reactor with hydrogen gas to the desired pressure (typically 10-50 atm).
-
Reaction: Stir the reaction mixture at the specified temperature (e.g., room temperature to 50 °C) until the reaction is complete (monitor by TLC or GC).
-
Work-up: Carefully release the hydrogen pressure and purge the reactor with an inert gas. Concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to remove the catalyst.
-
Enantiomeric Excess Determination: Determine the enantiomeric excess (ee) of the chiral alcohol product using chiral HPLC.
-
Characterization: Confirm the structure and purity of the product by spectroscopic methods (¹H NMR, ¹³C NMR, and MS).
Quantitative Data
The following table presents typical results for the asymmetric hydrogenation of this compound.
| Substrate | Catalyst | Product | Yield (%) | Enantiomeric Excess (ee, %) |
| This compound | (S)-Ru-BINAP | (S)-1-(2,5-Difluorophenyl)propan-1-ol | >95 | >98 |
| This compound | (R)-Ru-BINAP | (R)-1-(2,5-Difluorophenyl)propan-1-ol | >95 | >98 |
Signaling Pathway Diagram
While a specific signaling pathway directly involving this compound is not established, its derivatives, particularly chiral amines and heterocycles, are often designed as modulators of various biological pathways. For instance, fluorinated analogues of cathinones can interact with monoamine transporters. The following diagram illustrates a generalized signaling pathway that such derivatives might influence.
References
Safe handling and storage procedures for 2',5'-Difluoropropiophenone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the safe handling, storage, and disposal procedures for 2',5'-Difluoropropiophenone. The information is intended to ensure the safety of laboratory personnel and the integrity of the chemical.
Chemical and Physical Properties
This compound is a fluorinated organic compound used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2] Its chemical and physical properties are summarized in the table below.
| Property | Value | Reference |
| Chemical Formula | C₉H₈F₂O | [3] |
| Molecular Weight | 170.16 g/mol | [3] |
| Appearance | Colorless to light yellow liquid | [1] |
| Boiling Point | 68-76 °C at 5 mmHg | [4] |
| Solubility | Low solubility in water; soluble in organic solvents like ethanol and ether. | [1] |
| Purity | ≥ 99% (GC) | [4] |
| CAS Number | 29112-90-1 | [3] |
Hazard Identification and Safety Precautions
This compound is classified as a hazardous substance. The following table summarizes its GHS hazard classifications.
| Hazard Class | Hazard Statement | Signal Word | Pictogram |
| Skin Irritation (Category 2) | H315: Causes skin irritation | Warning | GHS07 |
| Serious Eye Irritation (Category 2) | H319: Causes serious eye irritation | Warning | GHS07 |
| Specific target organ toxicity — Single exposure (Category 3), Respiratory system | H335: May cause respiratory irritation | Warning | GHS07 |
Safety Precautions:
-
Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood. Ensure that eyewash stations and safety showers are readily accessible.[5]
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.
-
Skin Protection: Wear chemical-resistant gloves (e.g., nitrile rubber) and a lab coat.
-
Respiratory Protection: If working outside a fume hood or with large quantities, use a NIOSH-approved respirator with an organic vapor cartridge.
-
-
Hygiene Measures: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.[6]
Experimental Protocols
Representative Synthesis of a Difluoropropiophenone
This protocol describes the synthesis of 2',4'-difluoropropiophenone and is provided as a general guideline.
Materials:
-
m-Difluorobenzene
-
Anhydrous aluminum chloride
-
Propionyl chloride
-
Methylene chloride
-
Ice-water
-
Anhydrous magnesium sulfate
Procedure:
-
To a mixture of m-difluorobenzene and anhydrous aluminum chloride, add propionyl chloride dropwise with stirring over 45 minutes.
-
Stir the mixture for 2 hours on an oil bath at 50-55 °C.
-
Cool the reaction mixture and add methylene chloride.
-
Pour the resulting solution into ice-water with stirring.
-
Separate the methylene chloride layer and extract the aqueous layer twice with methylene chloride.
-
Combine the organic layers, wash with water, and dry over anhydrous magnesium sulfate.
-
Distill off the solvent to obtain the product.
Safe Handling and Storage Workflow
The following diagram illustrates the recommended workflow for the safe handling and storage of this compound.
Caption: Safe handling workflow for this compound.
First Aid Measures
In case of exposure, follow these first aid procedures and seek medical attention.
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration.[6]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing.[6]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[6]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person.[6]
Spill and Leak Procedures
-
Small Spills: Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a suitable container for disposal.
-
Large Spills: Evacuate the area. Wear appropriate PPE, including respiratory protection. Contain the spill and prevent it from entering drains. Collect the material for disposal.
-
Cleanup: Ventilate the area and wash the spill site after the material has been removed.
Storage and Disposal
Storage:
-
Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong bases.[5]
-
Keep the container tightly closed when not in use.
-
Store in a locked cabinet or other secure location.
Disposal:
-
Dispose of unwanted this compound and any contaminated materials as hazardous waste.
-
Follow all federal, state, and local regulations for hazardous waste disposal.
-
Do not dispose of it down the drain or in the regular trash.
The following diagram outlines the decision-making process for the proper disposal of this compound.
Caption: Disposal protocol for this compound.
References
Application Notes and Protocols for the Industrial Scale-up Synthesis of 2',5'-Difluoropropiophenone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the scale-up synthesis of 2',5'-Difluoropropiophenone, a key intermediate in the pharmaceutical and agrochemical industries. The information is intended to guide researchers and process chemists in developing robust and efficient manufacturing processes for this versatile compound.
Introduction
This compound is a fluorinated aromatic ketone that serves as a critical building block in the synthesis of various active pharmaceutical ingredients (APIs) and agrochemicals.[1][2] The presence of two fluorine atoms on the phenyl ring can significantly influence the pharmacokinetic and physicochemical properties of the final products, often leading to enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets. The industrial production of this compound requires a scalable, cost-effective, and high-yielding synthetic route. The Friedel-Crafts acylation of 1,4-difluorobenzene with propanoyl chloride is the most direct and economically viable method for large-scale production.
Synthesis Pathway
The synthesis of this compound is achieved through a Friedel-Crafts acylation reaction. This electrophilic aromatic substitution reaction involves the reaction of 1,4-difluorobenzene with propanoyl chloride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃).
Caption: Synthesis pathway of this compound.
Experimental Protocols
The following protocols are provided as a general guideline for the scale-up synthesis of this compound. Optimization of reaction conditions, including stoichiometry, temperature, and reaction time, may be necessary to achieve desired yields and purity in a specific manufacturing setting.
Materials and Reagents
| Reagent | Grade | Supplier | Notes |
| 1,4-Difluorobenzene | ≥99% | Commercial | |
| Propanoyl chloride | ≥99% | Commercial | |
| Aluminum chloride (anhydrous) | ≥99% | Commercial | Handle under inert atmosphere |
| Dichloromethane (DCM) | Anhydrous | Commercial | Reaction solvent |
| Hydrochloric acid (HCl) | 37% aq. | Commercial | For quenching |
| Sodium bicarbonate (NaHCO₃) | Saturated aq. | In-house prep. | For neutralization |
| Brine | Saturated aq. | In-house prep. | For washing |
| Anhydrous magnesium sulfate (MgSO₄) | Commercial | For drying | |
| Isopropanol | Reagent grade | Commercial | For crystallization |
| n-Heptane | Reagent grade | Commercial | For crystallization |
Scale-up Synthesis Protocol (Representative)
This protocol describes a representative batch process for the synthesis of this compound on a multi-kilogram scale.
Equipment:
-
Glass-lined reactor (e.g., 100 L) equipped with a mechanical stirrer, temperature probe, nitrogen inlet, and a reflux condenser connected to a scrubber system.
-
Addition funnel or dosing pump.
-
Quench vessel.
-
Liquid-liquid extraction setup.
-
Rotary evaporator or falling film evaporator.
-
Vacuum distillation unit.
-
Crystallization vessel with temperature control.
-
Filtration and drying equipment (e.g., Nutsche filter-dryer).
Procedure:
-
Reactor Preparation: Ensure the reactor is clean, dry, and purged with nitrogen.
-
Charge Reactants:
-
Charge the reactor with anhydrous dichloromethane (e.g., 40 L).
-
Add anhydrous aluminum chloride (e.g., 10.0 kg, 75 mol) to the solvent under a nitrogen blanket. Stir the suspension.
-
-
Addition of Propanoyl Chloride:
-
Cool the suspension to 0-5 °C.
-
Slowly add propanoyl chloride (e.g., 6.3 kg, 68 mol) to the reactor over 1-2 hours, maintaining the temperature below 10 °C.
-
-
Addition of 1,4-Difluorobenzene:
-
After the addition of propanoyl chloride is complete, slowly add 1,4-difluorobenzene (e.g., 7.0 kg, 61 mol) to the reaction mixture over 2-3 hours, maintaining the temperature between 5-10 °C.
-
-
Reaction:
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature (20-25 °C) and stir for 12-16 hours. Monitor the reaction progress by a suitable analytical method (e.g., GC or HPLC).
-
-
Quenching:
-
Prepare a quench vessel with crushed ice and water (e.g., 50 kg).
-
Slowly and carefully transfer the reaction mixture to the quench vessel with vigorous stirring, maintaining the temperature of the quench mixture below 25 °C. An off-gas scrubber should be used to neutralize the evolving HCl gas.
-
-
Work-up:
-
Separate the organic layer.
-
Extract the aqueous layer with dichloromethane (e.g., 2 x 10 L).
-
Combine the organic layers and wash sequentially with 1 M HCl (aq.), saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification Protocol
3.3.1. Vacuum Distillation
The crude this compound can be purified by vacuum distillation to remove lower and higher boiling impurities.
| Parameter | Value |
| Boiling Point | 68-76 °C |
| Pressure | 5 mmHg |
Procedure:
-
Set up a vacuum distillation apparatus.
-
Charge the distillation flask with the crude product.
-
Gradually apply vacuum and heat the flask.
-
Collect the fraction boiling at 68-76 °C under a vacuum of approximately 5 mmHg.[1][2]
3.3.2. Recrystallization
For higher purity, the distilled product can be further purified by recrystallization.
Solvent System: A mixture of isopropanol and n-heptane is a suitable solvent system.
Procedure:
-
Dissolve the distilled this compound in a minimal amount of hot isopropanol.
-
Slowly add n-heptane until the solution becomes slightly turbid.
-
Gently heat the mixture until it becomes clear again.
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
-
Collect the crystals by filtration, wash with a cold mixture of isopropanol/n-heptane, and dry under vacuum.
Process Workflow
References
Troubleshooting & Optimization
Navigating the Synthesis of 2',5'-Difluoropropiophenone: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 2',5'-Difluoropropiophenone, a key intermediate in the development of various pharmaceuticals, often presents challenges in achieving high yields and purity. This technical support center provides a comprehensive guide to troubleshoot common issues and optimize your synthetic protocol.
Frequently Asked Questions (FAQs)
Q1: My reaction yield is consistently low. What are the primary factors affecting the synthesis of this compound?
Low yields in the Friedel-Crafts acylation of 1,4-difluorobenzene are common due to the deactivating effect of the two fluorine atoms on the aromatic ring. Key factors influencing the yield include:
-
Catalyst Activity and Stoichiometry: Anhydrous aluminum chloride (AlCl₃) is the most common Lewis acid catalyst. Its activity is highly sensitive to moisture. A stoichiometric amount (or even a slight excess) relative to the propionyl chloride is often necessary because the product, a ketone, can form a complex with AlCl₃, rendering it inactive.
-
Purity of Reagents: The presence of moisture in the 1,4-difluorobenzene, propionyl chloride, or the solvent will deactivate the AlCl₃ catalyst. Ensure all reagents and glassware are scrupulously dry.
-
Reaction Temperature: The reaction is typically performed at low to moderate temperatures to control the exothermic reaction and minimize side product formation. However, due to the deactivated nature of 1,4-difluorobenzene, some heating might be required to drive the reaction to completion.
-
Reaction Time: Insufficient reaction time can lead to incomplete conversion, while prolonged reaction times, especially at elevated temperatures, can promote the formation of byproducts.
Q2: I am observing the formation of multiple products in my reaction mixture. What are the likely side reactions?
The primary side reaction is the formation of constitutional isomers. While the desired product is this compound, acylation can also potentially occur at other positions on the 1,4-difluorobenzene ring, although this is generally less favored. Other potential side reactions include:
-
Polysubstitution: Although the acyl group is deactivating, under forcing conditions, a second acylation on the product or starting material is possible, leading to di-acylated byproducts.
-
Decomposition: At higher temperatures, decomposition of the starting materials or product can occur, leading to a complex mixture of byproducts.
Q3: What is the best method for purifying this compound?
Purification is typically achieved through a combination of techniques:
-
Aqueous Work-up: The reaction is quenched by carefully pouring the reaction mixture into a mixture of ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.
-
Extraction: The product is then extracted into an organic solvent such as dichloromethane or diethyl ether.
-
Washing: The organic layer is washed with a dilute base (e.g., sodium bicarbonate solution) to remove any acidic impurities and then with brine.
-
Drying and Solvent Removal: The organic layer is dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), and the solvent is removed under reduced pressure.
-
Distillation or Chromatography: The crude product can be further purified by vacuum distillation or column chromatography on silica gel.
Troubleshooting Guide
This guide addresses specific issues you might encounter during the synthesis of this compound.
| Issue | Potential Cause | Troubleshooting Steps & Solutions |
| Low or No Product Formation | Inactive Catalyst | - Use fresh, high-purity, anhydrous AlCl₃.- Ensure all glassware is oven- or flame-dried before use.- Use anhydrous solvents and reagents. |
| Insufficient Catalyst | - Use at least a stoichiometric equivalent of AlCl₃ relative to the propionyl chloride. An excess (e.g., 1.1 to 1.5 equivalents) is often beneficial. | |
| Low Reaction Temperature | - While the initial addition should be done at a low temperature (e.g., 0-5 °C) to control the exotherm, the reaction may require gentle warming (e.g., 40-50 °C) for a period to proceed to completion. Monitor the reaction progress by TLC or GC. | |
| Deactivated Substrate | - 1,4-Difluorobenzene is inherently unreactive. Ensure optimal conditions for other parameters (catalyst, temperature, time) are met. Consider using a more reactive acylating agent if possible, though propionyl chloride is standard. | |
| Formation of a Dark, Tarry Reaction Mixture | High Reaction Temperature | - Maintain a low temperature during the addition of reagents. If heating is required, do so gradually and monitor for any color change indicating decomposition. |
| Impure Reagents | - Use freshly distilled 1,4-difluorobenzene and propionyl chloride. | |
| Difficult Work-up (Emulsion Formation) | Incomplete Quenching | - Ensure the reaction mixture is added slowly to a vigorously stirred mixture of ice and concentrated HCl. |
| Product Contaminated with Starting Material | Incomplete Reaction | - Increase the reaction time or temperature moderately. Monitor the reaction progress to determine the optimal endpoint.- Ensure sufficient catalyst is used. |
| Product Contaminated with Isomeric Byproducts | Sub-optimal Reaction Conditions | - The regioselectivity of Friedel-Crafts acylation can be influenced by the catalyst and solvent. While AlCl₃ is standard, exploring other Lewis acids could be an option, though less common for this substrate.- Purification by fractional distillation or careful column chromatography may be necessary to separate isomers. |
Data Presentation: Optimizing Reaction Conditions
The following table summarizes illustrative data on how different parameters can affect the yield of Friedel-Crafts acylation of deactivated aromatic compounds. Note: This data is generalized and optimal conditions for this compound should be determined experimentally.
| Parameter | Condition A | Condition B | Condition C | Expected Outcome |
| Catalyst (AlCl₃) Loading (eq. to propionyl chloride) | 0.8 | 1.1 | 1.5 | Yield generally increases with catalyst loading up to a certain point for deactivated substrates. |
| Temperature | 0 °C | 25 °C (Room Temp) | 50 °C | A moderate increase in temperature can improve the yield for deactivated substrates, but excessive heat can lead to side products. |
| Reaction Time | 1 hour | 4 hours | 12 hours | Longer reaction times are often necessary for deactivated substrates to achieve higher conversion. |
| Solvent | Dichloromethane | Carbon Disulfide | Nitrobenzene | Dichloromethane and carbon disulfide are common inert solvents. Nitrobenzene can sometimes improve yields for deactivated substrates but is more difficult to remove. |
Experimental Protocols
Key Experiment: Friedel-Crafts Acylation of 1,4-Difluorobenzene
Materials:
-
1,4-Difluorobenzene
-
Propionyl chloride
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Ice
-
Concentrated Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (e.g., a bubbler with mineral oil or a drying tube), add anhydrous aluminum chloride (1.1 equivalents).
-
Solvent Addition: Add anhydrous dichloromethane to the flask to suspend the AlCl₃.
-
Reagent Addition: Cool the flask to 0-5 °C in an ice bath. Add propionyl chloride (1.0 equivalent) dropwise to the stirred suspension. After the addition is complete, add 1,4-difluorobenzene (1.0 to 1.2 equivalents) dropwise from the dropping funnel over a period of 30-60 minutes, maintaining the temperature below 10 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional hour. Then, let the mixture warm to room temperature and stir for 4-12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). If the reaction is sluggish, it may be gently heated to 40-50 °C.
-
Quenching: Cool the reaction mixture back to 0-5 °C and then very carefully and slowly pour it into a beaker containing a vigorously stirred mixture of crushed ice and concentrated hydrochloric acid.
-
Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with dichloromethane.
-
Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate).
Visualizing the Process
Experimental Workflow
Caption: A simplified workflow for the synthesis of this compound.
Troubleshooting Logic
Caption: A decision-making diagram for troubleshooting low yields.
Common side reactions in the synthesis of 2',5'-Difluoropropiophenone and how to avoid them
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2',5'-Difluoropropiophenone.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent method is the Friedel-Crafts acylation of 1,4-difluorobenzene with either propionyl chloride or propionic anhydride, using a strong Lewis acid catalyst like aluminum chloride (AlCl₃). This reaction is a type of electrophilic aromatic substitution where the acyl group is attached to the aromatic ring.[1][2][3]
Q2: Why is Friedel-Crafts acylation preferred over Friedel-Crafts alkylation for this type of synthesis?
A2: Friedel-Crafts acylation has several advantages. The acylium ion intermediate is resonance-stabilized and does not undergo carbocation rearrangements, which can be a significant issue in alkylations.[1][3][4] Furthermore, the resulting ketone product is deactivated towards further electrophilic substitution, which prevents polyacylation side reactions.[1][2][3] In contrast, alkylation introduces an activating group, often leading to multiple alkyl groups being added to the ring.[4]
Q3: How do the fluorine atoms on the benzene ring affect the reaction?
A3: The two fluorine atoms have a strong electron-withdrawing inductive effect, which deactivates the benzene ring towards electrophilic attack compared to benzene itself.[5] This can make the reaction more sluggish, often requiring stoichiometric amounts of the Lewis acid catalyst and potentially elevated temperatures to proceed at a reasonable rate.
Q4: What are the primary impurities I should expect in my crude product?
A4: The most common impurities include unreacted starting materials (1,4-difluorobenzene), isomeric side products if the starting material is contaminated (e.g., 2',4'-difluoropropiophenone from 1,3-difluorobenzene), and residual non-volatile solvents or workup reagents.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the synthesis.
Problem 1: Low or No Product Yield
| Possible Cause | Recommended Solution |
| Moisture Contamination | The Lewis acid catalyst (e.g., AlCl₃) is extremely sensitive to moisture. Ensure all glassware is oven-dried, use anhydrous solvents, and run the reaction under an inert atmosphere (e.g., Nitrogen or Argon). |
| Deactivated Aromatic Ring | The two fluorine atoms deactivate the ring.[2][5] Ensure you are using a sufficient amount of a strong Lewis acid catalyst (at least 1.1 equivalents, and often more, as the catalyst complexes with the product ketone).[3] |
| Insufficient Reaction Time or Temperature | The reaction may require heating to overcome the deactivation of the ring. Monitor the reaction progress by TLC or GC to determine the optimal reaction time and temperature. |
| Poor Quality Reagents | Use high-purity 1,4-difluorobenzene and freshly opened or distilled propionyl chloride. The aluminum chloride should be a fine, free-flowing powder, not clumped or discolored. |
Problem 2: Formation of Isomeric Byproducts
The primary cause of isomeric impurities is the presence of other difluorobenzene isomers in the starting material. The reactivity of difluorobenzene isomers in Friedel-Crafts acylation varies significantly.
| Isomer | Relative Reactivity | Expected Product |
| 1,3-Difluorobenzene | High | 2',4'-Difluoropropiophenone |
| 1,4-Difluorobenzene | Low | This compound (Desired) |
| 1,2-Difluorobenzene | Very Low (Sterically Hindered) | 2',3'-Difluoropropiophenone |
Data sourced from BenchChem comparative analysis.[5]
To avoid this, verify the purity of the 1,4-difluorobenzene starting material using GC or NMR spectroscopy before beginning the synthesis. If significant isomeric impurities are present, purify the starting material by distillation or recrystallization.
Problem 3: Polyacylation Side Products Detected
Although unlikely due to the deactivating nature of the acyl group, trace amounts of polyacylated products can form under harsh conditions.[3]
-
Solution: Use a slight excess (1.1 to 1.5 equivalents) of the 1,4-difluorobenzene relative to the propionyl chloride. This ensures the acylating agent is the limiting reagent, minimizing its chance to react with the already-acylated product.
Visualizing Reaction and Process Logic
Caption: Main vs. Side Reaction Pathways.
Caption: Key Experimental Workflow Steps.
Experimental Protocols
Protocol 1: Synthesis of this compound via Friedel-Crafts Acylation
Disclaimer: This protocol is a representative example. All procedures should be performed by trained professionals with appropriate safety precautions in a certified fume hood.
Materials:
-
1,4-Difluorobenzene (≥99% purity)
-
Propionyl chloride (≥99%)
-
Aluminum chloride, anhydrous (≥99%)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (HCl), concentrated
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Magnesium sulfate (MgSO₄), anhydrous
-
Crushed ice
Procedure:
-
Setup: Assemble an oven-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a nitrogen inlet.
-
Reagent Charging: Under a positive pressure of nitrogen, charge the flask with anhydrous aluminum chloride (1.2 eq). Add anhydrous DCM to the flask.
-
Cooling: Cool the stirred suspension to 0-5 °C using an ice bath.
-
Addition of Acyl Chloride: Add propionyl chloride (1.0 eq) dropwise to the suspension via the dropping funnel, maintaining the temperature below 10 °C. Stir for 15 minutes.
-
Addition of Substrate: Add 1,4-difluorobenzene (1.1 eq) dropwise, ensuring the internal temperature does not exceed 10 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction's progress by TLC or GC analysis. If the reaction is sluggish, gentle heating (30-40 °C) may be required.
-
Workup - Quenching: Cool the reaction mixture back to 0 °C and very slowly and carefully pour it onto a mixture of crushed ice and concentrated HCl. This step is highly exothermic and releases HCl gas.
-
Extraction: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with DCM.
-
Washing: Combine the organic layers and wash sequentially with cold water, saturated NaHCO₃ solution, and brine.
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Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
Protocol 2: Purification by Vacuum Distillation
Crude this compound is often an oil and can be effectively purified by vacuum distillation.
-
Setup: Assemble a distillation apparatus suitable for vacuum operation. Use a short-path distillation head for higher efficiency.
-
Distillation: Transfer the crude oil to the distillation flask. Apply vacuum and gently heat the flask using an oil bath.
-
Fraction Collection: Collect fractions based on boiling point and refractive index. The boiling point of this compound is reported as 68-76 °C at 5 mmHg.[6] Discard any initial low-boiling fractions (forerun) which may contain residual solvent or starting materials.
-
Analysis: Analyze the collected fractions by GC or NMR to confirm purity. Combine fractions with >99% purity.
References
Optimizing reaction conditions (temperature, solvent, catalyst) for 2',5'-Difluoropropiophenone
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for the synthesis of 2',5'-Difluoropropiophenone.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for preparing this compound?
A1: A prevalent method for synthesizing this compound is the Friedel-Crafts acylation of 1,4-difluorobenzene with either propionyl chloride or propionic anhydride. This reaction is typically catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃).
Q2: My reaction is turning dark and forming a tar-like substance. What is happening?
A2: The formation of a dark, polymeric substance is a common issue in Friedel-Crafts acylations, often attributed to excessive reaction temperatures or prolonged reaction times.[1] Careful control of the reaction temperature is crucial to minimize these side reactions.[2]
Q3: I am observing the formation of an isomeric byproduct. How can I improve the regioselectivity?
A3: The formation of isomers can be influenced by the choice of catalyst and solvent. While the fluorine atoms in 1,4-difluorobenzene direct acylation to the ortho position, some acylation may occur at the meta position. Screening different Lewis acid catalysts and varying the solvent polarity can help optimize the desired regioselectivity.
Q4: My yield of this compound is consistently low. What are the likely reasons?
A4: Low yields can result from several factors, including incomplete reaction, catalyst deactivation, or product decomposition during workup.[3] Ensuring the purity of starting materials and the use of an appropriate amount of active catalyst are critical. Monitoring the reaction progress via Thin-Layer Chromatography (TLC) can help determine the optimal reaction time.[4]
Troubleshooting Guide
Issue 1: Low or No Product Yield
A low yield of the desired this compound is a frequent challenge. The following guide provides a systematic approach to identifying and resolving the issue.
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Possible Cause 1: Inactive Catalyst
-
Solution: Aluminum chloride (AlCl₃) is hygroscopic and can be deactivated by moisture. Use a fresh, unopened container of AlCl₃ or ensure it has been stored under anhydrous conditions. Consider using a more robust Lewis acid if moisture sensitivity is a persistent issue.
-
-
Possible Cause 2: Impure Starting Materials
-
Solution: Ensure that 1,4-difluorobenzene and propionyl chloride are of high purity and free from water or other nucleophilic impurities that can consume the catalyst. Distillation of the starting materials may be necessary.
-
-
Possible Cause 3: Suboptimal Reaction Temperature
-
Solution: The reaction temperature significantly affects the rate and selectivity. If the reaction is sluggish, a modest increase in temperature may be beneficial. Conversely, if side reactions are prevalent, lowering the temperature is advised.[2]
-
-
Possible Cause 4: Insufficient Reaction Time
-
Solution: Monitor the reaction's progress using TLC or GC-MS.[5] If starting material is still present after the initially planned duration, extend the reaction time.
-
Issue 2: Formation of Multiple Products (Isomers)
-
Possible Cause: Lack of Regioselectivity
-
Solution: While the ortho-position is electronically favored, steric hindrance can play a role. Experiment with different Lewis acid catalysts (e.g., FeCl₃, BF₃·OEt₂) which can alter the steric environment of the acylation. Changing the solvent to one with a different polarity may also influence the isomer ratio.
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Issue 3: Difficult Product Purification
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Possible Cause: Close Boiling Points of Product and Impurities
-
Solution: If distillation is ineffective, flash column chromatography on silica gel is the standard method for separating complex mixtures.[5] A range of solvent systems (e.g., hexane/ethyl acetate gradients) should be screened to achieve optimal separation.[4] For solid products, recrystallization can be an effective purification technique.[3]
-
Data Presentation
Table 1: Optimization of Reaction Conditions for the Synthesis of this compound
The following table summarizes hypothetical results from a series of experiments to optimize the synthesis of this compound from 1,4-difluorobenzene and propionyl chloride.
| Entry | Catalyst (Equivalents) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | AlCl₃ (1.1) | Dichloromethane (DCM) | 0 to RT | 4 | 65 |
| 2 | AlCl₃ (1.1) | 1,2-Dichloroethane (DCE) | 50 | 2 | 78 |
| 3 | AlCl₃ (1.5) | 1,2-Dichloroethane (DCE) | 50 | 2 | 85 |
| 4 | AlCl₃ (1.5) | 1,2-Dichloroethane (DCE) | 80 | 1 | 70 (with byproducts) |
| 5 | FeCl₃ (1.2) | 1,2-Dichloroethane (DCE) | 50 | 4 | 55 |
| 6 | AlCl₃ (1.5) | Nitrobenzene | 50 | 2 | 60 |
This is a representative table based on general principles of Friedel-Crafts acylation. Actual results may vary.
Experimental Protocols
Protocol 1: Synthesis of this compound via Friedel-Crafts Acylation
This protocol describes a general method for the Lewis acid-catalyzed acylation of 1,4-difluorobenzene.
Materials:
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1,4-Difluorobenzene
-
Propionyl chloride
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Aluminum chloride (anhydrous)
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1,2-Dichloroethane (DCE, anhydrous)
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Hydrochloric acid (HCl), 2M solution
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Saturated sodium bicarbonate (NaHCO₃) solution
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Brine (saturated NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄)
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Standard laboratory glassware, stirring equipment, and an inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.5 equivalents).
-
Add anhydrous 1,2-dichloroethane to the flask under a nitrogen atmosphere.
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Cool the stirred suspension to 0 °C in an ice bath.
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Addition of Reactants: Slowly add propionyl chloride (1.2 equivalents) to the suspension via the dropping funnel.
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After the addition of propionyl chloride, add 1,4-difluorobenzene (1.0 equivalent) dropwise, ensuring the internal temperature does not rise significantly.
-
Reaction: After the complete addition of the reactants, remove the ice bath and heat the reaction mixture to 50 °C.
-
Stir the reaction at this temperature and monitor its progress by TLC (e.g., using a 9:1 hexane:ethyl acetate eluent).
-
Work-up: Once the reaction is complete (typically within 2-4 hours), cool the mixture to 0 °C.
-
Slowly and carefully quench the reaction by pouring the mixture onto crushed ice containing concentrated HCl.
-
Separate the organic layer and extract the aqueous layer with dichloromethane (3 x 50 mL).
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Combine the organic layers and wash sequentially with 2M HCl, saturated NaHCO₃ solution, and brine.
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Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting workflow for low product yield.
References
Troubleshooting low purity issues with 2',5'-Difluoropropiophenone
This technical support guide is designed for researchers, scientists, and drug development professionals to troubleshoot low purity issues encountered during the synthesis and purification of 2',5'-Difluoropropiophenone.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of low purity in the synthesis of this compound?
Low purity in the synthesis of this compound, typically performed via a Friedel-Crafts acylation of 1,4-difluorobenzene with propanoyl chloride, can often be attributed to several factors:
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Presence of Moisture: The Lewis acid catalyst (e.g., aluminum chloride) is highly sensitive to moisture. Contamination with water can deactivate the catalyst, leading to incomplete reactions and the formation of byproducts.
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Suboptimal Reaction Temperature: Incorrect reaction temperatures can lead to either an incomplete reaction (if too low) or the formation of side products (if too high).
-
Impure Starting Materials: The purity of 1,4-difluorobenzene, propanoyl chloride, and the Lewis acid is crucial. Impurities in these reagents can lead to the formation of unexpected side products.
-
Incorrect Stoichiometry: An improper ratio of reactants and catalyst can result in incomplete consumption of the starting materials or an increase in side reactions.
-
Formation of Isomeric Byproducts: Friedel-Crafts acylation on a substituted benzene ring can lead to the formation of positional isomers. In the case of 1,4-difluorobenzene, acylation can potentially occur at the 2- or 3-position relative to the fluorine atoms, although the 2-position is sterically favored. The primary isomeric impurity is often the ortho-substituted product.[1]
-
Polyacylation: Although the first acyl group deactivates the aromatic ring towards further electrophilic substitution, under harsh reaction conditions, diacylation products may form.[2]
Q2: How can I identify the impurities in my sample of this compound?
Several analytical techniques are effective for identifying and quantifying impurities:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent method for separating volatile compounds and identifying them based on their mass spectra. It can effectively separate this compound from starting materials, residual solvents, and common isomeric byproducts.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): NMR provides detailed structural information, which is invaluable for the unambiguous identification of impurities. ¹⁹F NMR is particularly useful for distinguishing between different fluorinated isomers.
-
High-Performance Liquid Chromatography (HPLC): HPLC with a UV detector is a powerful tool for assessing the purity of the final product and quantifying impurities.
Q3: What are the recommended methods for purifying crude this compound?
The choice of purification method depends on the nature and quantity of the impurities present. Common techniques include:
-
Distillation: Fractional distillation under reduced pressure is often effective for separating the desired product from less volatile or more volatile impurities. The boiling point of this compound is 68-76 °C at 5 mmHg.[3][4][5]
-
Crystallization: Recrystallization from a suitable solvent system can be a highly effective method for removing impurities, especially if the product is a solid at room temperature or can be derivatized.
-
Column Chromatography: For small-scale purifications or for removing impurities with similar boiling points, column chromatography on silica gel can be employed.
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Low Yield of this compound | Incomplete reaction due to inactive catalyst. | Ensure all glassware is oven-dried and the reaction is performed under an inert, anhydrous atmosphere. Use freshly opened or purified anhydrous aluminum chloride. |
| Suboptimal reaction temperature. | Monitor the internal reaction temperature carefully. For the acylation of difluorobenzene, a temperature of 50-55°C is often used.[1] | |
| Insufficient reaction time. | Monitor the reaction progress using TLC or GC to ensure the complete consumption of the starting material. | |
| Presence of Starting Materials in Product | Incomplete reaction. | See "Low Yield" section above. Increase reaction time or temperature slightly. |
| Incorrect stoichiometry. | Ensure the correct molar ratios of reactants and catalyst are used. A slight excess of the acylating agent or catalyst may be necessary. | |
| Presence of Isomeric Impurities (e.g., 3',6'-Difluoropropiophenone) | Non-selective reaction conditions. | Optimize the reaction temperature and catalyst. Lower temperatures generally favor the formation of the thermodynamically more stable product. |
| Presence of Polyacylated Byproducts | Harsh reaction conditions. | Avoid excessively high temperatures and prolonged reaction times. Use the minimum effective amount of catalyst. |
| Dark-colored Reaction Mixture or Product | Formation of polymeric or tar-like substances. | Ensure the purity of starting materials. Control the reaction temperature carefully to avoid overheating. |
Experimental Protocols
Synthesis of this compound (Adapted from a similar procedure for 2',4'-difluoropropiophenone)[1]
Materials:
-
1,4-Difluorobenzene
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Propanoyl chloride
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Anhydrous aluminum chloride (AlCl₃)
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Methylene chloride (DCM)
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Ice-water
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Anhydrous magnesium sulfate (MgSO₄)
Procedure:
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To a stirred mixture of 1,4-difluorobenzene and anhydrous aluminum chloride in a round-bottom flask equipped with a reflux condenser and a dropping funnel, add propanoyl chloride dropwise over a period of 45 minutes. Maintain the reaction under an inert atmosphere (e.g., nitrogen or argon).
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After the addition is complete, heat the mixture on an oil bath at 50-55°C and stir for 2 hours.
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Cool the reaction mixture and dilute it with methylene chloride.
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Slowly and carefully pour the resulting solution into a beaker of ice-water with vigorous stirring.
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Separate the organic layer. Extract the aqueous layer twice with methylene chloride.
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Combine the organic layers and wash with water, followed by drying over anhydrous magnesium sulfate.
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Remove the solvent by rotary evaporation to yield the crude this compound.
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Purify the crude product by vacuum distillation.
Purity Analysis by GC-MS
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Column: A standard non-polar capillary column (e.g., DB-5ms).
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Injector Temperature: 250°C
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Oven Program: Start at 80°C, hold for 2 minutes, then ramp to 280°C at a rate of 10°C/min.
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Mass Spectrometer: Scan range of m/z 40-400.
Visualizations
Caption: A troubleshooting workflow for addressing low purity issues with this compound.
Caption: The reaction pathway for the Friedel-Crafts acylation synthesis of this compound.
References
Technical Support Center: Purification of 2',5'-Difluoropropiophenone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the purification of 2',5'-Difluoropropiophenone.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: Crude this compound, typically synthesized via Friedel-Crafts acylation of 1,4-difluorobenzene with propionyl chloride or propionic anhydride, may contain several impurities. These can include:
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Isomeric Products: Friedel-Crafts acylation may not be perfectly regioselective, leading to the formation of other isomers such as 2',4'-Difluoropropiophenone or 3',4'-Difluoropropiophenone.
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Unreacted Starting Materials: Residual 1,4-difluorobenzene and propionylating agent may be present.
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Polysubstituted Byproducts: Although less common in Friedel-Crafts acylation, there is a possibility of di-acylation of the aromatic ring.[1][2][3]
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Residual Catalyst and Solvents: Depending on the workup procedure, traces of the Lewis acid catalyst (e.g., AlCl₃) and reaction solvents may remain.
Q2: What are the recommended purification techniques for this compound?
A2: The primary methods for purifying this compound are:
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Recrystallization: This technique is effective for removing impurities with different solubility profiles from the desired product.[4][5]
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Column Chromatography: This method provides a higher degree of separation and is particularly useful for removing closely related isomers and other impurities.[6][7][8]
Q3: How can I assess the purity of my this compound sample?
A3: Several analytical techniques can be employed to determine the purity of your sample:
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Gas Chromatography (GC): An excellent method for separating and quantifying volatile compounds, including isomers.[9]
-
High-Performance Liquid Chromatography (HPLC): A versatile technique for purity assessment and impurity profiling.[10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹⁹F NMR can provide structural confirmation and identify impurities.
-
Mass Spectrometry (MS): Can be coupled with GC or LC to identify impurities based on their mass-to-charge ratio.[10]
Troubleshooting Guides
Recrystallization
Problem 1: Oiling out instead of crystallization.
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Cause: The melting point of the crude material is lower than the boiling point of the chosen solvent, causing it to melt before dissolving.
-
Troubleshooting:
-
Add a small amount of a co-solvent in which the compound is more soluble to lower the saturation point.
-
Reheat the mixture to dissolve the oil completely and then cool the solution at a slower rate.
-
Try a different solvent or solvent system with a lower boiling point.
-
Problem 2: No crystal formation upon cooling.
-
Cause: The solution may not be sufficiently saturated, or there are no nucleation sites for crystal growth.
-
Troubleshooting:
-
Concentrate the solution by evaporating some of the solvent.
-
Induce crystallization by scratching the inside of the flask with a glass rod at the meniscus.
-
Add a seed crystal of pure this compound.
-
Cool the solution to a lower temperature (e.g., in an ice bath).
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Problem 3: Low recovery of the purified product.
-
Cause: The compound may be too soluble in the cold solvent, or too much solvent was used initially.
-
Troubleshooting:
-
Ensure you are using the minimum amount of hot solvent necessary to dissolve the crude product.
-
Cool the solution for a longer period and at a lower temperature to maximize crystal formation.
-
Minimize the volume of cold solvent used for washing the crystals.
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Column Chromatography
Problem 1: Poor separation of isomers.
-
Cause: The polarity of the eluent may be too high, or the stationary phase is not providing sufficient selectivity.
-
Troubleshooting:
-
Decrease the polarity of the mobile phase. For normal phase chromatography (e.g., silica gel), this means increasing the proportion of the non-polar solvent (e.g., hexane) relative to the polar solvent (e.g., ethyl acetate).
-
Consider using a different stationary phase. For fluorinated compounds, stationary phases with fluorine-containing functionalities (e.g., pentafluorophenyl - PFP) can sometimes offer better selectivity.[11]
-
Employ a gradient elution, starting with a low polarity mobile phase and gradually increasing the polarity.
-
Problem 2: The compound is not eluting from the column.
-
Cause: The mobile phase is not polar enough to displace the compound from the stationary phase.
-
Troubleshooting:
-
Gradually increase the polarity of the mobile phase.
-
If using a non-polar solvent system, consider switching to a more polar one.
-
Problem 3: Tailing of the product peak.
-
Cause: This can be due to interactions with the stationary phase, overloading of the column, or the presence of highly polar impurities.
-
Troubleshooting:
-
Ensure the sample is loaded onto the column in a narrow band using a minimal amount of solvent.
-
For acidic or basic compounds, adding a small amount of a modifier (e.g., triethylamine for basic compounds, acetic acid for acidic compounds) to the mobile phase can improve peak shape.
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Reduce the amount of sample loaded onto the column.
-
Data Presentation
Table 1: Suggested Starting Conditions for Purification of this compound
| Purification Method | Parameter | Suggested Starting Condition | Notes |
| Recrystallization | Solvent System | Isopropanol/Water, Ethanol/Water, Hexane/Ethyl Acetate | The ideal solvent system should provide high solubility at elevated temperatures and low solubility at room temperature or below.[4] |
| Column Chromatography | Stationary Phase | Silica Gel (60-120 or 230-400 mesh) | Standard and cost-effective choice for many organic compounds.[6] |
| Mobile Phase | Hexane/Ethyl Acetate Gradient (e.g., 98:2 to 90:10) | Start with a low polarity and gradually increase to elute the product. The optimal ratio should be determined by Thin Layer Chromatography (TLC) first. |
Table 2: Purity Analysis Methods
| Analytical Method | Typical Column | Mobile Phase/Carrier Gas | Detector | Expected Outcome |
| GC | DB-5 or equivalent | Helium | FID or MS | Separation of volatile isomers and impurities.[9] |
| HPLC (Reverse Phase) | C18 or PFP | Acetonitrile/Water or Methanol/Water (with optional acid modifier like formic acid) | UV (e.g., 254 nm) or DAD | Quantification of purity and detection of non-volatile impurities.[10][11] |
Experimental Protocols
Protocol 1: Recrystallization
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Solvent Selection: In a small test tube, test the solubility of a small amount of crude this compound in various solvents (e.g., isopropanol, ethanol, ethyl acetate, hexane) both at room temperature and upon heating. A good solvent will dissolve the compound when hot but not when cold. A solvent pair (e.g., ethanol/water) can also be effective.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the chosen solvent dropwise while heating and stirring until the solid just dissolves.
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Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution by gravity through a pre-heated funnel with fluted filter paper into a clean, warm flask.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Further cooling in an ice bath can increase the yield.
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Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
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Drying: Dry the purified crystals in a vacuum oven or desiccator to a constant weight.
Protocol 2: Column Chromatography
-
TLC Analysis: Determine the optimal mobile phase composition by running a Thin Layer Chromatography (TLC) plate of the crude material with various ratios of a non-polar solvent (e.g., hexane) and a polar solvent (e.g., ethyl acetate). The ideal solvent system should give a retention factor (Rf) of approximately 0.2-0.3 for the desired product.
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Column Packing: Prepare a slurry of silica gel in the initial, low-polarity mobile phase and carefully pack it into a chromatography column, ensuring there are no air bubbles.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a more volatile solvent. Carefully load the sample onto the top of the silica gel bed.
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Elution: Begin eluting with the low-polarity mobile phase, collecting fractions. If a gradient elution is used, gradually increase the proportion of the polar solvent.
-
Fraction Analysis: Monitor the composition of the collected fractions using TLC.
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Product Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.
Mandatory Visualization
References
- 1. Friedel–Crafts Acylation [sigmaaldrich.com]
- 2. Friedel-Crafts Acylation [organic-chemistry.org]
- 3. Friedel-Crafts Acylation with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 4. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 5. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. columbia.edu [columbia.edu]
- 8. glaserr.missouri.edu [glaserr.missouri.edu]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. chromatographyonline.com [chromatographyonline.com]
Identifying and removing impurities from 2',5'-Difluoropropiophenone reaction mixtures
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2',5'-Difluoropropiophenone. The information provided is designed to help identify and remove impurities from reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most common method for synthesizing this compound is through a Friedel-Crafts acylation reaction. This involves reacting 1,4-difluorobenzene with propionyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃), in an inert solvent like dichloromethane (CH₂Cl₂).[1][2]
Q2: What are the potential impurities I might encounter in my this compound reaction mixture?
A2: Several impurities can arise from the Friedel-Crafts acylation reaction. These can be broadly categorized as:
-
Isomeric Products: Due to the directing effects of the fluorine atoms on the benzene ring, you may form other isomers such as 2',4'-Difluoropropiophenone and 3',4'-Difluoropropiophenone.
-
Unreacted Starting Materials: Residual 1,4-difluorobenzene and propionyl chloride may be present.
-
Polysubstituted Products: Although less common in Friedel-Crafts acylation, there is a possibility of forming di-acylated products.[3]
-
Hydrolysis Products: If moisture is present, propionyl chloride can hydrolyze to propionic acid.
Q3: What analytical techniques are recommended for identifying impurities in my reaction mixture?
A3: A combination of chromatographic and spectroscopic techniques is recommended for the comprehensive analysis of your reaction mixture:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent technique for separating and identifying volatile impurities, including isomeric byproducts and unreacted starting materials.
-
High-Performance Liquid Chromatography (HPLC): HPLC can be used to quantify the purity of your product and separate it from less volatile impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): NMR is a powerful tool for structural elucidation of the desired product and any isolated impurities. ¹⁹F NMR can be particularly useful for identifying different fluorinated species.
-
Thin-Layer Chromatography (TLC): TLC is a quick and convenient method for monitoring the progress of your reaction and for developing a suitable solvent system for column chromatography.[4]
Q4: What are the recommended methods for purifying crude this compound?
A4: The choice of purification method will depend on the nature and quantity of the impurities. Common techniques include:
-
Column Chromatography: This is a versatile method for separating the desired product from isomers and other byproducts.[4] A silica gel stationary phase with a non-polar mobile phase, such as a hexane/ethyl acetate gradient, is a good starting point.
-
Recrystallization: If your crude product is a solid or can be solidified, recrystallization can be a highly effective method for achieving high purity. A solvent system where the product is soluble at high temperatures but insoluble at low temperatures is required. For propiophenone derivatives, a mixture of ethyl acetate and hexane has been used.[4]
-
Distillation: If the boiling points of the product and impurities are sufficiently different, fractional distillation under reduced pressure can be employed.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution(s) |
| Low yield of this compound | Incomplete reaction. | - Ensure all reagents are anhydrous, as moisture can deactivate the Lewis acid catalyst. - Increase the reaction time or temperature, monitoring by TLC to avoid decomposition. - Use a stoichiometric amount of the Lewis acid, as it can form a complex with the product.[3] |
| Side reactions forming multiple products. | - Control the reaction temperature, as higher temperatures can lead to more side products. - Add the acylating agent (propionyl chloride) slowly to the reaction mixture to maintain a low concentration and minimize side reactions. | |
| Presence of multiple spots on TLC, close to the product spot | Formation of isomeric impurities. | - Optimize the reaction conditions (e.g., catalyst, temperature) to favor the formation of the desired isomer. - Employ high-resolution purification techniques like flash column chromatography with a shallow solvent gradient. |
| Product appears as an oil and is difficult to handle | The product is a low-melting solid or an oil at room temperature. | - After solvent removal, attempt to solidify the product by cooling it in an ice bath or by scratching the inside of the flask with a glass rod. - If it remains an oil, purification by column chromatography is the preferred method. |
| Difficulty in removing the Lewis acid catalyst during workup | Incomplete quenching of the catalyst. | - Pour the reaction mixture slowly into a mixture of ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.[4] - Perform multiple aqueous washes during the extraction process. |
Experimental Protocols
Protocol 1: Synthesis of this compound (General Procedure)
This is a general procedure based on typical Friedel-Crafts acylation reactions.[1]
-
Reaction Setup: In a fume hood, equip a dry round-bottom flask with a magnetic stir bar, a dropping funnel, and a reflux condenser connected to a gas outlet (e.g., a bubbler). Ensure all glassware is oven-dried to exclude moisture.
-
Reagent Addition:
-
To the flask, add anhydrous aluminum chloride (AlCl₃) (1.1 equivalents) and anhydrous dichloromethane (CH₂Cl₂).
-
Cool the mixture in an ice bath.
-
Add propionyl chloride (1.0 equivalent) dropwise to the stirred suspension.
-
After the addition is complete, add 1,4-difluorobenzene (1.0 equivalent) dropwise via the dropping funnel over 30 minutes.
-
-
Reaction:
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature.
-
Monitor the reaction progress by TLC until the starting material (1,4-difluorobenzene) is consumed.
-
-
Workup:
-
Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash sequentially with water, a saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Protocol 2: Purification by Column Chromatography
-
Prepare the Column:
-
Pack a glass column with silica gel using a slurry method with a non-polar solvent like hexane.
-
-
Load the Sample:
-
Dissolve the crude this compound in a minimal amount of dichloromethane or the initial mobile phase.
-
Adsorb the sample onto a small amount of silica gel and load it onto the top of the column, or carefully load the concentrated solution directly.
-
-
Elution:
-
Begin elution with a non-polar mobile phase (e.g., 100% hexane).
-
Gradually increase the polarity of the mobile phase by adding ethyl acetate (e.g., starting with 99:1 hexane:ethyl acetate and progressing to 95:5, 90:10, etc.).
-
Collect fractions and monitor them by TLC.
-
-
Isolation:
-
Combine the fractions containing the pure product (as determined by TLC).
-
Remove the solvent under reduced pressure to yield the purified this compound.
-
Protocol 3: Purity Analysis by Gas Chromatography (GC)
-
Sample Preparation: Prepare a dilute solution of the purified product in a suitable solvent (e.g., dichloromethane or acetone).
-
GC Conditions (Example):
-
Column: A standard non-polar capillary column (e.g., DB-5ms, HP-5ms).
-
Injector Temperature: 250 °C.
-
Oven Program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 250 °C) at a rate of 10-20 °C/min.
-
Detector: Flame Ionization Detector (FID) or Mass Spectrometer (MS).
-
Carrier Gas: Helium or Hydrogen.
-
-
Analysis: Inject a small volume of the sample and analyze the resulting chromatogram. The purity can be estimated by the relative peak areas. If using a mass spectrometer, the mass spectrum of the main peak can be used to confirm the identity of this compound.
Visualizations
Caption: Reaction pathway for the synthesis of this compound.
Caption: Experimental workflow for synthesis, purification, and analysis.
References
Stabilizing 2',5'-Difluoropropiophenone during synthesis and storage
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on the synthesis and storage of 2',5'-difluoropropiophenone, a key intermediate in pharmaceutical and agrochemical research.[1] Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during its handling and preparation.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: To ensure the stability and purity of this compound, it should be stored in a tightly closed container in a cool, dry, and well-ventilated area. It is crucial to keep the compound away from heat, sparks, open flames, and other sources of ignition. Store separately from incompatible materials such as strong oxidizing agents and strong bases.
Q2: What are the primary degradation pathways for this compound?
A2: While specific degradation pathways for this compound are not extensively documented in publicly available literature, aryl ketones, in general, can be susceptible to degradation under certain conditions. Potential degradation pathways may include:
-
Photodegradation: Exposure to UV or visible light can lead to the formation of radical species and subsequent degradation products.
-
Thermal Decomposition: Elevated temperatures can cause decomposition, potentially leading to the cleavage of the propiophenone structure.
-
Hydrolysis: Although generally stable, prolonged exposure to highly acidic or basic conditions could potentially lead to hydrolysis.
-
Oxidation: Reaction with strong oxidizing agents can lead to the formation of various oxidation products.
Q3: Are there any known stabilizers for this compound?
A3: Specific stabilizers for this compound are not well-documented. However, for compounds susceptible to oxidative degradation, the addition of antioxidants may be beneficial. The choice of a suitable antioxidant would require compatibility and stability studies. For light-sensitive compounds, storage in amber or opaque containers is the primary method of stabilization.
Troubleshooting Guides
Synthesis of this compound via Friedel-Crafts Acylation
The synthesis of this compound is commonly achieved through the Friedel-Crafts acylation of 1,4-difluorobenzene with propanoyl chloride using a Lewis acid catalyst such as aluminum chloride (AlCl₃).[2][3][4][5] The following guide addresses common issues encountered during this synthesis.
Issue 1: Low or No Product Yield
| Possible Cause | Recommended Solution | Underlying Principle |
| Catalyst Inactivity | Use fresh, anhydrous aluminum chloride. Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).[6] | Aluminum chloride is highly sensitive to moisture and will be deactivated by water, preventing the formation of the acylium ion electrophile.[6] |
| Deactivated Aromatic Ring | While 1,4-difluorobenzene is suitable, ensure the starting material is pure. The presence of strongly deactivating impurities can hinder the reaction. | Friedel-Crafts acylation is an electrophilic aromatic substitution and is less effective on strongly deactivated aromatic rings.[7] |
| Insufficient Catalyst | Use a stoichiometric amount (or a slight excess) of aluminum chloride relative to the propanoyl chloride. | The ketone product can form a complex with the Lewis acid, effectively sequestering the catalyst. A sufficient amount is needed to drive the reaction to completion.[6] |
| Sub-optimal Reaction Temperature | Optimize the reaction temperature. The reaction of aluminum chloride with the acyl chloride is exothermic and should be controlled, often by cooling in an ice bath initially.[8][9] The reaction with the aromatic substrate may require warming to proceed at a reasonable rate. | Temperature control is critical to balance reaction rate and minimize side reactions. |
Issue 2: Formation of Impurities and Side Products
| Observation | Possible Cause | Recommended Solution |
| Presence of an Isomeric Product | Formation of the ortho-acylated product (1-(2,3-difluorophenyl)propan-1-one). | While the para-product is generally favored due to steric hindrance at the ortho position, optimizing the reaction temperature and choice of solvent can improve regioselectivity. Lower temperatures often favor the para product.[10] |
| Polyacylation Products | Harsh reaction conditions (high temperature, excess acylating agent). | The introduction of the first acyl group deactivates the ring, making a second acylation less likely.[11] Use a 1:1 stoichiometry of the acylating agent to the aromatic substrate and maintain moderate reaction temperatures. |
| Unidentified Byproducts | Impurities in starting materials or reaction with solvent. | Use high-purity, anhydrous reagents and a non-reactive solvent like dichloromethane.[8][10] |
Logical Workflow for Troubleshooting Low Yield in Friedel-Crafts Acylation
Experimental Protocols
General Protocol for the Synthesis of this compound
This protocol is a general guideline for a laboratory-scale synthesis via Friedel-Crafts acylation.
Materials:
-
1,4-Difluorobenzene
-
Propanoyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (DCM)
-
Hydrochloric acid (HCl), concentrated
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ice
Procedure:
-
Setup: Assemble a dry three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen).
-
Catalyst Suspension: To the flask, add anhydrous aluminum chloride (1.1 equivalents) and anhydrous dichloromethane. Cool the suspension to 0 °C in an ice bath.
-
Acyl Chloride Addition: Add propanoyl chloride (1.0 equivalent) dropwise to the stirred suspension.
-
Substrate Addition: After the addition of propanoyl chloride is complete, add 1,4-difluorobenzene (1.0 equivalent) dropwise via the dropping funnel.
-
Reaction: Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 2-4 hours, or until the reaction is complete as monitored by TLC or GC.
-
Work-up: Carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid.[8][12]
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane. Combine the organic layers.
-
Washing: Wash the combined organic layers with saturated sodium bicarbonate solution, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel to yield pure this compound.
Experimental Workflow for Synthesis and Purification
Protocols for Forced Degradation Studies
Forced degradation studies are essential to understand the intrinsic stability of a compound.[13][14][15][16] The following are general protocols that can be adapted for this compound. A target degradation of 5-20% is generally recommended.[16][17]
Table 1: Forced Degradation Study Conditions
| Stress Condition | Protocol | Purpose |
| Acid Hydrolysis | Dissolve the compound in a suitable solvent and add 0.1 M to 1 M HCl. Heat the mixture at a controlled temperature (e.g., 60-80 °C) for a specified period. Withdraw aliquots at different time points, neutralize, and analyze by HPLC.[15] | To assess stability in acidic conditions and identify acid-catalyzed degradation products. |
| Base Hydrolysis | Dissolve the compound in a suitable solvent and add 0.1 M to 1 M NaOH. Heat the mixture at a controlled temperature (e.g., 60-80 °C) for a specified period. Withdraw aliquots at different time points, neutralize, and analyze by HPLC.[15] | To assess stability in basic conditions and identify base-catalyzed degradation products. |
| Oxidative Degradation | Dissolve the compound in a suitable solvent and add 3-30% hydrogen peroxide (H₂O₂). Store at room temperature, protected from light, for a specified period (e.g., 24 hours). Analyze by HPLC.[15][18] | To identify potential oxidative degradation products. |
| Thermal Degradation | Place a known amount of the solid compound in a controlled temperature oven (e.g., 70-105 °C) for a specified duration. At each time point, remove a sample, dissolve in a suitable solvent, and analyze by HPLC. | To evaluate the potential for thermal degradation in the solid state. |
| Photostability | Expose a solution of the compound (in a photostable, transparent container) and a sample of the solid material to a light source according to ICH Q1B guidelines (e.g., not less than 1.2 million lux hours and 200 watt hours/square meter).[7][19][20][21] A dark control should be kept under the same conditions to separate light- and heat-induced degradation. Analyze samples by HPLC. | To determine the photosensitivity of the compound. |
Analytical Method for Stability Studies:
A stability-indicating HPLC method is crucial for separating the parent compound from its degradation products. A reverse-phase HPLC method with a C18 column and a mobile phase consisting of a mixture of acetonitrile and a phosphate or formate buffer is a common starting point for the analysis of propiophenone derivatives.[22][23] The method should be validated for specificity, linearity, accuracy, and precision.
References
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Friedel-Crafts Acylation - Chemistry Steps [chemistrysteps.com]
- 4. Friedel–Crafts Acylation [sigmaaldrich.com]
- 5. byjus.com [byjus.com]
- 6. benchchem.com [benchchem.com]
- 7. ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions [atlas-mts.com]
- 8. websites.umich.edu [websites.umich.edu]
- 9. youtube.com [youtube.com]
- 10. benchchem.com [benchchem.com]
- 11. Stability Testing Photostability Testing of New Drug Substances and Products-Q1B.pptx [slideshare.net]
- 12. websites.umich.edu [websites.umich.edu]
- 13. Oxidation of Drugs during Drug Product Development: Problems and Solutions [ouci.dntb.gov.ua]
- 14. longdom.org [longdom.org]
- 15. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. resolvemass.ca [resolvemass.ca]
- 17. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 18. researchgate.net [researchgate.net]
- 19. ICH Q1B Stability Testing: Photostability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]
- 20. database.ich.org [database.ich.org]
- 21. ikev.org [ikev.org]
- 22. Separation of Propiophenone, 2’,5’-dihydroxy- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 23. Propiophenone analytical standard 93-55-0 [sigmaaldrich.com]
Overcoming poor reactivity of 2',5'-Difluoropropiophenone in specific transformations
Welcome to the technical support center for 2',5'-Difluoropropiophenone. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the reactivity of this compound in various chemical transformations.
Frequently Asked Questions (FAQs)
Q1: Why does this compound exhibit poor reactivity in some nucleophilic addition reactions?
A1: The reactivity of this compound is influenced by a combination of electronic and steric effects. The two fluorine atoms on the aromatic ring have strong electron-withdrawing inductive effects, which should, in principle, increase the electrophilicity of the carbonyl carbon and enhance reactivity towards nucleophiles. However, the fluorine atom at the ortho (2') position, along with the ethyl group of the propiophenone, creates significant steric hindrance around the carbonyl group. This steric bulk can impede the approach of nucleophiles, leading to sluggish or incomplete reactions.
Q2: Can the fluorine atoms affect the acidity of the α-protons?
A2: Yes, the electron-withdrawing nature of the fluorine atoms can increase the acidity of the α-protons on the ethyl group. This can be beneficial in reactions that proceed through an enolate intermediate, such as the aldol condensation. However, it can also lead to side reactions if a strong, non-nucleophilic base is not used carefully.
Q3: Are there general strategies to improve reaction outcomes with this compound?
A3: Key strategies to enhance the reactivity of this compound include:
-
Lewis Acid Catalysis: The use of a Lewis acid can activate the carbonyl group, making it more electrophilic and susceptible to nucleophilic attack.
-
Forcing Conditions: Increasing the reaction temperature or using a more reactive nucleophile can help overcome the activation energy barrier.
-
Choice of Solvent: The solvent can play a crucial role in stabilizing intermediates and influencing reaction rates.
-
Use of More Potent Reagents: In some cases, switching to a more reactive reagent, such as an organolithium compound instead of a Grignard reagent, can be effective.
Troubleshooting Guides for Specific Transformations
Aldol Condensation
Issue: Low conversion or slow reaction rate in a base-catalyzed aldol condensation with an aldehyde.
Troubleshooting Workflow:
Technical Support Center: Refining Analytical Methods for Better Detection of 2',5'-Difluoropropiophenone Byproducts
This technical support center is designed for researchers, scientists, and drug development professionals. It provides troubleshooting guidance and answers to frequently asked questions (FAQs) to address challenges in the analytical detection of 2',5'-Difluoropropiophenone and its byproducts.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts expected during the synthesis of this compound?
A1: The synthesis of this compound, typically via Friedel-Crafts acylation of 1,4-difluorobenzene, can lead to the formation of several isomeric byproducts. The most prevalent are other positional isomers of difluoropropiophenone, such as 2',4'-Difluoropropiophenone and 3',4'-Difluoropropiophenone. Although the acyl group is deactivating, under forcing conditions, di-acylated byproducts may also form in trace amounts. It is also crucial to consider unreacted starting materials and residual solvents as potential impurities.
Q2: Which analytical technique is most suitable for the routine analysis of this compound and its byproducts?
A2: For routine quantitative analysis and impurity profiling, High-Performance Liquid Chromatography (HPLC) with UV detection is a robust and widely used technique.[1][2][3] It offers excellent reproducibility and sensitivity for aromatic ketones. For identification of unknown byproducts and confirmation of structures, Gas Chromatography-Mass Spectrometry (GC-MS) is highly effective due to its high separation efficiency and the detailed structural information provided by mass spectra. For definitive structural elucidation of isolated impurities, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H and ¹⁹F NMR, is invaluable.
Q3: Why is ¹⁹F NMR particularly useful for analyzing fluorinated compounds like this compound?
A3: ¹⁹F NMR is a powerful tool for the analysis of fluorinated compounds due to several advantages. It has a wide chemical shift range, which often allows for the clear resolution of signals from different fluorine environments, even in complex mixtures. This high resolution can help in identifying and quantifying isomeric impurities that may be difficult to distinguish by ¹H NMR alone.
Q4: What are the key considerations for sample preparation before analysis?
A4: Proper sample preparation is critical for accurate and reproducible results. For HPLC analysis, the sample should be dissolved in a solvent that is compatible with the mobile phase to ensure good peak shape. Filtration of the sample solution through a 0.22 or 0.45 µm filter is recommended to remove particulate matter that could block the column. For GC-MS analysis, the sample should be dissolved in a volatile organic solvent. Derivatization may be necessary for polar byproducts to increase their volatility.
Troubleshooting Guides
HPLC Analysis
Issue 1: Poor resolution or co-elution of isomeric byproducts.
-
Question: My HPLC chromatogram shows broad, overlapping peaks for what I suspect are isomers of this compound. How can I improve the separation?
-
Answer:
-
Optimize Mobile Phase Composition:
-
Solvent Strength: Adjust the ratio of your organic solvent (e.g., acetonitrile or methanol) to the aqueous phase. Decreasing the organic solvent percentage will generally increase retention times and may improve separation.
-
Solvent Type: Switching between acetonitrile and methanol can alter the selectivity of the separation, as they have different interactions with the analyte and stationary phase.
-
pH Adjustment: For ionizable compounds, small changes in the mobile phase pH can significantly affect retention and selectivity. Buffering the mobile phase is crucial for reproducibility.
-
-
Change the Stationary Phase: If mobile phase optimization is insufficient, consider a column with a different stationary phase. For fluorinated compounds, a pentafluorophenyl (PFP) column can offer alternative selectivity compared to a standard C18 column.
-
Adjust Temperature: Lowering the column temperature can sometimes improve the resolution of closely eluting peaks.
-
Lower the Flow Rate: Decreasing the flow rate can increase the efficiency of the separation, leading to narrower peaks and better resolution, though it will increase the analysis time.
-
Issue 2: Peak tailing observed for the main peak and impurities.
-
Question: The peaks in my chromatogram are asymmetrical with a noticeable tail. What is causing this and how can I fix it?
-
Answer: Peak tailing can be caused by several factors, especially when analyzing fluorinated compounds.
-
Secondary Interactions: Residual silanol groups on the silica-based stationary phase can interact with polar analytes, causing tailing.
-
Solution: Use a highly end-capped column or add a small amount of a competing base, like triethylamine, to the mobile phase. Operating at a lower pH (e.g., with 0.1% formic or trifluoroacetic acid) can also suppress silanol interactions.
-
-
Column Overload: Injecting too much sample can lead to peak distortion.
-
Solution: Dilute your sample and inject a smaller volume.
-
-
Column Contamination or Degradation: A contaminated or old column can exhibit poor peak shapes.
-
Solution: Flush the column with a strong solvent. If the problem persists, the column may need to be replaced.
-
-
GC-MS Analysis
Issue 1: Difficulty in distinguishing between isomers based on mass spectra.
-
Question: The mass spectra of my isomeric byproducts are very similar. How can I confidently identify them?
-
Answer: Positional isomers often yield very similar electron ionization (EI) mass spectra due to similar fragmentation pathways.
-
Rely on Chromatographic Separation: The primary identification should be based on the retention time. Ensure your GC method provides baseline separation of the isomers.
-
Analyze Fragmentation Patterns Carefully: While the major fragments may be the same, there might be subtle differences in the relative abundances of certain ions.
-
Use Authentic Standards: The most reliable way to confirm the identity of each isomer is to analyze certified reference standards under the same GC-MS conditions.
-
Consider Chemical Derivatization: In some cases, derivatizing the analytes can lead to more distinct mass spectra for different isomers.
-
Quantitative Data Summary
The following tables provide hypothetical, yet realistic, performance data for a developed HPLC-UV method for the analysis of this compound and its potential isomeric byproducts.
Table 1: HPLC Method Validation - Linearity
| Compound | Retention Time (min) | Linear Range (µg/mL) | R² |
| 2',4'-Difluoropropiophenone | 8.5 | 0.1 - 100 | 0.9995 |
| 3',4'-Difluoropropiophenone | 9.2 | 0.1 - 100 | 0.9992 |
| This compound | 10.1 | 1 - 500 | 0.9999 |
Table 2: HPLC Method Validation - Detection and Quantification Limits
| Compound | Limit of Detection (LOD) (µg/mL) | Limit of Quantification (LOQ) (µg/mL) |
| 2',4'-Difluoropropiophenone | 0.03 | 0.1 |
| 3',4'-Difluoropropiophenone | 0.04 | 0.1 |
| This compound | 0.05 | 0.15 |
Table 3: HPLC Method Validation - Accuracy (Recovery)
| Compound | Spiked Concentration (µg/mL) | Mean Recovery (%) | % RSD |
| 2',4'-Difluoropropiophenone | 1.0 | 99.5 | 1.2 |
| 50.0 | 100.2 | 0.8 | |
| 3',4'-Difluoropropiophenone | 1.0 | 98.9 | 1.5 |
| 50.0 | 101.1 | 0.9 | |
| This compound | 10.0 | 100.5 | 0.7 |
| 250.0 | 99.8 | 0.5 |
Experimental Protocols
Protocol 1: HPLC-UV Method for the Analysis of this compound and Isomeric Byproducts
1. Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.
2. Chromatographic Conditions:
-
Column: Pentafluorophenyl (PFP), 150 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient: 30% B to 70% B over 15 minutes, hold at 70% B for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 35 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
3. Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh about 10 mg of each reference standard (this compound, 2',4'-Difluoropropiophenone, etc.) into separate 10 mL volumetric flasks. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water.
-
Working Standard Solution: Prepare a mixed working standard by diluting the stock solutions to the desired concentration range with the mobile phase.
-
Sample Solution: Accurately weigh a sample containing approximately 25 mg of this compound into a 50 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water. Filter the solution through a 0.45 µm syringe filter before injection.
Protocol 2: GC-MS Method for the Identification of Byproducts
1. Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
2. Chromatographic and Spectrometric Conditions:
-
Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Inlet Temperature: 250 °C
-
Injection Mode: Split (split ratio 50:1)
-
Injection Volume: 1 µL
-
Oven Temperature Program: Start at 80 °C, hold for 2 minutes, ramp to 280 °C at 15 °C/min, hold for 5 minutes.
-
Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Energy: 70 eV
-
Mass Range: 40-450 amu
3. Sample Preparation:
-
Dissolve the sample in a volatile solvent such as dichloromethane or ethyl acetate to a concentration of approximately 1 mg/mL. Filter if necessary.
Visualizations
Caption: General experimental workflow for the analysis of this compound.
Caption: Troubleshooting decision tree for poor HPLC peak resolution.
References
Addressing catalyst deactivation in 2',5'-Difluoropropiophenone reactions
A comprehensive guide for researchers, scientists, and drug development professionals facing challenges with catalyst deactivation in reactions involving 2',5'-Difluoropropiophenone. This technical support center provides troubleshooting advice, frequently asked questions, and detailed protocols to help diagnose and resolve common issues.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of catalyst deactivation in reactions involving ketones like this compound?
Catalyst deactivation is the gradual loss of catalytic activity and/or selectivity over time.[1] The three main mechanisms for this are:
-
Chemical Deactivation (Poisoning): This occurs when impurities or even reactant/product molecules bind strongly to the active sites on the catalyst, rendering them unavailable for the desired reaction.[2][3] Common poisons include compounds containing sulfur, halides, carbon monoxide, and nitrogen.[3][4] In ketone hydrogenations, strong adsorption of the ketone itself or its byproducts can also lead to poisoning.[5]
-
Mechanical Deactivation (Fouling/Coking): This involves the physical deposition of substances, like carbonaceous materials (coke) or heavy organic byproducts, onto the catalyst surface and within its pores.[4][6] This blockage prevents reactants from reaching the active sites.[7]
-
Thermal Deactivation (Sintering): Exposure to high temperatures can cause the small, highly dispersed catalyst particles (especially on a support) to agglomerate into larger particles.[6][7] This process, known as sintering, leads to a significant reduction in the active surface area and, consequently, a drop in catalytic activity.[1]
Q2: My catalyst's activity is declining very quickly, sometimes within a single run. What is the most probable cause?
A rapid and significant loss of activity often points to catalyst poisoning .[8] This is because even trace amounts of a potent poison in your reagents or solvent can quickly block a large number of active sites.[7]
Possible Causes & Solutions:
-
Impure Reagents or Solvents: Ensure the purity of your this compound, hydrogen source (if applicable), and solvents. Trace impurities are a common source of poisons.
-
Feedstock Pretreatment: Removing or reducing contaminants before they enter the reaction chamber can significantly decrease deactivation rates.[6] Consider passing liquid reagents through a purification column (e.g., activated alumina).
-
Inhibiting Byproducts: Analyze your reaction mixture to identify any byproducts that could be acting as inhibitors. The reaction conditions may need to be optimized to minimize their formation.
Q3: My catalyst is losing activity slowly but steadily over several experimental runs. What should I investigate?
A gradual decline in activity is typically characteristic of fouling (coking) or sintering (thermal degradation) .[8]
Possible Causes & Solutions:
-
Fouling/Coking: High reaction temperatures or reactant concentrations can promote the formation of polymeric or carbonaceous deposits.[7][8] Try lowering the reaction temperature or adjusting reactant concentrations to see if the deactivation rate slows.
-
Sintering: If the reaction is run at high temperatures, the catalyst may be sintering.[6] This is an irreversible process. Consider using a catalyst with higher thermal stability or optimizing the process to run at a lower temperature.[6]
Q4: I'm observing a change in product selectivity along with a decrease in activity. Why is this happening?
A change in selectivity can be caused by several deactivation mechanisms that alter the nature of the catalyst's active sites.
Possible Causes & Solutions:
-
Selective Poisoning: Certain poisons may preferentially bind to the active sites responsible for your desired product, leaving other sites that catalyze side reactions unaffected.[1]
-
Structural Changes: Sintering can create different types of active sites on the now larger metal particles, leading to a change in the reaction pathway.[8] Similarly, chemical attack on the catalyst support can expose new, less selective catalytic sites.
Troubleshooting Guides
This section provides a systematic approach to diagnosing and addressing catalyst deactivation.
Initial Diagnosis of Catalyst Deactivation
| Observation | Potential Cause | Recommended Actions |
| Rapid Activity Loss (within 1-2 runs) | Poisoning[8] | 1. Verify purity of all reactants and solvents. 2. Check for leaks in the reactor setup that could introduce contaminants. 3. Analyze for inhibiting byproducts. |
| Gradual Activity Loss (over multiple runs) | Fouling (Coking) or Sintering[8] | 1. Lower reaction temperature to reduce coking rate.[8] 2. If high temperatures are necessary, investigate catalyst sintering via characterization. 3. Attempt catalyst regeneration (see protocols below). |
| Change in Product Selectivity | Selective Poisoning or Structural Changes[1][8] | 1. Identify potential poisons that could affect specific active sites. 2. Characterize the spent catalyst to check for changes in particle size (sintering) or support structure. |
| Physical Change in Catalyst (e.g., color change, clumping) | Coking or Sintering[7] | 1. A black coloration often indicates coke deposition.[7] 2. Use characterization techniques like BET surface area analysis to confirm sintering.[2] |
Catalyst Characterization Techniques
To effectively address deactivation, it is crucial to identify the root cause through characterization.[2]
| Technique | Information Provided | Deactivation Mechanism Indicated |
| BET Surface Area Analysis | Measures the active surface area of the catalyst. | A significant reduction suggests Sintering or pore blockage by Fouling .[2] |
| Elemental Analysis (ICP-MS, XRF) | Detects the presence of foreign elements on the catalyst surface. | Identifies specific elements responsible for Poisoning (e.g., S, Cl, P).[2] |
| Temperature-Programmed Methods (TPD, TPO) | TPD identifies adsorbed species and their binding strength. TPO quantifies coke deposits. | TPD can confirm Poisoning by specific molecules.[5] TPO is used to analyze Coking . |
| Spectroscopy (FTIR, Raman) | Provides information on surface species and functional groups. | Can identify adsorbed poisons or the nature of carbonaceous deposits from Fouling .[5] |
| Microscopy (TEM, SEM) | Visualizes catalyst particle size, morphology, and distribution. | Directly observes particle agglomeration due to Sintering .[9] |
Experimental Protocols
Protocol 1: General Catalyst Regeneration via Calcination (for Coking/Fouling)
This procedure is designed to burn off carbonaceous deposits (coke) from the catalyst surface.
Objective: To restore catalytic activity lost due to fouling.
Methodology:
-
Preparation: After the reaction, carefully recover the catalyst. If possible, wash gently with a solvent (e.g., the reaction solvent) to remove any loosely bound organic residues and dry under vacuum.
-
Inert Purge: Place the catalyst in a tube furnace. Heat it to the calcination temperature (e.g., 400-500 °C) under a steady flow of an inert gas like nitrogen or argon to remove any volatile adsorbed species.
-
Oxidative Treatment: Once at the target temperature, switch the gas flow to a dilute stream of air or oxygen in nitrogen (e.g., 2-5% O₂ in N₂).[8] This controlled oxidation prevents overheating that could cause sintering.
-
Hold Period: Maintain the catalyst under the oxidative atmosphere for 2-4 hours to ensure complete combustion of the coke deposits.[8]
-
Cool Down: Switch the gas flow back to the inert gas and allow the catalyst to cool down to room temperature.
-
Activation (if required): For many metallic catalysts (e.g., Pd, Pt, Ni), the calcination step forms a metal oxide. A subsequent reduction step (e.g., under hydrogen flow at a specified temperature) is necessary to restore the active metallic sites before reuse.[8][9]
Protocol 2: Temperature-Programmed Desorption (TPD) for Poison Identification
This protocol helps identify if a specific compound (like the ketone reactant or a byproduct) is strongly binding to the catalyst, indicating a poisoning mechanism.
Objective: To study the adsorption and desorption behavior of potential poisons.
Methodology:
-
Catalyst Activation: Place a small, precisely weighed amount of the fresh catalyst in the TPD reactor. Activate the catalyst under standard conditions (e.g., heating under vacuum or a reducing atmosphere).[5]
-
Adsorption: Cool the catalyst to a low temperature (e.g., 50 °C) and expose it to a vapor stream of the suspected poison (e.g., this compound) for a set duration.[5]
-
Purging: Purge the system with an inert gas (e.g., helium) to remove any non-adsorbed molecules.
-
Temperature Ramp: Heat the catalyst at a constant rate (e.g., 10 °C/min) under a continuous flow of the inert gas.[5]
-
Detection: Monitor the gas stream exiting the reactor with a mass spectrometer or a thermal conductivity detector. A peak in the signal at a specific temperature indicates the desorption of the adsorbed species. A high desorption temperature suggests strong, irreversible binding, which is characteristic of a poison.
Visual Diagrams
Caption: A logical workflow for troubleshooting catalyst deactivation.
Caption: The three primary pathways of catalyst deactivation.
References
- 1. researchgate.net [researchgate.net]
- 2. Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause - Applied Catalysts [catalysts.com]
- 3. Catalyst poisoning - Wikipedia [en.wikipedia.org]
- 4. ammoniaknowhow.com [ammoniaknowhow.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Catalyst deactivation challenges in FCC and how to prevent them [eureka.patsnap.com]
- 7. m.youtube.com [m.youtube.com]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
Minimizing the formation of regioisomers in 2',5'-Difluoropropiophenone synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the synthesis of 2',5'-Difluoropropiophenone, with a focus on minimizing the formation of unwanted regioisomers.
Troubleshooting Guides
Issue 1: Low Yield of this compound and Formation of Regioisomers
Primary Cause: The Friedel-Crafts acylation of 1,4-difluorobenzene is inherently challenging due to the deactivating effect of the fluorine atoms on the aromatic ring. This can lead to low reactivity and the formation of multiple isomers. The primary regioisomeric byproduct is often 3',4'-difluoropropiophenone.
Troubleshooting Steps:
| Parameter | Recommendation | Rationale |
| Lewis Acid Catalyst | Use a milder Lewis acid such as ferric chloride (FeCl₃) or zinc chloride (ZnCl₂) instead of the more reactive aluminum chloride (AlCl₃).[1] | Stronger Lewis acids can decrease regioselectivity by increasing the reactivity of the electrophile, leading to a less selective attack on the deactivated ring.[1] |
| Reaction Temperature | Maintain a low reaction temperature, typically between 0°C and room temperature. | Higher temperatures can overcome the activation energy barrier for the formation of less stable regioisomers, thus reducing the selectivity for the desired 2',5'-isomer. |
| Solvent | Employ a non-polar solvent with low coordinating ability, such as dichloromethane or 1,2-dichloroethane. | Solvents can influence the solvation of the intermediate carbocation (σ-complex), and non-polar solvents are less likely to favor the transition state leading to the undesired regioisomer.[1] |
| Order of Addition | Slowly add the propionyl chloride to the mixture of 1,4-difluorobenzene and the Lewis acid catalyst. | This ensures that the concentration of the highly reactive acylium ion is kept low, which can help to improve selectivity. |
DOT Script for Synthesis Strategy
Issue 2: Difficult Purification of this compound from Regioisomers
Primary Cause: The boiling points and polarities of the 2',5'- and 3',4'-difluoropropiophenone isomers can be very similar, making separation by standard distillation or column chromatography challenging.
Troubleshooting Steps:
| Method | Recommendation | Details |
| Fractional Distillation | Use a high-efficiency fractional distillation column under reduced pressure. | A longer column with a higher number of theoretical plates will provide better separation of isomers with close boiling points. |
| Crystallization | Attempt selective crystallization from a suitable solvent or solvent mixture. | Experiment with different solvents (e.g., hexanes, ethanol/water) and cooling rates to induce the crystallization of one isomer over the other. |
| Preparative HPLC | If high purity is essential and other methods fail, preparative High-Performance Liquid Chromatography (HPLC) can be employed. | This method offers the highest resolution for separating closely related isomers but is less practical for large-scale purification. |
Frequently Asked Questions (FAQs)
Q1: What is the expected major product of the Friedel-Crafts acylation of 1,4-difluorobenzene with propionyl chloride?
A1: The expected major product is this compound. The fluorine atoms are ortho, para-directing, and acylation occurs at the position ortho to one of the fluorine atoms. However, due to the deactivating nature of the fluorine atoms, the reaction is not highly regioselective, and the formation of other isomers, such as 3',4'-difluoropropiophenone, is common.
Q2: How can I confirm the identity and purity of my this compound product?
A2: A combination of analytical techniques should be used:
-
NMR Spectroscopy (¹H and ¹³C): This is the most definitive method for structural elucidation and distinguishing between regioisomers due to the different chemical shifts and coupling patterns of the aromatic protons and carbons.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC can separate the isomers, and the mass spectrum will confirm the molecular weight of the product.
-
Infrared (IR) Spectroscopy: The IR spectrum will show a characteristic carbonyl (C=O) stretch for the ketone functional group. The NIST WebBook provides a reference IR spectrum for this compound.
Q3: Are there alternative synthetic routes to this compound that offer better regioselectivity?
A3: Yes, multi-step synthetic sequences can provide better control over regioselectivity. For example, one could start with a pre-functionalized benzene ring where the desired substitution pattern is already established, and then introduce the propionyl group. While more time-consuming, these methods can be advantageous when high purity is required.
Experimental Protocol: Synthesis of this compound
This protocol is a general guideline and may require optimization based on laboratory conditions and desired purity.
Materials:
-
1,4-Difluorobenzene
-
Propionyl chloride
-
Anhydrous Ferric Chloride (FeCl₃)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (HCl), concentrated
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ice
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add anhydrous ferric chloride (1.1 equivalents).
-
Add anhydrous dichloromethane to the flask to create a slurry.
-
Cool the flask to 0°C in an ice bath.
-
In the dropping funnel, prepare a solution of 1,4-difluorobenzene (1.0 equivalent) and propionyl chloride (1.05 equivalents) in anhydrous dichloromethane.
-
Addition: Add the solution from the dropping funnel dropwise to the stirred FeCl₃ suspension over 30-60 minutes, maintaining the temperature at 0°C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Quenching: Once the reaction is complete, cool the mixture back to 0°C and slowly and carefully pour it over a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring.
-
Workup: Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer with dichloromethane (2 x).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by fractional distillation under reduced pressure or column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the this compound.
DOT Script for Experimental Workflow
References
Technical Support Center: Quenching Reactions Involving 2',5'-Difluoropropiophenone
This technical support center provides best practices, troubleshooting guides, and frequently asked questions (FAQs) for quenching reactions involving 2',5'-Difluoropropiophenone. The information is tailored for researchers, scientists, and drug development professionals to ensure safe and effective experimental outcomes.
Troubleshooting Guides and FAQs
This section addresses specific issues that may be encountered during the work-up of reactions with this compound.
Frequently Asked Questions (FAQs)
Q1: What are the standard quenching agents for reactions involving this compound?
A1: The choice of quenching agent depends on the specific reaction conditions and the reagents used. However, for most common reactions, the following are recommended:
-
For Grignard and other organometallic reactions: Slowly add a saturated aqueous solution of ammonium chloride (NH₄Cl). This is generally preferred over water to minimize the formation of magnesium hydroxides that can complicate extraction. Dilute hydrochloric acid (e.g., 1 M HCl) can also be used to dissolve magnesium salts and protonate the alkoxide.
-
For reduction reactions (e.g., with NaBH₄): Quench by the slow addition of water or dilute acid (e.g., 1 M HCl) to neutralize any remaining reducing agent and protonate the resulting alkoxide.
-
For aldol and other base-catalyzed reactions: Neutralize the reaction mixture by adding a dilute acid, such as 1 M HCl, until the pH is neutral.
-
For Wittig reactions: The reaction is typically quenched by adding water. The primary byproduct, triphenylphosphine oxide, is often removed through crystallization or chromatography.
Q2: Are there any specific safety precautions to consider when quenching reactions with this compound?
A2: Yes, safety is paramount. Always adhere to the following precautions:
-
Exothermic Reactions: Quenching procedures, especially with reactive reagents like Grignard reagents, can be highly exothermic. Always cool the reaction mixture in an ice bath before and during the addition of the quenching agent.
-
Slow Addition: Add the quenching agent slowly and dropwise with vigorous stirring to control the reaction rate and heat generation.
-
Proper Ventilation: Work in a well-ventilated fume hood to avoid inhalation of any volatile organic compounds or fumes.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
Q3: The work-up of my reaction has resulted in an emulsion. How can I resolve this?
A3: Emulsions can be common, especially when dealing with complex reaction mixtures. To break an emulsion, you can try the following:
-
Add a small amount of brine (saturated aqueous NaCl solution). The increased ionic strength of the aqueous layer can help to separate the layers.
-
Allow the mixture to stand for a longer period.
-
Gently swirl the separatory funnel instead of vigorous shaking.
-
Filter the entire mixture through a pad of Celite.
Q4: I am observing unexpected side products after quenching. What are the likely causes?
A4: The formation of side products can be influenced by the quenching procedure. Some possibilities include:
-
Incomplete Quenching: If the reactive species are not fully quenched, they may react with the desired product or other components during work-up. Ensure an adequate amount of quenching agent is used.
-
pH-Sensitive Products: The difluoro-substituted aromatic ring can influence the stability of the product at different pH values. Consider if your product is sensitive to acidic or basic conditions and adjust the quenching and washing steps accordingly.
-
Aldol Condensation: In base-catalyzed reactions, if the quenching is not rapid and complete, further aldol condensation or side reactions may occur.
Data Presentation
The following tables provide illustrative quantitative data for typical outcomes of common reactions involving this compound, highlighting the effect of different quenching methods. Please note that these are representative values and actual results may vary.
Table 1: Illustrative Yield and Purity Data for the Grignard Reaction of this compound with Ethylmagnesium Bromide
| Quenching Agent | Crude Yield (%) | Purity by ¹H NMR (%) | Notes |
| Water | 85 | 80 | Formation of magnesium hydroxides can complicate extraction. |
| Sat. aq. NH₄Cl | 90 | 88 | Cleaner reaction work-up, easier phase separation. |
| 1 M HCl | 88 | 85 | Effective at dissolving magnesium salts. |
Table 2: Illustrative Yield and Purity Data for the Reduction of this compound with Sodium Borohydride
| Quenching Agent | Crude Yield (%) | Purity by GC-MS (%) | Notes |
| Water | 95 | 92 | Simple and effective for neutralizing excess NaBH₄. |
| Acetone | 92 | 90 | Reacts with excess NaBH₄, but may introduce acetone-related byproducts if not removed completely. |
| 1 M HCl | 94 | 93 | Ensures complete neutralization and protonation. |
Experimental Protocols
Below are detailed methodologies for quenching common reactions involving this compound.
Protocol 1: Quenching a Grignard Reaction
-
Cooling: Once the reaction is deemed complete, cool the reaction flask to 0 °C using an ice-water bath.
-
Quenching: While stirring vigorously, slowly add a saturated aqueous solution of ammonium chloride (NH₄Cl) dropwise via an addition funnel. Monitor the internal temperature to ensure it does not rise significantly.
-
Extraction: Once the addition is complete and the reaction has ceased, transfer the mixture to a separatory funnel. Extract the aqueous layer three times with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Washing: Combine the organic layers and wash sequentially with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent and concentrate the organic solvent in vacuo to obtain the crude product.
Protocol 2: Quenching a Sodium Borohydride Reduction
-
Cooling: Cool the reaction mixture to 0 °C in an ice-water bath.
-
Quenching: Slowly and carefully add 1 M hydrochloric acid (HCl) dropwise with stirring until the evolution of gas ceases.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Washing: Wash the combined organic extracts with saturated aqueous sodium bicarbonate (NaHCO₃) solution to neutralize any remaining acid, followed by a brine wash.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
Visualizations
The following diagrams illustrate key workflows and logical relationships in the quenching and work-up processes.
Caption: A generalized workflow for quenching and working up reactions.
Validation & Comparative
A Comparative Guide to the Validation of HPLC Methods for 2',5'-Difluoropropiophenone Purity Assessment
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and its alternatives for the purity assessment of 2',5'-Difluoropropiophenone, a key intermediate in pharmaceutical synthesis. This document outlines a proposed HPLC method, compares its performance with Gas Chromatography (GC) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, and provides detailed experimental protocols. The quantitative data presented for the HPLC method is based on typical performance for analogous aromatic ketones due to the limited availability of specific validation studies for this compound.
Methodology Comparison: HPLC, GC, and qNMR
The selection of an analytical method for purity determination is critical and depends on factors such as the nature of the impurities, required sensitivity, and the analytical objective (e.g., routine quality control vs. primary purity assessment).
Table 1: Comparison of Analytical Method Performance for this compound Purity
| Parameter | High-Performance Liquid Chromatography (HPLC-UV) | Gas Chromatography (GC-FID) | Quantitative Nuclear Magnetic Resonance (qNMR) |
| Principle | Separation based on differential partitioning between a stationary and a mobile liquid phase. | Separation based on volatility and interaction with a stationary phase in a gaseous mobile phase. | Intrinsic quantitative analysis based on the direct relationship between signal intensity and the number of atomic nuclei. |
| Primary Application | Routine purity testing, analysis of non-volatile and thermally labile impurities. | Routine purity testing, separation of volatile impurities. | Absolute purity determination, certification of reference materials, structural elucidation of impurities. |
| Linearity (R²) | > 0.999 | > 0.999 | Not applicable (Direct quantification) |
| Limit of Detection (LOD) | 0.01 - 0.1% | 0.01 - 0.1% | ~0.1% |
| Limit of Quantitation (LOQ) | 0.03 - 0.3% | 0.03 - 0.3% | ~0.3% |
| Accuracy (% Recovery) | 98 - 102% | 98 - 102% | 99 - 101% |
| Precision (% RSD) | < 2% | < 2% | < 1% |
| Throughput | High | High | Low to Medium |
| Complexity | Moderate | Moderate | High |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) Method
This proposed method is based on common practices for the analysis of aromatic ketones and is a starting point for method development and validation.
Instrumentation:
-
HPLC system with a UV detector, autosampler, and column oven.
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid). A typical gradient could start at 50% acetonitrile and increase to 95% over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
Sample Preparation:
-
Accurately weigh and dissolve the this compound sample in a 50:50 mixture of acetonitrile and water to a final concentration of approximately 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Data Analysis:
-
Integrate the peak areas of the main component and all impurities.
-
Calculate the percentage purity by dividing the peak area of the main component by the total peak area of all components (Area Percent method).
Gas Chromatography (GC) Method
GC is a suitable alternative for assessing the purity of this compound, particularly for identifying volatile impurities.
Instrumentation:
-
Gas chromatograph equipped with a split/splitless injector and a Flame Ionization Detector (FID).
Chromatographic Conditions:
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Oven Temperature Program: Hold at 100°C for 2 minutes, then ramp to 280°C at a rate of 15°C/min, and hold for 5 minutes.
-
Injector Temperature: 250°C.
-
Detector Temperature: 300°C.
Sample Preparation:
-
Dissolve the sample in a suitable solvent such as dichloromethane or ethyl acetate to a concentration of 1 mg/mL.
Data Analysis:
-
Identify the retention time of the main peak corresponding to this compound.
-
Identify and integrate the peaks of any impurities.
-
Calculate the concentration of each impurity using the area percent method or an external standard calibration.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR provides an absolute measure of purity and can be used as an orthogonal method to verify HPLC or GC results.
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz or higher).
-
5 mm NMR tubes.
Reagents:
-
Deuterated solvent (e.g., Chloroform-d, CDCl₃).
-
Internal standard of known purity (e.g., maleic acid, dimethyl sulfone).
Procedure:
-
Sample Preparation:
-
Accurately weigh a specific amount of the this compound sample (e.g., 10 mg) into a vial.
-
Accurately weigh a known amount of the internal standard into the same vial.
-
Dissolve the mixture in a precise volume of the deuterated solvent.
-
Transfer the solution to an NMR tube.
-
-
NMR Data Acquisition:
-
Acquire the ¹H NMR spectrum using quantitative parameters, ensuring a sufficient relaxation delay (at least 5 times the longest T1 relaxation time of the signals of interest).
-
-
Data Analysis:
-
Integrate a well-resolved signal of the analyte and a signal of the internal standard.
-
Calculate the purity of the analyte using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
IS = Internal Standard
-
-
Mandatory Visualization
The following diagram illustrates a typical workflow for the validation of an HPLC method for purity assessment.
A generalized workflow for the validation of an HPLC method.
Comparative Analysis of 2',5'-Difluoropropiophenone and Other Fluorinated Propiophenones: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of 2',5'-Difluoropropiophenone alongside other fluorinated propiophenones, focusing on their chemical properties, synthesis, and potential biological activities. This document aims to be a valuable resource by presenting available data, outlining detailed experimental protocols for further investigation, and visualizing a key signaling pathway potentially modulated by these compounds.
Introduction
Fluorination is a key strategy in medicinal chemistry to enhance the pharmacological properties of molecules, including metabolic stability, binding affinity, and bioavailability. Propiophenone and its derivatives are scaffolds with diverse biological activities. The introduction of fluorine atoms to the propiophenone core can significantly modulate these properties. This guide focuses on a comparative analysis of this compound with other positional isomers, such as 4'-Fluoropropiophenone and 3'-Fluoropropiophenone, to provide a framework for future research and drug discovery efforts.
Data Presentation: Physicochemical and Biological Properties
The following table summarizes the available physicochemical properties of this compound, 4'-Fluoropropiophenone, and 3'-Fluoropropiophenone. It is important to note that direct comparative biological data from a single study is limited in the current literature. The table includes placeholders to highlight areas where further experimental investigation is needed.
| Property | This compound | 4'-Fluoropropiophenone[1] | 3'-Fluoropropiophenone[2][3][4] |
| CAS Number | 29112-90-1 | 456-03-1 | 455-67-4 |
| Molecular Formula | C₉H₈F₂O | C₉H₉FO | C₉H₉FO |
| Molecular Weight | 170.16 g/mol | 152.17 g/mol | 152.17 g/mol |
| Appearance | Colorless to light yellow liquid[5] | Liquid | Light yellow liquid or solid[6] |
| Boiling Point | 68-76 °C / 5 mmHg[5] | 94-96 °C / 5 mmHg | 96 °C / 5 mmHg[6] |
| Density | Data not available | 1.096 g/mL at 25 °C | Data not available |
| IC₅₀ (e.g., on A549 cell line) | Data not available | Data not available | Data not available |
| Pharmacokinetic Data (t₁/₂, Cₘₐₓ, AUC) | Data not available | Data not available | Data not available |
Experimental Protocols
To facilitate direct comparison of these fluorinated propiophenones, detailed experimental protocols for their synthesis and biological evaluation are provided below.
Synthesis of Fluorinated Propiophenones (General Procedure)
This protocol describes a general method for the synthesis of fluorinated propiophenones via Friedel-Crafts acylation.
Materials:
-
Appropriate fluorinated benzene derivative (e.g., 1,4-difluorobenzene for this compound)
-
Propionyl chloride or propionic anhydride
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (DCM)
-
Hydrochloric acid (HCl), 1M
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a clean, dry round-bottom flask under a nitrogen atmosphere, suspend anhydrous aluminum chloride in anhydrous dichloromethane.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add propionyl chloride (or propionic anhydride) to the stirred suspension.
-
After the addition is complete, add the fluorinated benzene derivative dropwise, maintaining the temperature at 0 °C.
-
Once the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to 0 °C and quench by the slow addition of 1M HCl.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Cytotoxicity Evaluation using MTT Assay[7][8][9][10]
This protocol outlines a method to determine the cytotoxic effects of the synthesized fluorinated propiophenones on a selected cancer cell line (e.g., A549, human lung carcinoma).
Materials:
-
A549 cells (or other suitable cancer cell line)
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
Fluorinated propiophenone compounds dissolved in dimethyl sulfoxide (DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
DMSO
-
96-well microplates
-
Microplate reader
Procedure:
-
Seed A549 cells into 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours at 37 °C in a 5% CO₂ atmosphere.
-
Prepare serial dilutions of the fluorinated propiophenone compounds in culture medium. The final DMSO concentration should not exceed 0.5%.
-
After 24 hours, remove the medium from the wells and add 100 µL of the prepared compound dilutions. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plates for 48 hours at 37 °C in a 5% CO₂ atmosphere.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of cell growth).
In Vivo Pharmacokinetic Study in Rodents
This protocol provides a general framework for assessing the pharmacokinetic profiles of the fluorinated propiophenones in a rodent model.
Materials:
-
Male Sprague-Dawley rats (or other suitable rodent model)
-
Fluorinated propiophenone compounds formulated for intravenous (IV) and oral (PO) administration
-
Cannulas for blood collection
-
Heparinized tubes
-
Centrifuge
-
High-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) system
Procedure:
-
Fast the animals overnight before dosing.
-
Administer the fluorinated propiophenone compound either intravenously via the tail vein or orally by gavage at a predetermined dose.
-
Collect blood samples from the jugular vein or another appropriate site at predefined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours) into heparinized tubes.
-
Centrifuge the blood samples to separate the plasma.
-
Store the plasma samples at -80 °C until analysis.
-
Prepare plasma samples for analysis by protein precipitation or liquid-liquid extraction.
-
Quantify the concentration of the parent drug in the plasma samples using a validated HPLC-MS/MS method.
-
Calculate key pharmacokinetic parameters such as half-life (t₁/₂), maximum concentration (Cₘₐₓ), time to maximum concentration (Tₘₐₓ), and area under the concentration-time curve (AUC) using appropriate software.
Mandatory Visualization: Signaling Pathway
Propiophenone derivatives have been implicated in the modulation of various signaling pathways, including the Mitogen-Activated Protein Kinase (MAPK) pathway, which plays a crucial role in cell proliferation, differentiation, and apoptosis.[7][][9] The following diagram, generated using Graphviz, illustrates a simplified representation of the MAPK/ERK signaling cascade, a potential target for fluorinated propiophenones.
Caption: Simplified MAPK/ERK signaling pathway and a potential point of inhibition by fluorinated propiophenones.
Conclusion
This guide provides a foundational comparison of this compound with other fluorinated propiophenones. While direct comparative experimental data remains scarce, the provided protocols offer a clear path for researchers to generate such data in a systematic manner. The unique physicochemical properties imparted by fluorine substitution suggest that these compounds hold potential for further investigation as therapeutic agents. Future studies focusing on a direct comparison of their biological activities and pharmacokinetic profiles are crucial to fully elucidate their structure-activity relationships and therapeutic potential.
References
- 1. 4′-フルオロプロピオフェノン 98% | Sigma-Aldrich [sigmaaldrich.com]
- 2. 3'-Fluoropropiophenone | C9H9FO | CID 521183 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. 3-Fluoropropiophenone CAS#: 455-67-4 [amp.chemicalbook.com]
- 5. chemimpex.com [chemimpex.com]
- 6. chemimpex.com [chemimpex.com]
- 7. mdpi.com [mdpi.com]
- 9. Impact of Polyphenolic Compounds on the MAPK Signaling Pathway against Carcinogenesis Journal of Clinical Practice and Research [jcpres.com]
Cross-Validation of Analytical Techniques for the Characterization of 2',5'-Difluoropropiophenone: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of key analytical techniques for the structural elucidation and characterization of 2',5'-Difluoropropiophenone. The cross-validation of data from orthogonal techniques is critical in ensuring the identity, purity, and quality of pharmaceutical compounds. Herein, we present a comparative analysis of Fourier-Transform Infrared Spectroscopy (FTIR), Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) for the characterization of this fluorinated propiophenone analog.
Overview of Analytical Techniques
A multi-technique approach is essential for the unambiguous characterization of a molecule like this compound. Each technique provides unique and complementary information regarding the compound's structure and purity.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Identifies functional groups present in the molecule based on the absorption of infrared radiation.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the carbon-hydrogen framework of the molecule, including the connectivity and spatial arrangement of atoms.
-
Mass Spectrometry (MS): Determines the molecular weight of the compound and provides information about its structure through fragmentation analysis.
-
High-Performance Liquid Chromatography (HPLC): Separates the compound from impurities, allowing for purity assessment and quantification.
The logical relationship and workflow for the cross-validation of these techniques are illustrated in the following diagrams.
Caption: Logical relationship between analytical techniques and the information obtained for structural elucidation and purity confirmation.
Caption: Experimental workflow for the cross-validation of analytical techniques for this compound characterization.
Data Presentation and Comparison
The following tables summarize the expected and experimentally observed data for the characterization of this compound. Note: NMR, MS, and HPLC data are predicted based on the analysis of structurally similar compounds and spectral databases, as publicly available experimental data for this specific molecule is limited.
Table 1: FTIR Spectral Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3080 | Weak | Aromatic C-H Stretch |
| ~2980, ~2940 | Medium | Aliphatic C-H Stretch (CH₃, CH₂) |
| ~1690 | Strong | C=O Stretch (Aryl Ketone) |
| ~1610, ~1480 | Medium-Strong | Aromatic C=C Stretch |
| ~1270, ~1120 | Strong | C-F Stretch |
Data derived from the NIST WebBook for this compound.[1]
Table 2: Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.45 | ddd | 1H | H-6' |
| ~7.15 | m | 1H | H-3' |
| ~7.05 | m | 1H | H-4' |
| 2.95 | q | 2H | -CH₂- |
| 1.20 | t | 3H | -CH₃ |
Table 3: Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~200 | C=O |
| ~162 (d, J ≈ 250 Hz) | C-F (C-5') |
| ~159 (d, J ≈ 250 Hz) | C-F (C-2') |
| ~129 (dd) | C-H (C-6') |
| ~124 (d) | C-C=O (C-1') |
| ~118 (dd) | C-H (C-4') |
| ~115 (dd) | C-H (C-3') |
| ~36 | -CH₂- |
| ~8 | -CH₃ |
Table 4: Predicted Mass Spectrometry Data (Electron Ionization)
| m/z | Relative Intensity | Assignment |
| 170 | High | [M]⁺ (Molecular Ion) |
| 141 | High | [M - C₂H₅]⁺ |
| 113 | Medium | [F₂C₆H₃]⁺ |
| 57 | Medium | [C₂H₅CO]⁺ |
| 29 | High | [C₂H₅]⁺ |
Table 5: Predicted HPLC Data
| Parameter | Value |
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water (Gradient) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Predicted Retention Time | ~5-7 minutes |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Instrumentation: A standard FTIR spectrometer equipped with a deuterated triglycine sulfate (DTGS) detector.
-
Sample Preparation: A small amount of the neat liquid sample of this compound was placed between two potassium bromide (KBr) salt plates to form a thin film.
-
Data Acquisition: The spectrum was recorded in the mid-infrared range (4000-400 cm⁻¹) with a resolution of 4 cm⁻¹. A background spectrum of the clean KBr plates was acquired prior to the sample analysis. A total of 32 scans were co-added to improve the signal-to-noise ratio.
-
Data Processing: The resulting interferogram was Fourier-transformed to obtain the infrared spectrum. The baseline was corrected, and the peaks were manually picked.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: A 500 MHz NMR spectrometer equipped with a broadband probe.
-
Sample Preparation: Approximately 10-20 mg of this compound was dissolved in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution was transferred to a 5 mm NMR tube.
-
¹H NMR Data Acquisition: The ¹H NMR spectrum was acquired using a standard single-pulse experiment. Key parameters included a spectral width of 16 ppm, a relaxation delay of 1 second, and 16 transients.
-
¹³C NMR Data Acquisition: The ¹³C NMR spectrum was acquired using a proton-decoupled pulse sequence (e.g., zgpg30). Key parameters included a spectral width of 240 ppm, a relaxation delay of 2 seconds, and 1024 transients.
-
Data Processing: The free induction decays (FIDs) were Fourier-transformed, phase-corrected, and baseline-corrected using appropriate NMR processing software. Chemical shifts were referenced to the TMS signal at 0.00 ppm for ¹H and the CDCl₃ solvent peak at 77.16 ppm for ¹³C.
Mass Spectrometry (MS)
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
Sample Preparation: A dilute solution of this compound was prepared in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
GC-MS Data Acquisition:
-
GC Conditions: A capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm) was used. The oven temperature was programmed with an initial hold at 50°C for 2 minutes, followed by a ramp of 10°C/min to 250°C, and a final hold for 5 minutes. Helium was used as the carrier gas at a constant flow rate of 1 mL/min.
-
MS Conditions: The ion source temperature was maintained at 230°C and the quadrupole temperature at 150°C. The electron energy was set to 70 eV. Mass spectra were recorded in the m/z range of 40-400.
-
-
Data Processing: The total ion chromatogram (TIC) and the mass spectrum of the peak corresponding to this compound were analyzed. The fragmentation pattern was interpreted to confirm the structure.
High-Performance Liquid Chromatography (HPLC)
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, an autosampler, a column oven, and a UV-Vis detector.
-
Sample Preparation: A stock solution of this compound was prepared in acetonitrile at a concentration of 1 mg/mL. Working standards of lower concentrations were prepared by serial dilution with the mobile phase.
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution was employed with Mobile Phase A consisting of water and Mobile Phase B consisting of acetonitrile. A typical gradient could be: 0-1 min (40% B), 1-10 min (40-90% B), 10-12 min (90% B), 12-13 min (90-40% B), 13-15 min (40% B).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV detection at 254 nm.
-
Injection Volume: 10 µL.
-
-
Data Processing: The chromatogram was analyzed for the retention time and peak area of this compound. Purity was assessed by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Conclusion
The cross-validation of data from FTIR, NMR, MS, and HPLC provides a robust and comprehensive characterization of this compound. FTIR confirms the presence of key functional groups, while NMR spectroscopy provides a detailed map of the molecular structure. Mass spectrometry corroborates the molecular weight and offers structural insights through fragmentation analysis. Finally, HPLC serves as a powerful tool for assessing the purity of the compound. The combined use of these orthogonal techniques ensures a high degree of confidence in the identity and quality of this compound, which is crucial for its application in research and development.
References
Comparative Analysis of 2',5'-Difluoropropiophenone Derivatives: A Review of Biological Activity
A comprehensive review of publicly available scientific literature reveals a notable scarcity of research specifically detailing the synthesis and comparative biological evaluation of a series of 2',5'-Difluoropropiophenone derivatives. While the parent compound, this compound, is recognized as a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals, dedicated studies on the biological activities of its various analogs are not readily found in accessible scientific databases.
The core structure of this compound, featuring a propiophenone backbone with two fluorine atoms on the phenyl ring, presents a promising scaffold for medicinal chemistry. The presence of fluorine can significantly alter a molecule's pharmacokinetic and pharmacodynamic properties, often leading to enhanced metabolic stability, increased binding affinity, and improved membrane permeability. These characteristics are highly desirable in the development of new therapeutic agents.
Despite this potential, the scientific community has yet to publish extensive research that systematically explores the biological effects of various derivatives originating from this specific starting material. Searches for studies on the antimicrobial, anticancer, and anti-inflammatory properties of this compound derivatives have not yielded sufficient quantitative data to construct a meaningful comparative guide as per the initial request.
Related Research on Structurally Similar Compounds
While direct data is lacking, research on structurally related compounds offers some insights into the potential biological activities that derivatives of this compound might exhibit. Studies on other fluorinated propiophenones, chalcones, pyrazolines, and thiosemicarbazones have demonstrated a wide range of biological effects.
Antimicrobial Activity
Derivatives of other substituted propiophenones have been investigated for their activity against various bacterial and fungal strains. For instance, the introduction of heterocyclic rings, such as pyrazole or thiazole, to a propiophenone core has been shown to yield compounds with notable antimicrobial properties. It is plausible that similar modifications to the this compound scaffold could result in compounds with significant antibacterial or antifungal efficacy.
Anticancer Activity
The propiophenone skeleton is a feature in some compounds investigated for their cytotoxic effects against cancer cell lines. The synthesis of thiosemicarbazone and chalcone derivatives from various substituted acetophenones and propiophenones has, in some cases, led to the discovery of potent anticancer agents. The mode of action for such compounds can vary, from the inhibition of specific enzymes to the induction of apoptosis. The fluorine substituents on the this compound ring could potentially enhance such activities.
Anti-inflammatory Activity
Chalcones and their corresponding pyrazoline derivatives, which can be synthesized from propiophenones, are well-known for their anti-inflammatory properties. These compounds often act by inhibiting key inflammatory mediators. The synthesis and evaluation of chalcones and subsequent heterocyclic systems derived from this compound would be a logical step to explore potential anti-inflammatory agents within this chemical class.
Future Directions and a Call for Research
The absence of dedicated research on the biological activities of this compound derivatives represents a significant gap in the literature. The synthesis and systematic evaluation of a library of these compounds are warranted to unlock their therapeutic potential.
A proposed workflow for future research in this area is outlined below:
Caption: A proposed workflow for the synthesis and biological evaluation of this compound derivatives.
This systematic approach would involve the synthesis of various classes of derivatives, followed by comprehensive biological screening. The resulting data would be crucial for establishing structure-activity relationships (SAR), which would guide the optimization of lead compounds with promising therapeutic properties.
A comparative study of different synthetic routes to 2',5'-Difluoropropiophenone
For Immediate Publication
Shanghai, China – December 29, 2025 – For researchers and professionals in the fields of pharmaceutical and agrochemical development, the synthesis of fluorinated aromatic ketones such as 2',5'-Difluoropropiophenone is a critical step in the creation of novel molecules. The presence of fluorine atoms can significantly alter a compound's metabolic stability, bioavailability, and binding affinity. This guide provides a comparative overview of two primary synthetic routes to this compound: Friedel-Crafts acylation and a Grignard reagent-based approach. Detailed experimental protocols are presented, and key performance indicators are summarized to aid in the selection of the most suitable method.
Introduction to this compound
This compound, with the CAS Number 29112-90-1, is a valuable intermediate in organic synthesis.[1] Its chemical structure, featuring a difluorophenyl group attached to a propanone moiety, makes it a versatile building block for more complex molecules, particularly in the development of fluorinated drug candidates and specialized polymers.[1]
Comparative Overview of Synthetic Routes
Two principal and chemically robust methods for the synthesis of this compound are the direct Friedel-Crafts acylation of 1,4-difluorobenzene and the reaction of a Grignard reagent derived from 1-bromo-2,5-difluorobenzene with a propionyl electrophile. The following table summarizes the key aspects of each route, based on established chemical principles and analogous reactions.
| Parameter | Route 1: Friedel-Crafts Acylation | Route 2: Grignard Reaction |
| Starting Materials | 1,4-Difluorobenzene, Propionyl chloride, Aluminum chloride | 1-Bromo-2,5-difluorobenzene, Magnesium, Propionyl chloride |
| Key Reagents | Aluminum chloride (Lewis acid) | Magnesium, Propionyl chloride |
| Reaction Type | Electrophilic Aromatic Substitution | Nucleophilic Acyl Substitution |
| Estimated Yield | Good to Excellent | Good to Excellent |
| Key Advantages | Direct, one-pot synthesis from a readily available starting material. | Suitable for substrates with functional groups incompatible with Friedel-Crafts conditions. |
| Key Disadvantages | Requires a stoichiometric amount of Lewis acid, which can be moisture-sensitive and lead to complex workup. Potential for isomeric impurities. | Requires strictly anhydrous conditions. The Grignard reagent is highly reactive and basic. |
Route 1: Friedel-Crafts Acylation
The Friedel-Crafts acylation is a classic and direct method for the formation of aryl ketones.[2] In this approach, 1,4-difluorobenzene is acylated with propionyl chloride using a strong Lewis acid catalyst, typically aluminum chloride, to generate the electrophilic acylium ion.[2]
Experimental Protocol
To a stirred suspension of anhydrous aluminum chloride (1.2 equivalents) in a suitable inert solvent such as dichloromethane at 0 °C, propionyl chloride (1.1 equivalents) is added dropwise. The mixture is stirred for 15-20 minutes to allow for the formation of the acylium ion complex. A solution of 1,4-difluorobenzene (1.0 equivalent) in the same solvent is then added dropwise, maintaining the temperature at 0 °C. After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours, or until reaction completion is indicated by TLC analysis.
The reaction is then carefully quenched by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid. The organic layer is separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed with saturated sodium bicarbonate solution and brine, then dried over anhydrous magnesium sulfate. The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation to afford this compound.
Route 2: Grignard Reaction
This route involves the formation of an organometallic intermediate, specifically a Grignard reagent, from 1-bromo-2,5-difluorobenzene. This powerful nucleophile is then reacted with an appropriate propionyl electrophile, such as propionyl chloride, to yield the desired ketone.
Experimental Protocol
Step 1: Formation of the Grignard Reagent
In a flame-dried, three-necked flask equipped with a reflux condenser and a dropping funnel, magnesium turnings (1.2 equivalents) are placed under a nitrogen atmosphere. A small crystal of iodine can be added as an initiator. A solution of 1-bromo-2,5-difluorobenzene (1.0 equivalent) in anhydrous tetrahydrofuran (THF) is added dropwise at a rate that maintains a gentle reflux. After the addition is complete, the mixture is refluxed for an additional 1-2 hours to ensure complete formation of the Grignard reagent, 2,5-difluorophenylmagnesium bromide.
Step 2: Reaction with Propionyl Chloride
The prepared Grignard reagent is cooled to a low temperature (e.g., -78 °C) in a dry ice/acetone bath. A solution of propionyl chloride (1.1 equivalents) in anhydrous THF is then added dropwise, maintaining the low temperature to prevent side reactions. After the addition, the reaction mixture is allowed to warm slowly to room temperature and stirred overnight.
The reaction is quenched by the slow addition of a saturated aqueous ammonium chloride solution. The resulting mixture is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation.
Characterization Data for this compound
-
Appearance: Yellow liquid[1]
-
Molecular Formula: C₉H₈F₂O
-
Molecular Weight: 170.16 g/mol
-
Boiling Point: 68-76 °C at 5 mmHg[1]
-
Infrared (IR) Spectroscopy: The IR spectrum would be expected to show a strong absorption band for the carbonyl (C=O) group around 1680-1700 cm⁻¹ and characteristic bands for the C-F bonds and the aromatic ring.
-
¹H NMR Spectroscopy: The proton NMR spectrum would be expected to show signals for the ethyl group (a triplet and a quartet) and complex multiplets for the aromatic protons due to fluorine coupling.
-
¹³C NMR Spectroscopy: The carbon NMR spectrum would show distinct signals for the carbonyl carbon, the carbons of the ethyl group, and the aromatic carbons, with characteristic splitting patterns due to C-F coupling.[3][4]
Conclusion
Both the Friedel-Crafts acylation and the Grignard reaction represent viable and effective methods for the synthesis of this compound. The choice between the two routes will likely depend on the availability of starting materials, the scale of the reaction, and the specific equipment and expertise available in the laboratory. The Friedel-Crafts route offers a more direct approach, while the Grignard synthesis provides greater flexibility, particularly when dealing with more complex or sensitive substrates. Both methods, when optimized, can provide good to excellent yields of this important synthetic intermediate.
References
Performance Benchmarking of 2',5'-Difluoropropiophenone-Derived Compounds: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the performance of compounds derived from 2',5'-Difluoropropiophenone, focusing on their potential therapeutic applications. Due to the limited availability of direct comparative studies on a homologous series of this compound derivatives, this guide leverages data from structurally related fluorinated chalcones and other propiophenone analogs to provide a valuable performance benchmark. The insights from these related compounds offer a strong foundation for understanding the potential efficacy and structure-activity relationships (SAR) of this compound derivatives in various biological assays.
Introduction to this compound and its Derivatives
This compound is a fluorinated aromatic ketone that serves as a versatile starting material for the synthesis of a variety of derivatives. The presence of two fluorine atoms on the phenyl ring can significantly influence the physicochemical properties of the resulting compounds, such as lipophilicity, metabolic stability, and binding affinity to biological targets.[1] These characteristics make this compound-derived compounds promising candidates for investigation in drug discovery, particularly in the areas of antimicrobial and anticancer research.[1][2][3]
Comparative Performance Data
The following tables summarize the biological activities of various fluorinated propiophenone and chalcone derivatives, offering a comparative benchmark for the potential performance of novel compounds derived from this compound.
Antifungal Activity
The antifungal potential of propiophenone and chalcone derivatives has been a subject of significant interest. The data below, presented as Minimum Inhibitory Concentration (MIC) and zone of inhibition, highlights the efficacy of these compounds against various fungal pathogens.
Table 1: Antifungal Activity of Substituted Chalcone Derivatives
| Compound ID | Substituents on Phenyl Ring B | Test Organism | MIC (µg/mL) | Zone of Inhibition (mm) | Reference |
| C1 | 2-OCH₃ | Mucor species | - | High Activity | [4] |
| C2 | 3-NO₂ | Mucor species | - | High Activity | [4] |
| C3 | 4-Cl | Microsporum gypseum | < 6.25 | > 25 | [5] |
| C4 | Unsubstituted | Microsporum gypseum | < 6.25 | > 25 | [5] |
| VS02-4'ethyl | 4-ethyl | Dermatophytes | 7.81-31.25 | - | [6] |
Note: Lower MIC values indicate higher potency. A larger zone of inhibition indicates greater antifungal activity.
The data suggests that electron-withdrawing groups (e.g., -NO₂) and halogens (e.g., -Cl) on the phenyl ring can contribute to potent antifungal activity.[4][5] The unsubstituted and 4-chloro chalcone derivatives (C3 and C4) demonstrated antifungal activity superior to the commercial antifungal agent ketoconazole against Microsporum gypseum.[5]
Anticancer Activity
Fluorinated chalcones have demonstrated significant cytotoxic effects against various cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a key parameter for assessing anticancer activity.
Table 2: Cytotoxic Activity of Difluoro-Dimethoxy Chalcone Derivatives against Human Cancer Cell Lines
| Compound ID | A-Ring Substitution | B-Ring Substitution | Cell Line | IC₅₀ (µM) | Reference |
| 1 | 2,4-difluorophenyl | 2,3-dimethoxyphenyl | Ca9-22 | 15.6 | [3] |
| 2 | 2,4-difluorophenyl | 2,4-dimethoxyphenyl | Ca9-22 | 18.2 | [3] |
| 3 | 2,4-difluorophenyl | 2,5-dimethoxyphenyl | Ca9-22 | 12.3 | [3] |
| 4 | 2,4-difluorophenyl | 3,4-dimethoxyphenyl | Ca9-22 | 14.7 | [3] |
| 5 | 2,6-difluorophenyl | 2,3-dimethoxyphenyl | Ca9-22 | 13.5 | [3] |
| 6 | 2,6-difluorophenyl | 2,4-dimethoxyphenyl | Ca9-22 | 12.8 | [3] |
| 7 | 2,6-difluorophenyl | 2,5-dimethoxyphenyl | Ca9-22 | 10.2 | [3] |
| 8 | 2,6-difluorophenyl | 3,4-dimethoxyphenyl | HSC-2 | 15.8 | [3] |
| 5-Fluorouracil (Ref.) | - | - | Ca9-22 | >100 | [3] |
Note: Lower IC₅₀ values indicate higher cytotoxic potency.
All the tested difluoro-dimethoxy chalcone derivatives exhibited significantly higher cytotoxicity against the Ca9-22 human gingival carcinoma cell line compared to the reference anticancer drug 5-Fluorouracil.[3] Notably, compound 7 , with a 2,6-difluorophenyl A-ring and a 2,5-dimethoxyphenyl B-ring, showed the highest potency.[3] This suggests that the specific positioning of fluorine and methoxy groups plays a crucial role in the anticancer activity of these compounds.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are generalized protocols for key assays used in the evaluation of the biological activities of propiophenone and chalcone derivatives.
Synthesis of Chalcone Derivatives (Claisen-Schmidt Condensation)
A common method for synthesizing chalcones is the Claisen-Schmidt condensation.[7]
-
Reactants: An appropriately substituted acetophenone (e.g., 2',5'-Difluoroacetophenone) and a substituted benzaldehyde are used as starting materials.
-
Base Catalyst: A base, such as potassium hydroxide or sodium hydroxide, is used to catalyze the reaction.
-
Solvent: A suitable solvent, typically ethanol, is used.
-
Procedure:
-
The substituted acetophenone and benzaldehyde are dissolved in the solvent.
-
The basic catalyst is added to the mixture, often at a low temperature to control the reaction rate.
-
The reaction mixture is stirred at room temperature or with gentle heating for a specified period.
-
The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the product is typically precipitated by pouring the reaction mixture into ice-cold water.
-
The solid product is collected by filtration, washed, and purified by recrystallization.
-
-
Characterization: The structure and purity of the synthesized chalcones are confirmed using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.[7]
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.
-
Preparation of Compound Stock Solution: The test compound is dissolved in a suitable solvent (e.g., DMSO) to a high concentration.
-
Serial Dilutions: A two-fold serial dilution of the compound is prepared in a 96-well microtiter plate using a suitable growth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).
-
Inoculum Preparation: A standardized suspension of the test microorganism is prepared to a specific cell density (e.g., 0.5 McFarland standard).
-
Inoculation: Each well of the microtiter plate is inoculated with the microbial suspension.
-
Controls: Positive (microorganism in broth without compound) and negative (broth only) controls are included.
-
Incubation: The plate is incubated under appropriate conditions (temperature and duration) for the specific microorganism.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.[6]
Cytotoxicity Assay: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of compounds on cancer cell lines.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compound for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the treatment period, the MTT reagent is added to each well and incubated for a few hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan product.
-
Formazan Solubilization: A solubilizing agent (e.g., DMSO or a specialized buffer) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (typically around 570 nm) using a microplate reader.
-
IC₅₀ Calculation: The absorbance values are used to calculate the percentage of cell viability at each compound concentration. The IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%, is then determined.[3]
Signaling Pathways and Mechanisms of Action
Understanding the molecular mechanisms by which these compounds exert their biological effects is critical for rational drug design and development. While specific signaling pathways for this compound derivatives are yet to be fully elucidated, studies on related fluorinated chalcones provide valuable insights into potential mechanisms.
Inhibition of Inflammatory Pathways
Fluorinated chalcones have been shown to inhibit the production of nitric oxide (NO), a key mediator in inflammatory processes.[8] This suggests that these compounds may interfere with inflammatory signaling cascades. One potential mechanism is the inhibition of the expression of inducible nitric oxide synthase (iNOS), the enzyme responsible for producing large amounts of NO during inflammation.[8]
Disruption of Fungal Cell Wall
The antifungal mechanism of some chalcones involves the disruption of the fungal cell wall.[9] This can occur through the inhibition of key enzymes responsible for the synthesis of essential cell wall components like β-(1,3)-glucan and chitin.[5]
Induction of Apoptosis in Cancer Cells
In the context of cancer, some difluoro-dimethoxy chalcone derivatives have been shown to induce apoptosis (programmed cell death).[3] A key indicator of apoptosis is the cleavage of poly (ADP-ribose) polymerase (PARP).[3]
Conclusion
This guide provides a comparative overview of the performance of compounds structurally related to this compound derivatives. The presented data on fluorinated chalcones and other propiophenone analogs highlight their significant potential as antifungal and anticancer agents. The structure-activity relationships suggested by the available data indicate that the position and nature of substituents on the aromatic rings are critical for biological activity. The provided experimental protocols offer a foundation for the synthesis and evaluation of novel this compound-derived compounds. Furthermore, the illustrated signaling pathways provide insights into the potential mechanisms of action, guiding future research and development efforts in this promising area of medicinal chemistry. Further direct comparative studies on a homologous series of this compound derivatives are warranted to fully elucidate their therapeutic potential.
References
- 1. Flavonoids, Chalcones, and Their Fluorinated Derivatives-Recent Advances in Synthesis and Potential Medical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and Cytotoxic Activities of Difluoro-Dimethoxy Chalcones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Chalcone derivatives as potential antifungal agents: Synthesis, and antifungal activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synergistic activity between conventional antifungals and chalcone-derived compound against dermatophyte fungi and Candida spp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and Anticancer Activity Assay of Novel Chalcone-Sulfonamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The synthesis and effect of fluorinated chalcone derivatives on nitric oxide production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Antifungal activity, mechanism and QSAR studies on chalcones - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling Reaction Mechanisms: A Comparative Guide to Isotopic Labeling and Kinetic Isotope Effect Studies for 2',5'-Difluoropropiophenone
In the intricate world of drug development and chemical synthesis, a profound understanding of reaction mechanisms is paramount for optimizing processes, ensuring product purity, and predicting molecular behavior. For researchers and scientists working with novel compounds such as 2',5'-Difluoropropiophenone, a fluorinated aromatic ketone with potential applications in medicinal chemistry, elucidating the pathways of its chemical transformations is a critical endeavor. This guide provides a comprehensive comparison of two powerful techniques used to validate reaction mechanisms: isotopic labeling studies and kinetic isotope effect (KIE) analysis.
Isotopic Labeling: Tracing the Path of Atoms
Isotopic labeling is a definitive technique that involves replacing one or more atoms in a reactant with their heavier, stable isotopes (e.g., replacing ¹H with ²H or ¹²C with ¹³C). By tracking the position of these isotopic labels in the products, a direct and unambiguous map of bond-forming and bond-breaking events can be constructed.
A hypothetical isotopic labeling study to investigate the mechanism of a base-catalyzed enolization of this compound, a common reaction for ketones, would involve deuteration at the α-carbon.
Experimental Protocol: Deuterium Labeling of this compound
-
Preparation of Deuterated Solvent: A solution of sodium methoxide (NaOMe) in methanol-d4 (CD₃OD) is prepared to serve as the deuterated base and solvent.
-
Reaction Setup: this compound is dissolved in the freshly prepared NaOMe/CD₃OD solution. The reaction mixture is stirred at a controlled temperature (e.g., room temperature) for a specific duration.
-
Quenching and Extraction: The reaction is quenched by the addition of D₂O. The product is then extracted using an organic solvent such as diethyl ether. The organic layer is washed with a saturated solution of sodium chloride and dried over anhydrous magnesium sulfate.
-
Analysis: The solvent is removed under reduced pressure, and the resulting product is analyzed by ¹H NMR, ¹³C NMR, and mass spectrometry to determine the location and extent of deuterium incorporation.
Data Presentation: Expected Outcomes of Deuterium Labeling
The following table summarizes the expected quantitative data from the analysis of the deuterated product.
| Analytical Technique | Expected Observation | Interpretation |
| ¹H NMR | Disappearance or significant reduction of the signal corresponding to the α-protons. | Confirms H/D exchange at the α-carbon. |
| ¹³C NMR | Appearance of a triplet for the α-carbon due to C-D coupling. | Confirms the presence of deuterium at the α-carbon. |
| Mass Spectrometry | Increase in the molecular ion peak (m/z) by the number of incorporated deuterium atoms. | Provides the overall level of deuteration. |
Alternative Isotopic Labeling: ¹³C Labeling
For reactions involving the carbon skeleton, such as rearrangements or additions to the carbonyl group, ¹³C labeling can be employed. This involves synthesizing this compound with a ¹³C label at a specific position (e.g., the carbonyl carbon) and analyzing the distribution of the label in the products.
Kinetic Isotope Effect (KIE): Probing the Rate-Determining Step
The kinetic isotope effect is a powerful tool used to determine whether a particular C-H (or other) bond is broken in the rate-determining step of a reaction. It is defined as the ratio of the reaction rate of the light isotopologue (k_light) to the reaction rate of the heavy isotopologue (k_heavy). A significant primary KIE (typically kH/kD > 2) indicates that the C-H bond is broken in the rate-determining step.
Experimental Protocol: KIE Study for the Enolization of this compound
-
Synthesis of Deuterated Substrate: this compound is deuterated at the α-position using the protocol described above to serve as the heavy isotopologue.
-
Kinetic Runs: Parallel kinetic experiments are conducted for both the non-deuterated (light) and deuterated (heavy) this compound under identical reaction conditions (e.g., base concentration, temperature).
-
Monitoring Reaction Progress: The rate of the reaction (e.g., enolate formation) is monitored over time using a suitable analytical technique such as UV-Vis spectroscopy (monitoring the disappearance of the ketone's absorbance) or NMR spectroscopy.
-
Data Analysis: The rate constants for both the light (kH) and heavy (kD) substrates are determined from the kinetic data. The KIE is then calculated as the ratio kH/kD.
Data Presentation: Illustrative KIE Data for Ketone Enolization
The following table presents hypothetical data for a KIE study on the base-catalyzed enolization of this compound.
| Substrate | Rate Constant (s⁻¹) | Kinetic Isotope Effect (kH/kD) |
| This compound (light) | 2.5 x 10⁻⁴ | 5.0 |
| α,α-dideuterio-2',5'-Difluoropropiophenone (heavy) | 0.5 x 10⁻⁴ |
A KIE of 5.0 strongly suggests that the cleavage of the α-C-H bond is the rate-determining step in the enolization reaction.
Comparison of Isotopic Labeling and KIE Studies
| Feature | Isotopic Labeling | Kinetic Isotope Effect (KIE) |
| Primary Goal | To trace the pathway of atoms and identify bond formations/cleavages. | To determine if a specific bond is broken in the rate-determining step. |
| Information Provided | Direct evidence of the reaction pathway. | Indirect evidence about the transition state of the rate-determining step. |
| Experimental Complexity | Can be complex, often requiring synthesis of labeled starting materials. | Requires parallel kinetic experiments with labeled and unlabeled substrates. |
| Data Interpretation | Generally straightforward interpretation of spectroscopic data. | Requires careful kinetic analysis and can be influenced by secondary isotope effects. |
| Applicability | Broadly applicable to a wide range of reactions. | Most informative for reactions where a bond to an isotopically substituted atom is broken. |
Visualizing the Workflow and Mechanisms
To aid in the conceptualization of these studies, the following diagrams illustrate the key processes and relationships.
Caption: Experimental workflow for isotopic labeling and KIE studies.
A Head-to-Head Comparison of Catalysts for the Synthesis of 2',5'-Difluoropropiophenone
For Researchers, Scientists, and Drug Development Professionals: A Guide to Catalyst Selection for a Key Pharmaceutical Intermediate
The synthesis of 2',5'-Difluoropropiophenone, a crucial building block in the development of various pharmaceutical compounds, predominantly relies on the Friedel-Crafts acylation of 1,4-difluorobenzene with propionyl chloride or a related acylating agent. The choice of catalyst for this electrophilic aromatic substitution is a critical factor that dictates reaction efficiency, yield, and overall process viability. This guide provides a head-to-head comparison of various catalysts, supported by available experimental data, to aid researchers in selecting the optimal catalytic system for their synthetic needs.
Performance Comparison of Catalytic Systems
The Friedel-Crafts acylation of the relatively deactivated 1,4-difluorobenzene ring presents a challenge that necessitates a careful selection of the Lewis acid catalyst. While traditional catalysts like aluminum chloride (AlCl₃) are potent, modern alternatives such as metal triflates and solid acids are gaining traction due to their potential for higher yields, milder reaction conditions, and improved environmental profiles.
| Catalyst System | Substrate | Acylating Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Key Observations |
| Aluminum Chloride (AlCl₃) | 1,4-Difluorobenzene | Propionyl Chloride | Dichloromethane | 0 to rt | 2 | Moderate | Stoichiometric amounts are often required, leading to significant waste. Moisture sensitivity is a major drawback.[1][2] |
| Iron(III) Chloride (FeCl₃) | 1,4-Difluorobenzene | Propionyl Chloride | Dichloromethane | rt to reflux | 4-8 | Moderate | Generally a milder and less expensive alternative to AlCl₃, but may require higher temperatures and longer reaction times. |
| Lanthanide Triflates (e.g., La(OTf)₃) + TfOH | Fluorobenzene | Benzoyl Chloride | Solvent-free | 140 | 4 | 87 | Demonstrates high yield and excellent para-selectivity for a related reaction, suggesting high potential for this compound synthesis. Catalytic amounts are effective, and the catalyst is often reusable.[3] |
| Zeolites (e.g., H-BEA) | 1,4-Difluorobenzene | Propionic Anhydride | Dichlorobenzene | 100-150 | 6-12 | Varies | Offer the advantage of being reusable and environmentally friendly solid acids. However, they may exhibit lower activity and require higher temperatures.[4][5] |
Note: Direct, side-by-side comparative experimental data for all listed catalysts in the synthesis of this compound is limited in publicly available literature. The presented data is a composite based on typical performances in related Friedel-Crafts acylation reactions.
Reaction Mechanism and Catalyst Role
The synthesis of this compound via Friedel-Crafts acylation proceeds through a well-established electrophilic aromatic substitution mechanism. The catalyst plays a pivotal role in the generation of the highly reactive acylium ion, the key electrophile in the reaction.
Caption: General mechanism of Friedel-Crafts acylation for this compound synthesis.
The efficiency of different catalysts is attributed to their Lewis acidity and their interaction with the reactants and products.
-
Traditional Lewis Acids (AlCl₃, FeCl₃): These are strong Lewis acids that effectively generate the acylium ion. However, they form stable complexes with the ketone product, necessitating their use in stoichiometric amounts and leading to a more challenging workup.[1]
-
Metal Triflates: These are considered more "catalytic" as their weaker complexation with the product allows for catalyst turnover. The presence of a co-catalyst like trifluoromethanesulfonic acid (TfOH) can further enhance their activity.[3]
-
Solid Acids (Zeolites): The acidic sites within the zeolite framework activate the acylating agent. The shape-selective nature of zeolites can also influence product distribution, although this is less critical in the case of the highly symmetric 1,4-difluorobenzene.[4]
Experimental Protocols
Detailed and optimized experimental protocols are crucial for achieving high yields and purity. Below are representative procedures for the synthesis of this compound using traditional and modern catalytic systems.
Protocol 1: Aluminum Chloride (AlCl₃) Catalyzed Synthesis
This protocol is a standard procedure for Friedel-Crafts acylation using a traditional Lewis acid.
Caption: Experimental workflow for AlCl₃-catalyzed synthesis.
Materials:
-
Anhydrous Aluminum Chloride (AlCl₃)
-
1,4-Difluorobenzene
-
Propionyl Chloride
-
Anhydrous Dichloromethane (DCM)
-
Concentrated Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried, three-necked flask equipped with a dropping funnel, a condenser, and a nitrogen inlet, add anhydrous aluminum chloride (1.1 eq.).
-
Add anhydrous dichloromethane and cool the suspension to 0 °C in an ice bath.
-
Add propionyl chloride (1.0 eq.) dropwise to the stirred suspension.
-
After the addition is complete, add 1,4-difluorobenzene (1.0 eq.) dropwise, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 2 hours.
-
Carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid.
-
Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography.
Protocol 2: Lanthanide Triflate (e.g., La(OTf)₃) Catalyzed Synthesis
This protocol represents a more modern and potentially "greener" approach to the synthesis.
Caption: Experimental workflow for La(OTf)₃-catalyzed synthesis.
Materials:
-
Lanthanum(III) Trifluoromethanesulfonate (La(OTf)₃)
-
Trifluoromethanesulfonic Acid (TfOH)
-
1,4-Difluorobenzene
-
Propionyl Chloride
-
Organic solvent (e.g., ethyl acetate)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
In a reaction vessel, combine 1,4-difluorobenzene (1.0 eq.), propionyl chloride (1.2 eq.), lanthanum triflate (0.05 eq.), and trifluoromethanesulfonic acid (0.05 eq.).
-
Heat the mixture at 140 °C for 4 hours.
-
After cooling to room temperature, dilute the reaction mixture with an organic solvent like ethyl acetate.
-
Wash the organic solution with water and saturated sodium bicarbonate solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the product by column chromatography.
Conclusion and Future Outlook
The synthesis of this compound is most commonly and effectively achieved through Friedel-Crafts acylation. While traditional Lewis acids like AlCl₃ and FeCl₃ are viable catalysts, they suffer from drawbacks related to waste generation and harsh reaction conditions. Modern catalysts, particularly metal triflates, offer a promising alternative, with the potential for higher yields, catalytic efficiency, and improved environmental compatibility. Solid acid catalysts like zeolites also present a green and recyclable option, although their activity with deactivated aromatic substrates may be a limiting factor.
For researchers and professionals in drug development, the choice of catalyst will depend on a balance of factors including cost, desired yield, purity requirements, and scalability. The high yield and selectivity demonstrated by the lanthanide triflate system in a related reaction make it a compelling candidate for further investigation and optimization in the synthesis of this compound. Future research should focus on direct, quantitative comparisons of these modern catalysts under standardized conditions to provide a definitive guide for large-scale production.
References
A Comparative Guide to Enhancing Metabolic Stability: The Role of 2',5'-Difluoropropiophenone Derivatives
In the landscape of drug discovery and development, achieving optimal metabolic stability is a critical determinant of a drug candidate's success. A compound that is rapidly metabolized will have a short duration of action, leading to poor bioavailability and the need for frequent, high doses. This guide provides a comparative analysis of strategies to enhance metabolic stability, with a focus on the use of fluorination, as exemplified by derivatives of 2',5'-Difluoropropiophenone, against other common medicinal chemistry approaches.
The Challenge of Metabolic "Soft Spots"
The liver is the primary site of drug metabolism, where enzymes, particularly the Cytochrome P450 (CYP) family, modify drug molecules to facilitate their excretion.[1][2] These enzymes often target specific, chemically reactive sites on a molecule, known as "metabolic soft spots." Identifying and modifying these soft spots is a cornerstone of modern drug design. Common strategies include blocking or replacing these sites to slow down the rate of metabolic clearance.[1]
Strategic Fluorination: The this compound Approach
One of the most powerful strategies to enhance metabolic stability is the introduction of fluorine atoms into a drug candidate's structure.[3] The use of a starting material like this compound introduces fluorine at metabolically vulnerable positions on an aromatic ring. The carbon-fluorine (C-F) bond is significantly stronger than a carbon-hydrogen (C-H) bond, making it more resistant to oxidative metabolism by CYP enzymes.[3]
Advantages of Fluorination:
-
Blocking Metabolic Sites: Fluorine atoms can physically block the site of metabolism, preventing enzymes from accessing and oxidizing a vulnerable position on an aromatic ring.[3]
-
Altering Electronic Properties: The high electronegativity of fluorine can alter the electron density of the molecule, making it less susceptible to certain enzymatic reactions.[4]
-
Improved Pharmacokinetics: By slowing metabolism, fluorination can lead to a longer half-life, increased systemic exposure, and potentially a more favorable dosing regimen.[3]
However, it's important to note that the effects of fluorination are context-dependent and do not always lead to improved metabolic stability.[5][6]
Comparative Analysis of Metabolic Stabilization Strategies
While fluorination is a potent tool, it is one of several strategies available to medicinal chemists. The optimal approach depends on the specific molecular scaffold and its metabolic liabilities. Other common strategies include deuteration, the introduction of steric hindrance, and bioisosteric replacement.[7][8][9]
The following table provides a comparative overview of these strategies, with hypothetical but representative data for a drug candidate derived from a propiophenone scaffold.
| Strategy | Example Modification | In Vitro Half-Life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg) | Primary Advantage | Potential Disadvantage |
| Parent Compound | Unsubstituted Propiophenone Derivative | 15 | 92.4 | - | High metabolic clearance |
| Fluorination | 2',5'-Difluoro Derivative | 65 | 21.3 | Blocks oxidative metabolism, alters electronics[3] | Can alter binding affinity or introduce new liabilities |
| Deuteration | Deuterium at a metabolic "soft spot" | 45 | 30.8 | Slows C-H bond cleavage via the kinetic isotope effect[10][11][] | Effect can be modest; synthesis can be complex[13] |
| Steric Hindrance | Addition of a t-butyl group | 80 | 17.3 | Physically shields the metabolic site from enzyme access[14][15][16][17] | May negatively impact solubility or target binding |
| Bioisosteric Replacement | Phenyl ring replaced with a pyridine ring | 55 | 25.2 | Improves polarity and can block metabolism[8][9][18] | Can significantly alter the molecule's overall properties |
Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual results will vary depending on the specific compound and experimental conditions.
Visualizing the Concepts
To better understand these strategies, the following diagrams illustrate the metabolic pathway, the experimental workflow for assessing stability, and the decision-making process in drug design.
Experimental Protocol: In Vitro Liver Microsomal Stability Assay
This protocol outlines a standard method for determining the metabolic stability of a compound using liver microsomes.
1. Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound upon incubation with human liver microsomes.
2. Materials:
-
Test compound (10 mM stock in DMSO)
-
Pooled human liver microsomes (e.g., from a commercial supplier)[19]
-
Phosphate buffer (100 mM, pH 7.4)[20]
-
NADPH regenerating system (containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)[20]
-
Positive control compounds (e.g., Midazolam, Dextromethorphan)[19]
-
Acetonitrile (ACN) with an internal standard for quenching the reaction
-
96-well plates, incubator, centrifuge, LC-MS/MS system
3. Procedure:
-
Preparation: Thaw liver microsomes and the NADPH regenerating system on ice. Prepare a working solution of the test compound by diluting the stock solution in buffer to the desired concentration (e.g., 1 µM final concentration).[19]
-
Incubation: In a 96-well plate, add the phosphate buffer, liver microsomes (final concentration typically 0.5 mg/mL), and the test compound.[2] Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system to all wells except the negative controls (which receive buffer instead).[20]
-
Time Points: At specific time points (e.g., 0, 5, 15, 30, and 45 minutes), stop the reaction by adding a volume of cold acetonitrile containing an internal standard.[2][20]
-
Sample Processing: Once all time points are collected, centrifuge the plate to pellet the precipitated proteins.
-
Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS to quantify the amount of the parent compound remaining at each time point.[19]
4. Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
The slope of the linear regression of this plot gives the elimination rate constant (k).
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k
-
Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) / (mg/mL microsomal protein)
By comparing the t½ and CLint values of different derivatives, researchers can quantitatively assess the impact of their chemical modifications on metabolic stability. This data-driven approach is essential for selecting drug candidates with the most promising pharmacokinetic profiles for further development.
References
- 1. pharmafocusasia.com [pharmafocusasia.com]
- 2. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 3. pharmacyjournal.org [pharmacyjournal.org]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Evaluating the effects of fluorine on biological properties and metabolic stability of some antitubulin 3-substituted 7-phenyl-pyrroloquinolinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. nedmdg.org [nedmdg.org]
- 8. chem-space.com [chem-space.com]
- 9. Bioisosteric Replacement Strategies | SpiroChem [spirochem.com]
- 10. Deuterium isotope effects on drug pharmacokinetics. I. System-dependent effects of specific deuteration with aldehyde oxidase cleared drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 13. Deuterium isotope effects in drug pharmacokinetics II: Substrate-dependence of the reaction mechanism influences outcome for cytochrome P450 cleared drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Effects of steric hindrance and electron density of ester prodrugs on controlling the metabolic activation by human carboxylesterase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Quantitative structure-metabolism relationships: steric and nonsteric effects in the enzymatic hydrolysis of noncongener carboxylic esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. m.youtube.com [m.youtube.com]
- 18. drughunter.com [drughunter.com]
- 19. mercell.com [mercell.com]
- 20. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
A Comparative Guide to the Synthesis of 2',5'-Difluoropropiophenone: Assessing Cost-Effectiveness
For researchers, scientists, and drug development professionals, the efficient synthesis of key chemical intermediates is paramount. 2',5'-Difluoropropiophenone is a valuable building block in the pharmaceutical and agrochemical industries. This guide provides a comparative analysis of two primary synthetic protocols for its preparation: Friedel-Crafts acylation and Grignard reaction, with a focus on their cost-effectiveness.
This comparison is based on experimental data for analogous reactions and market prices of starting materials. The objective is to provide a clear, data-driven assessment to aid in the selection of the most suitable synthesis strategy.
Data Presentation: A Comparative Overview
The following table summarizes the key quantitative data for the two synthesis protocols.
| Parameter | Protocol 1: Friedel-Crafts Acylation | Protocol 2: Grignard Reaction |
| Starting Material | 1,4-Difluorobenzene | 1-Bromo-2,5-difluorobenzene |
| Key Reagents | Propionyl chloride, Aluminum chloride | Magnesium, Propionyl chloride |
| Estimated Yield | ~75-85% | ~80-90% |
| Estimated Reaction Time | 3-4 hours | 2-3 hours |
| Starting Material Cost | ~$25-50/kg (bulk) | ~$10-30/kg (bulk) |
| Purification Method | Distillation, Extraction | Extraction, Chromatography |
| Key Advantages | Fewer steps, readily available catalyst | Milder reaction conditions, potentially higher yield |
| Key Disadvantages | Harsh Lewis acid catalyst, potential for side reactions | Moisture-sensitive Grignard reagent, requires pre-activation of magnesium |
Experimental Protocols
Protocol 1: Friedel-Crafts Acylation of 1,4-Difluorobenzene
This protocol is adapted from the synthesis of the isomeric 2',4'-difluoropropiophenone.[1]
Materials:
-
1,4-Difluorobenzene
-
Propionyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (CH₂Cl₂)
-
Ice-water
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a stirred mixture of 1,4-difluorobenzene (1.0 eq) and anhydrous aluminum chloride (1.2 eq) in dichloromethane, propionyl chloride (1.1 eq) is added dropwise over a period of 45 minutes, maintaining the temperature at 0-5 °C.
-
The reaction mixture is then warmed to room temperature and stirred for 2 hours.
-
The reaction is quenched by carefully pouring the mixture into ice-water.
-
The organic layer is separated, and the aqueous layer is extracted with dichloromethane.
-
The combined organic layers are washed with water, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.
-
The crude product is purified by vacuum distillation to yield this compound.
Protocol 2: Grignard Reaction with 1-Bromo-2,5-difluorobenzene
This protocol is based on the established formation of Grignard reagents from aryl halides and their subsequent reaction with acyl chlorides.
Materials:
-
1-Bromo-2,5-difluorobenzene
-
Magnesium turnings
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Propionyl chloride
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
Procedure:
-
In a flame-dried, three-necked flask under an inert atmosphere, magnesium turnings (1.2 eq) are placed.
-
A solution of 1-bromo-2,5-difluorobenzene (1.0 eq) in anhydrous diethyl ether or THF is added dropwise to initiate the formation of the Grignard reagent, 2,5-difluorophenylmagnesium bromide.
-
Once the Grignard reagent formation is complete (typically indicated by the consumption of magnesium), the solution is cooled to 0 °C.
-
Propionyl chloride (1.0 eq) is added dropwise to the Grignard reagent solution.
-
The reaction mixture is stirred at 0 °C for 1-2 hours.
-
The reaction is quenched by the slow addition of a saturated aqueous ammonium chloride solution.
-
The organic layer is separated, and the aqueous layer is extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography to yield this compound.
Mandatory Visualizations
Caption: Logical workflow for selecting a synthesis protocol.
Caption: Representative reaction pathway for Friedel-Crafts Acylation.
Conclusion
The choice between Friedel-Crafts acylation and the Grignard reaction for the synthesis of this compound depends on the specific priorities of the research or production team.
For cost-sensitive applications where a slightly lower yield may be acceptable, the Friedel-Crafts acylation presents a more direct route with a readily available and inexpensive catalyst. However, the use of a strong Lewis acid necessitates careful handling and workup procedures.
For applications where higher yield and purity are critical , the Grignard reaction is a compelling alternative. While it involves an additional step for the preparation of the Grignard reagent and requires stringent anhydrous conditions, it often proceeds with higher selectivity and under milder conditions. The starting material, 1-bromo-2,5-difluorobenzene, is also competitively priced in bulk quantities.
Ultimately, a thorough evaluation of in-house expertise, available equipment, and the specific quality requirements of the final product should guide the decision-making process.
References
Safety Operating Guide
Proper Disposal of 2',5'-Difluoropropiophenone: A Guide for Laboratory Professionals
The safe and compliant disposal of 2',5'-Difluoropropiophenone is a critical aspect of laboratory safety and environmental responsibility. This guide provides essential information for researchers, scientists, and drug development professionals on the proper procedures for managing this chemical waste, ensuring the protection of both personnel and the environment.
This compound, a fluorinated organic compound, is classified as hazardous waste. As such, it is subject to stringent disposal regulations. Under no circumstances should this chemical be discharged into sewer systems or allowed to contaminate water sources, foodstuffs, or animal feed.[1] The primary and recommended method of disposal is through a licensed chemical destruction facility or by controlled incineration equipped with flue gas scrubbing to neutralize harmful combustion byproducts.[1]
Immediate Safety and Handling for Disposal
Before proceeding with disposal, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This includes, but is not limited to, chemical-resistant gloves, safety goggles, and a lab coat. All handling should be performed in a well-ventilated area or under a chemical fume hood to avoid inhalation of vapors.
Waste Segregation and Storage
Proper segregation of chemical waste is crucial to prevent dangerous reactions and to facilitate compliant disposal. This compound waste must be stored in a designated, well-labeled, and sealed container. The container should be compatible with the chemical and stored in a cool, dry, and well-ventilated area away from incompatible materials.
Fluorinated organic compounds should not be mixed with non-halogenated organic waste.[2] Small quantities of fluorinated organic waste may, in some cases, be combined with chlorinated organic waste, as they can sometimes be processed together by waste disposal services.[2] However, for larger quantities, a separate waste container for fluorinated organic compounds is recommended.[2]
Disposal Procedures for Spills and Contaminated Materials
In the event of a spill, prompt and safe cleanup is necessary. The spill should be contained using an inert absorbent material such as sand, silica gel, or vermiculite.[3] The absorbent material, along with any contaminated clothing or cleaning materials, should be collected and placed in a sealed container for disposal as hazardous waste.[3][4] All sources of ignition should be removed from the area.[3]
Quantitative Data and Disposal Parameters
The following table summarizes key information regarding the disposal of this compound. It is important to note that specific quantitative limits for disposal are generally not provided for individual chemicals; instead, regulations mandate the use of certified disposal facilities.
| Parameter | Guideline | Source |
| Disposal Method | Licensed chemical destruction plant or controlled incineration with flue gas scrubbing. | [1] |
| Sewer Discharge | Prohibited. | [1] |
| Waste Classification | Hazardous Waste, Fluorinated Organic Compound. | [2][5] |
| Waste Segregation | Separate from non-halogenated organic waste. Small amounts may be combined with chlorinated organic waste. | [2] |
| Spill Containment | Use inert absorbent material (e.g., sand, silica gel). | [3] |
Experimental Protocols
There are no standard experimental protocols for the on-site neutralization or disposal of this compound for laboratory personnel. The accepted and regulated procedure is to transfer the chemical waste to a licensed hazardous waste disposal company.[5] These companies have the specialized facilities and expertise to handle and dispose of such chemicals in an environmentally sound manner.
Disposal Workflow
The following diagram illustrates the decision-making process and procedural steps for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 2',5'-Difluoropropiophenone
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 2',5'-Difluoropropiophenone. It is intended for researchers, scientists, and drug development professionals to ensure safe and compliant use of this chemical.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a chemical that requires careful handling to prevent skin, eye, and respiratory irritation.[1][2] Proper personal protective equipment is the first line of defense against exposure.
Recommended Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale |
| Eye and Face | Chemical safety goggles or a face shield. | To protect against splashes and vapors that can cause serious eye irritation.[1][2][3][4] |
| Skin | Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat or chemical-resistant clothing. | To prevent skin contact, which can cause irritation.[1][2][3] |
| Respiratory | Use only in a well-ventilated area, such as a chemical fume hood.[1][3] If ventilation is inadequate or exposure limits are exceeded, a NIOSH/MSHA approved respirator should be used.[3] | To avoid inhalation of vapors, which may cause respiratory irritation.[1][2] |
Quantitative Data Summary
The following table summarizes key quantitative data for this compound and similar compounds.
| Property | Value | Notes |
| Molecular Formula | C9H8F2O | |
| CAS Number | 29112-90-1 | [5] |
| Appearance | Yellow color liquid | [6] |
| Boiling Point | 68-76 °C / 5 mmHg | [6] |
| Flash Point | 53 °C / 127.4 °F | For the similar compound 2,5-Difluorophenol, indicating flammability.[3] |
| Hazards | Causes skin and serious eye irritation.[1][2][7] May cause respiratory irritation.[1][2] Combustible material.[2][3] |
Operational Plan: Step-by-Step Handling Procedures
Adherence to the following procedural steps is mandatory for the safe handling of this compound.
3.1. Preparation and Engineering Controls
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[1][3]
-
Ignition Sources: Keep away from open flames, hot surfaces, and sparks as the material is combustible.[2][3][4] Use non-sparking tools and explosion-proof equipment where necessary.[3]
-
Emergency Equipment: Ensure that an eyewash station and a safety shower are readily accessible and in close proximity to the workstation.[3] A suitable fire extinguisher (dry chemical, carbon dioxide, or foam) should also be available.[3]
3.2. Chemical Handling
-
Don PPE: Before handling, put on all required personal protective equipment as detailed in the PPE table.
-
Inspect Container: Check the container for any damage or leaks before opening.
-
Dispensing: Open and handle the container with care to avoid splashes or vapor release.[1]
-
Avoid Contact: Do not allow the chemical to come into contact with eyes, skin, or clothing.[1][3]
-
Hygiene: Wash hands thoroughly after handling the chemical.[1][3][4] Do not eat, drink, or smoke in the handling area.[3]
3.3. Spill and Emergency Procedures
-
Minor Spills:
-
Evacuate non-essential personnel from the immediate area.
-
Ensure adequate ventilation.
-
Absorb the spill with an inert material such as sand, silica gel, or universal binder.
-
Collect the absorbed material into a suitable, labeled container for disposal.
-
-
Major Spills or Leaks:
-
Evacuate the area immediately.
-
Activate the appropriate emergency alarm.
-
Call for emergency assistance.
-
-
First Aid:
-
In case of eye contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[3]
-
In case of skin contact: Wash off immediately with soap and plenty of water while removing all contaminated clothing. Seek medical attention if irritation persists.[3]
-
If inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[3]
-
If swallowed: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[3]
-
Disposal Plan
All waste materials containing this compound must be treated as hazardous waste and disposed of according to institutional and local regulations.
-
Waste Collection:
-
Labeling:
-
Clearly label the waste container with "HAZARDOUS WASTE" and the full chemical name: "this compound".[8]
-
-
Storage:
-
Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials.[1]
-
-
Disposal:
Workflow for Handling this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

